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  • Product: (2R)-2-amino-6-hydroxyhexanoic acid

Core Science & Biosynthesis

Foundational

(2R)-2-Amino-6-Hydroxyhexanoic Acid: A Technical Guide to Structure, Synthesis, and Peptide Engineering

Executive Summary (2R)-2-amino-6-hydroxyhexanoic acid, widely known in peptide chemistry as D-6-hydroxynorleucine, is a highly versatile non-natural amino acid. Characterized by an -amino acid core and a four-carbon alip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-amino-6-hydroxyhexanoic acid, widely known in peptide chemistry as D-6-hydroxynorleucine, is a highly versatile non-natural amino acid. Characterized by an


-amino acid core and a four-carbon aliphatic side chain terminating in a hydroxyl group, it serves as a critical building block for advanced peptidomimetics, cyclic peptides, and epigenetic probes. By providing a bio-orthogonal handle for late-stage functionalization and conferring proteolytic stability via its D-stereochemistry, this molecule has become an indispensable tool for drug development professionals engineering next-generation therapeutics.

Physicochemical Properties & Structural Analysis

The structural uniqueness of D-6-hydroxynorleucine lies in its dual functionality. The


-amine and carboxylic acid allow for standard peptide backbone elongation, while the 

-hydroxyl group remains relatively inert during standard coupling but can be selectively activated for downstream modifications.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name (2R)-2-amino-6-hydroxyhexanoic acid
Common Synonyms D-6-Hydroxynorleucine; 6-hydroxy-D-norleucine
CAS Number 16509-61-8
Molecular Formula C

H

NO

Molecular Weight 147.17 g/mol
Stereochemistry (2R) / D-configuration
SMILES NC(O)=O

Data compiled from authoritative chemical databases[1],[2].

Chemical Synthesis & Enantiomeric Control

The production of enantiomerically pure D-6-hydroxynorleucine requires strict stereochemical control. Two primary methodologies are employed to achieve high optical purity:

  • Diazotization of D-Lysine: This synthetic route leverages the differential reactivity of the

    
     and 
    
    
    
    amino groups of D-lysine. Treatment with sodium nitrite (or isoamyl nitrite) in an acidic medium selectively diazotizes the
    
    
    -amino group, which subsequently undergoes solvolysis to yield the terminal hydroxyl group[3]. Causality for Selection: This method is highly favored in industrial synthesis because it preserves the (2R) stereocenter at the
    
    
    -carbon, completely bypassing the need for complex and lossy downstream chiral resolution[3].
  • Enzymatic Resolution of Racemates: When starting from racemic 6-hydroxynorleucine (often synthesized from dihydropyran), enzymatic resolution is required. D-amino acid oxidase is used to convert the D-enantiomer into 2-keto-6-hydroxyhexanoic acid. This intermediate is then isolated and subjected to reductive amination using glutamate dehydrogenase to yield the pure enantiomer[4].

Synthesis DLys D-Lysine Target (2R)-2-Amino-6- hydroxyhexanoic acid (D-6-Hydroxynorleucine) DLys->Target Diazotization (NaNO2, H+) Racemic Racemic 6-Hydroxynorleucine Keto 2-Keto-6-hydroxy- hexanoic acid Racemic->Keto D-Amino Acid Oxidase Keto->Target Reductive Amination (Glutamate Dehydrogenase)

Logical pathways for the synthesis and enantiomeric resolution of D-6-hydroxynorleucine.

Applications in Peptide Engineering

The strategic incorporation of D-6-hydroxynorleucine into peptide sequences enables several advanced chemical biology applications:

  • Precursor to D-Allysine: Oxidation of the

    
    -hydroxyl group yields D-allysine (2-aminoadipic-6-semialdehyde)[5]. Allysine is a critical intermediate in the cross-linking of structural proteins like collagen and elastin. Incorporating D-allysine allows researchers to synthesize conformationally restricted cyclic peptides that resist proteolytic degradation[5].
    
  • Probing Epigenetic Enzymes: By converting the hydroxyl group to an aldehyde and performing reductive amination, researchers can install diverse N-

    
    -alkyl groups (e.g., allyl, propargyl). These modified peptides act as potent probes or inhibitors for protein lysine methyltransferases (PKMTs) and lysine-specific demethylase 1 (LSD1)[6].
    

Experimental Methodology: On-Resin Modification Workflow

To maximize synthetic efficiency, the modification of D-6-hydroxynorleucine is typically performed on-resin during Solid-Phase Peptide Synthesis (SPPS)[7]. The following self-validating protocol details the generation of N-


-alkylated peptides.
Step-by-Step Protocol

Step 1: SPPS Incorporation

  • Action: Couple Fmoc-D-Hnl-OH to the growing peptide chain on a Wang or Rink Amide resin using standard HBTU/DIPEA chemistry.

  • Causality: The

    
    -hydroxyl group is sufficiently unreactive during standard amide coupling, allowing it to be incorporated without a protecting group. This strategic choice eliminates the need for orthogonal deprotection steps, thereby increasing the overall synthetic yield[6],[7].
    

Step 2: On-Resin Oxidation

  • Action: Treat the resin-bound peptide with Dess-Martin Periodinane (DMP) (approx. 5 equivalents) in anhydrous dichloromethane (DCM) for 1.5 hours at room temperature[8].

  • Causality: DMP is explicitly chosen over harsher oxidants (like Jones reagent) because it is a mild, highly selective reagent. It specifically oxidizes the primary alcohol to an aldehyde (allysine intermediate) without over-oxidizing it to a carboxylic acid[6],[7]. Over-oxidation would terminally disrupt the subsequent amination step.

Step 3: Reductive Amination

  • Action: Wash the resin, then suspend in anhydrous methanol containing 3 Å molecular sieves. Add the desired primary amine (2 equivalents) followed by sodium cyanoborohydride (NaBH

    
    CN)[8].
    
  • Causality: NaBH

    
    CN is utilized because it selectively reduces the transient imine intermediate at a slightly acidic to neutral pH without reducing the unreacted aldehyde[7]. Limiting the amine to 2 equivalents suppresses unwanted multi-alkylation side reactions[7].
    

Step 4: Cleavage and Global Deprotection

  • Action: Cleave the modified peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail (e.g., TFA/H

    
    O/TIS 95:2.5:2.5) for 2 hours[5]. Precipitate the peptide in cold ether and purify via RP-HPLC.
    

Workflow Step1 1. SPPS Coupling Incorporate Fmoc-D-Hnl-OH Step2 2. On-Resin Oxidation Dess-Martin Periodinane (DMP) Step1->Step2 Yields terminal -OH peptide Step3 3. Reductive Amination R-NH2, NaBH3CN Step2->Step3 Yields D-allysine (aldehyde) intermediate Step4 4. Cleavage & Deprotection TFA / Scavengers Step3->Step4 Yields N-epsilon alkylated peptide Final Purified Modified Peptide Step4->Final Final Product

Step-by-step workflow for on-resin modification of D-6-hydroxynorleucine containing peptides.

Conclusion

(2R)-2-amino-6-hydroxyhexanoic acid stands at the intersection of synthetic organic chemistry and peptide engineering. By leveraging its unique structural properties—specifically the bio-orthogonal terminal hydroxyl and the proteolytically stable D-configuration—scientists can efficiently synthesize complex peptidomimetics, epigenetic probes, and structurally reinforced therapeutics. The self-contained on-resin oxidation and amination workflows further cement its utility in modern high-throughput drug discovery.

References

  • [1] Title: 6-hydroxy-D-norleucine | C6H13NO3 | CID 5288041 - PubChem. Source: nih.gov. URL: 1

  • [2] Title: 16509-61-8 | (R)-2-Amino-6-hydroxyhexanoic acid | ChemScene. Source: chemscene.com. URL: 2

  • [4] Title: A total synthesis of indospicine, 6-Amidino-2-aminohexanoic acid. Source: researchgate.net. URL:4

  • [3] Title: EP0784608B1 - The manufacture of levobupivacaine and analogues thereof from l-lysine. Source: google.com (Patents). URL: 3

  • [6],[7] Title: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides. Source: nih.gov (PMC). URL:6

  • [8] Title: Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Source: rsc.org. URL: 8

  • [5] Title: Cyclopeptides containing the DEKS motif as conformationally restricted collagen telopeptide analogues: synthesis and conformational analysis. Source: rsc.org. URL: 5

Sources

Exploratory

Introduction: The Significance of D-6-Hydroxynorleucine in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of D-6-Hydroxynorleucine D-6-hydroxynorleucine is a non-proteinogenic D-amino acid, a class of molecules that holds significant interest for researchers in pe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of D-6-Hydroxynorleucine

D-6-hydroxynorleucine is a non-proteinogenic D-amino acid, a class of molecules that holds significant interest for researchers in peptide synthesis and drug development. Unlike its protein-incorporated L-counterparts, D-6-hydroxynorleucine and other D-amino acids offer unique stereochemical properties that can be leveraged to enhance the pharmacological profiles of peptide-based therapeutics. Their inclusion can confer resistance to enzymatic degradation, improve bioavailability, and modulate receptor binding affinity.

The terminal hydroxyl group on the aliphatic side chain of D-6-hydroxynorleucine presents a particularly valuable feature. It serves as a reactive handle for further chemical modification, bioconjugation, or for establishing specific hydrogen-bonding interactions within a target protein's binding pocket.[1] Its derivatives are recognized as crucial building blocks for creating tailored peptides aimed at advancing new therapeutic interventions.[1]

This guide provides a comprehensive overview of the core physicochemical properties of D-6-hydroxynorleucine. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the causality behind experimental choices and to provide robust, self-validating protocols for researchers to characterize this and similar molecules in their own laboratories. Understanding these fundamental properties is the critical first step in rationally designing and developing novel, effective, and stable drug candidates.

Section 1: Core Molecular and Physical Properties

A precise understanding of the fundamental molecular attributes of D-6-hydroxynorleucine is essential for all subsequent experimental design and data interpretation. These properties form the basis of its chemical identity and behavior.

1.1 Chemical Structure and Stereochemistry

D-6-hydroxynorleucine, systematically named (2R)-2-amino-6-hydroxyhexanoic acid, is the D-enantiomer of 6-hydroxynorleucine.[2] The stereochemistry at the alpha-carbon (C2) is 'R', which is critical for its function in applications where specific chiral recognition is required.

  • IUPAC Name: (2R)-2-amino-6-hydroxyhexanoic acid[2]

  • SMILES: C(CCO)CN[2]

  • InChI Key: OLUWXTFAPJJWPL-SCSAIBSYSA-N (D-isomer specific key)

Table 1: Summary of Core Molecular Properties

PropertyValueSource(s)
CAS Number 16509-61-8[2][3]
Molecular Formula C₆H₁₃NO₃[2][4][5][6]
Molecular Weight 147.17 g/mol [3][4][5][7]
Chirality D-enantiomer (R-configuration)[2]
Synonyms (2R)-2-amino-6-hydroxyhexanoic acid, 6-hydroxy-D-norleucine[2]

Section 2: Thermodynamic and Solubility Profile

The thermodynamic and solubility characteristics of a molecule are paramount in drug development, influencing everything from formulation and storage to absorption and distribution in vivo.

2.1 Melting Point and Thermal Stability

Field Insight: The direct determination of a melting point for unprotected amino acids via standard Differential Scanning Calorimetry (DSC) is often confounded by thermal decomposition.[8] Molecules like D-6-hydroxynorleucine tend to degrade at elevated temperatures before they can melt, making conventional measurements unreliable. For reference, protected derivatives such as Boc-L-6-hydroxynorleucine exhibit melting points in the range of 108-119 °C.[1][9]

Recommended Protocol: Melting Point Determination via Fast Scanning Calorimetry (FSC)

To circumvent decomposition, FSC utilizes ultra-high heating rates (up to 10⁴ K s⁻¹) to outpace the kinetics of degradation, allowing for the measurement of the true melting temperature.[8]

  • Sample Preparation: A minute amount of the crystalline sample is placed on the FSC sensor chip.

  • Initial Scan: Perform a rapid heating scan (e.g., 1000 K/s) to an estimated temperature well above the expected melting point to melt the sample.

  • Recrystallization: Rapidly cool the sample to induce crystallization.

  • Measurement Scan: Apply a series of heating rates (e.g., from 100 K/s to 5000 K/s) and record the melting endotherms.

  • Data Analysis: Extrapolate the measured melting temperatures to a zero heating rate to obtain the thermodynamic melting point.[8] The successful measurement of distinct melting peaks across multiple heating rates serves as internal validation of the method.

2.2 Solubility

The presence of a carboxylic acid, an amino group, and a terminal hydroxyl group suggests that D-6-hydroxynorleucine will be most soluble in polar protic solvents, such as water and short-chain alcohols, where it can form hydrogen bonds and exist in its zwitterionic form. Its solubility is expected to be minimal in nonpolar organic solvents.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic solubility of a compound.

  • System Preparation: Add an excess amount of D-6-hydroxynorleucine to a known volume of the solvent of interest (e.g., purified water, PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial for this step.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute it appropriately, and quantify the concentration of D-6-hydroxynorleucine using a suitable analytical method (e.g., HPLC-UV, LC-MS, or a colorimetric assay like the ninhydrin test for amino acids).[10]

  • Validation: The experiment should be run in triplicate to ensure reproducibility. The standard deviation of the results provides a measure of the determination's precision.

Section 3: Acid-Base Properties

As an amino acid, the ionization state of D-6-hydroxynorleucine is pH-dependent. Its acid-base properties are defined by the pKa values of its α-carboxylic acid and α-amino groups, which in turn determine its isoelectric point (pI) – the pH at which the molecule carries no net electrical charge.[10][11]

Recommended Protocol: Determination of pKa and pI by Potentiometric Titration

Titration provides a direct, reliable measure of a molecule's ionizable groups.[11]

  • Sample Preparation: Accurately weigh and dissolve a known amount of D-6-hydroxynorleucine in a known volume of deionized, CO₂-free water.

  • Acidification: Lower the pH of the solution to ~1.5 by adding a standardized strong acid (e.g., 0.1 M HCl). At this pH, both the carboxyl and amino groups will be fully protonated.

  • Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH (y-axis) versus the molar equivalents of NaOH added (x-axis). The resulting curve will show two equivalence points.

    • pKa₁ (Carboxyl Group): The pH at the first half-equivalence point (the midpoint of the first buffer region).

    • pKa₂ (Amino Group): The pH at the second half-equivalence point (the midpoint of the second buffer region).

    • pI Calculation: The isoelectric point (pI) is calculated as the average of pKa₁ and pKa₂: pI = (pKa₁ + pKa₂)/2.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known mass of D-6-HNL in CO2-free H2O prep2 Acidify to pH ~1.5 with standardized HCl prep1->prep2 titrate Titrate slowly with standardized NaOH prep2->titrate record Record pH after each addition titrate->record plot Plot pH vs. molar equivalents of NaOH record->plot pka1 Determine pKa1 (1st half-equiv. point) plot->pka1 pka2 Determine pKa2 (2nd half-equiv. point) plot->pka2 pi Calculate pI = (pKa1+pKa2)/2 pka1->pi pka2->pi

Caption: A comprehensive workflow for the spectroscopic characterization of D-6-HNL.

Section 5: Applications and Significance in Research

The unique physicochemical properties of D-6-hydroxynorleucine directly inform its utility in research and development.

  • Peptide Synthesis: Its Boc- and Fmoc-protected derivatives are used in solid-phase peptide synthesis. [1][12]The D-configuration provides resistance to proteolysis, while the hydroxylated side chain can improve solubility and offers a site for post-synthesis modification. [12]* Chiral Intermediate: As a chiral building block, it serves as a starting material for the stereospecific synthesis of more complex molecules. The L-enantiomer, for example, is a key intermediate in the synthesis of vasopeptidase inhibitors, highlighting the importance of this structural class in drug design. [13]* Drug Design: The ability to precisely place a hydroxyl group on an aliphatic side chain allows for fine-tuning interactions with biological targets. This can be critical for optimizing the potency and selectivity of a lead compound. [14]The principles of early drug discovery emphasize the importance of such well-characterized, functionalized building blocks. [15]

Conclusion

D-6-hydroxynorleucine is a valuable tool for chemical biologists and medicinal chemists. Its physicochemical profile—defined by its D-stereochemistry, zwitterionic nature, and functionalized side chain—makes it an attractive component for designing next-generation therapeutics. A thorough characterization, following the robust protocols outlined in this guide, is essential for any researcher aiming to unlock its full potential. By understanding and measuring these core properties, scientists can confidently incorporate this non-canonical amino acid into their discovery programs, paving the way for novel drugs with improved pharmacological characteristics.

References

  • Vedantu. (n.d.). Physicochemical Properties of Amino Acids Explained Simply. Retrieved from [Link]

  • PubChem. (n.d.). 6-hydroxy-D-norleucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cusabio. (n.d.). Boc-L-6-Hydroxynorleucine. Retrieved from [Link]

  • Roth, C., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(8), 5643-5653. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Physicochemical properties of dietary protein as predictors for digestibility or releasing percentage of amino acids in monogastrics under in-vitro conditions. Retrieved from [Link]

  • Wolfenden, R., & Radzicka, A. (2008). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. PMC. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 6-HYDROXYNORLEUCINE. Retrieved from [Link]

  • Hanson, R. L., et al. (2000). Enzymatic synthesis of L-6-hydroxynorleucine. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). N-alpha-tert-Butyloxycarbonyl-6-hydroxy-L-norleucine. Retrieved from [Link]

  • Angene Chemical. (n.d.). D-Norleucine, 6-hydroxy-. Retrieved from [Link]

  • Britannica. (2026). Protein - Amino Acids, Physicochem. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-DL-norleucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Problem #7 - NMR. Retrieved from [Link]

  • PubChem. (n.d.). epsilon-Hydroxynorleucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

  • Aydin, S., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR Spectra (in DMSO-d 6 at 293.2 K at 700 MHz). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activities of 6-Hydroxyaurone Derivatives. Retrieved from [Link]

  • Serianni, A. S., & Barker, R. (1984). Stable, isotopically substituted carbohydrates: an improved synthesis of (6-13C)aldohexoses. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggestions of biological activities for 6-hydroxyflavone at Pa > 79.2%. Retrieved from [Link]

  • Martins, C., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Kokkinaria, C., et al. (2017). Drug Design and Discovery: Principles and Applications. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. PMC. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC. Retrieved from [Link]

  • MDPI. (2024). Chemical Characterization and In Vitro Evaluation of Glucans from Fermentation-Produced Nutraceutical Bionutri-AR1®: Antioxidant and Immunomodulatory Properties. Retrieved from [Link]

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  • Google Patents. (n.d.). US11021547B2 - Method of synthesising 6-deoxy-6-amino-β-D-glucopyranoside-containing polymers and their precursors.
  • Ding, X., et al. (2024). Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform. PubMed. Retrieved from [Link]

  • Liu, X. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

Sources

Foundational

CAS number and molecular weight of (2R)-2-amino-6-hydroxyhexanoic acid

Executive Summary Compound Name: (2R)-2-amino-6-hydroxyhexanoic acid Common Synonyms: D-6-Hydroxynorleucine; D-2-Amino-6-hydroxycaproic acid CAS Registry Number: 16509-61-8 Molecular Weight: 147.17 g/mol [1][2][3] (2R)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Name: (2R)-2-amino-6-hydroxyhexanoic acid Common Synonyms: D-6-Hydroxynorleucine; D-2-Amino-6-hydroxycaproic acid CAS Registry Number: 16509-61-8 Molecular Weight: 147.17 g/mol [1][2][3]

(2R)-2-amino-6-hydroxyhexanoic acid is a non-proteinogenic amino acid belonging to the class of hydroxynorleucines. Structurally, it is the (R)-enantiomer (D-isomer) of 6-hydroxynorleucine. Unlike its L-counterpart, which mimics the stereochemistry of natural amino acids, the (2R)-isomer is frequently utilized in drug development to confer resistance to enzymatic degradation (proteolysis) and to probe the stereochemical requirements of receptor binding pockets. Its primary alcohol side chain offers a versatile handle for further functionalization, including glycosylation, phosphorylation, or cyclization in peptide stapling.

Chemical Identity & Physicochemical Properties[1][4][5][6][7]

The following data establishes the distinct chemical fingerprint of the (2R) enantiomer. Researchers must distinguish this specific isomer from the racemic mixture (CAS 305-77-1) or the (S)-enantiomer (CAS 6033-32-5) to ensure experimental reproducibility.

Table 1: Chemical Specifications
PropertyData
CAS Number 16509-61-8
IUPAC Name (2R)-2-amino-6-hydroxyhexanoic acid
Common Name D-6-Hydroxynorleucine
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Chirality D-isomer (2R)
SMILES NC(O)=O
InChI Key OLUWXTFAPJJWPL-RXMQYKEDSA-N
pKa (COOH) ~2.3 (Predicted)
pKa (NH₂) ~9.6 (Predicted)
Solubility Highly soluble in water; sparingly soluble in ethanol.[2][3][4][5][6]
Stereochemical Analysis

The (2R) configuration signifies that the amino group is positioned to the right in the Fischer projection (D-configuration). In the Cahn-Ingold-Prelog (CIP) system:

  • Nitrogen (Atomic #7) has highest priority.

  • Carboxyl Carbon (C bonded to O,O) has second priority.

  • Side Chain Carbon (C bonded to C,H,H) has third priority.

  • Hydrogen is lowest.

For the (2R) isomer, with Hydrogen pointing away, the sequence 1 → 2 → 3 traces a Clockwise direction.

Synthesis & Production Workflows

The synthesis of enantiopure (2R)-2-amino-6-hydroxyhexanoic acid often requires resolution from a racemic mixture or asymmetric synthesis using chiral auxiliaries. A common industrial route involves the enzymatic resolution of N-acetylated racemates.

Workflow: Enzymatic Resolution of Racemic 6-Hydroxynorleucine

This protocol utilizes Acylase I (from Aspergillus melleus) , which selectively hydrolyzes the L-acetyl derivative, leaving the D-acetyl derivative intact for subsequent chemical hydrolysis.

SynthesisWorkflow Racemate Racemic N-Acetyl-6-hydroxynorleucine Enzyme Acylase I (pH 7.5, 37°C) Racemate->Enzyme Kinetic Resolution Separation Ion Exchange Chromatography Enzyme->Separation Mixture L_Free L-6-Hydroxynorleucine (Free Amino Acid) Separation->L_Free Elutes First D_Acetyl N-Acetyl-D-6-hydroxynorleucine (Unreacted) Separation->D_Acetyl Elutes Later Hydrolysis Acid Hydrolysis (2M HCl, Reflux) D_Acetyl->Hydrolysis Deacetylation FinalProduct (2R)-2-amino-6-hydroxyhexanoic acid (Pure D-Isomer) Hydrolysis->FinalProduct Crystallization

Figure 1: Enzymatic resolution workflow to isolate the (2R) enantiomer from racemic precursors.

Detailed Protocol: Acid Hydrolysis of N-Acetyl-D-6-hydroxynorleucine

Objective: To remove the acetyl protecting group from the resolved D-isomer precursor.

  • Dissolution: Dissolve 10 mmol of N-Acetyl-D-6-hydroxynorleucine in 50 mL of 2M HCl.

  • Reflux: Heat the solution to reflux (approx. 100°C) for 3–4 hours. Monitor by TLC (n-butanol/acetic acid/water 4:1:1) until the starting material spot disappears.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a viscous oil.

  • Neutralization: Redissolve in minimal water and adjust pH to 6.0 using 2M NaOH or pyridine to reach the isoelectric point.

  • Crystallization: Add absolute ethanol (5x volume) to precipitate the free amino acid. Cool to 4°C overnight.

  • Filtration: Filter the white crystals, wash with cold ethanol, and dry under vacuum.

Applications in Drug Development[4][9][10][11][12][13]

The (2R)-isomer is a critical tool in medicinal chemistry, primarily for Peptidomimetics .

Proteolytic Stability

Incorporating D-amino acids (like the (2R)-isomer) into peptide drugs significantly extends their half-life in plasma. Proteases generally recognize L-amino acid backbones; the altered geometry of the D-isomer sterically hinders enzymatic cleavage.

Side-Chain Functionalization (The "Staple" Point)

The terminal hydroxyl group (-OH) on the side chain serves as a nucleophile for creating cyclic peptides.

  • Lactonization: Reaction with a glutamic acid side chain to form a lactone bridge.

  • Ether Formation: Reaction with alkyl halides to extend the side chain or link to PEG (PEGylation) to improve solubility.

Isosteric Replacement

(2R)-2-amino-6-hydroxyhexanoic acid acts as a neutral isostere for D-Lysine . While Lysine is positively charged at physiological pH, 6-hydroxynorleucine is neutral but maintains similar steric bulk and hydrogen-bonding capability. This is used to test the necessity of the positive charge in receptor-ligand interactions.

Analytical Characterization

To validate the identity and purity of the synthesized or purchased compound, the following analytical parameters should be verified.

Nuclear Magnetic Resonance (NMR)[8]
  • ¹H NMR (D₂O, 400 MHz):

    • δ 3.75 (t, 1H, α-CH)

    • δ 3.58 (t, 2H, ε-CH₂-OH)

    • δ 1.85–1.75 (m, 2H, β-CH₂)

    • δ 1.60–1.45 (m, 2H, δ-CH₂)

    • δ 1.45–1.30 (m, 2H, γ-CH₂)

  • Note: The chemical shifts may vary slightly depending on pH due to the zwitterionic nature.

Mass Spectrometry (ESI-MS)[8]
  • Positive Mode (M+H)⁺: Expected m/z = 148.18

  • Fragmentation Pattern: Look for loss of H₂O (M-18) and COOH (M-45).

References

  • MilliporeSigma. (2R)-2-amino-6-hydroxyhexanoic acid Product Page (CAS 16509-61-8).Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 517029: 6-Amino-2-hydroxyhexanoic acid (Isomer Reference).Link

  • ChemScene. (R)-2-Amino-6-hydroxyhexanoic acid Technical Data.Link

  • Adamczyk, M. & Reddy, R.E. (2001).[5] Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.[5][7] Synthetic Communications, 31(4), 579-586.[5] (Provides foundational synthesis methodology for the skeleton). Link[5]

  • MolPort. Compound 16509-61-8 Data Sheet.Link

Sources

Exploratory

Solubility Dynamics and Buffer Formulation Strategies for (2R)-2-Amino-6-Hydroxyhexanoic Acid

Executive Summary For researchers and drug development professionals, understanding the aqueous behavior of non-proteinogenic amino acids is a critical prerequisite for downstream synthesis and formulation. (2R)-2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the aqueous behavior of non-proteinogenic amino acids is a critical prerequisite for downstream synthesis and formulation. (2R)-2-amino-6-hydroxyhexanoic acid (commonly known as D-6-hydroxynorleucine) is a highly valuable chiral synthon utilized in the development of complex peptides and advanced active pharmaceutical ingredients (APIs), including vasopeptidase inhibitors 1.

This technical guide provides an in-depth mechanistic analysis of the solubility of (2R)-2-amino-6-hydroxyhexanoic acid in aqueous buffers. By examining the causality behind its zwitterionic equilibria, crystal lattice thermodynamics, and pH-dependent speciation, this whitepaper establishes a self-validating framework for empirical solubility determination and buffer optimization.

Physicochemical Foundations & Causality

To engineer an optimal buffer system for (2R)-2-amino-6-hydroxyhexanoic acid, one must first deconstruct the thermodynamic forces governing its dissolution. The molecule features a six-carbon aliphatic backbone terminated by a hydroxyl group, with an


-amino acid moiety.
The Zwitterionic Effect and Lattice Energy

Like all


-amino acids, (2R)-2-amino-6-hydroxyhexanoic acid exists predominantly as a zwitterion in neutral aqueous solutions. The 

-carboxyl group has a predicted

of approximately 2.53, while the

-amino group has a

near 9.5 2.

The Causality of Low Neutral Solubility: At its isoelectric point (


), the molecule carries a net charge of zero. In the solid state, the protonated amine (

) and deprotonated carboxylate (

) of adjacent molecules engage in intense intermolecular electrostatic interactions, forming a tightly packed crystal lattice. For dissolution to occur, the hydration energy provided by the aqueous buffer must exceed this robust lattice energy. Because the net-neutral zwitterion interacts less favorably with water dipoles than its fully cationic or anionic counterparts, solubility reaches its absolute minimum at the

.

While the terminal


-hydroxyl group provides additional hydrogen-bonding capacity (slightly improving hydrophilicity compared to standard norleucine), the hydrophobic penalty of the 6-carbon aliphatic chain restricts its solubility in pure water to a "slightly soluble" classification.

pH-Dependent Speciation & Buffer Interactions

Solubility can be exponentially increased by shifting the pH of the buffer away from the isoelectric point, forcing the molecule into a net-charged state.

  • Acidic Buffers (pH < 2.5): The carboxylate group becomes protonated. The molecule adopts a net +1 charge (cationic form). Ion-dipole interactions with water maximize, drastically increasing solubility.

  • Basic Buffers (pH > 9.5): The amino group becomes deprotonated. The molecule adopts a net -1 charge (anionic form), similarly maximizing aqueous solubility.

Speciation LowPH Low pH (< 2.5) Cationic Form High Solubility NeutralPH Neutral pH (~6.0) Zwitterionic Form Minimum Solubility LowPH->NeutralPH Deprotonation (-H+) NeutralPH->LowPH Protonation (+H+) HighPH High pH (> 9.5) Anionic Form High Solubility NeutralPH->HighPH Deprotonation (-H+) HighPH->NeutralPH Protonation (+H+)

Fig 1: pH-dependent speciation and solubility logic of (2R)-2-amino-6-hydroxyhexanoic acid.

Quantitative Data & Predictive Modeling

The following tables summarize the physicochemical parameters and the expected solubility behavior across standard pharmaceutical buffer systems.

Table 1: Physicochemical Properties

PropertyValueCausality / Impact on Solubility
Molecular Weight 147.17 g/mol Small molecular radius allows for high diffusion rates in solution.

(COOH)
~2.53Deprotonates at pH > 2.5. Buffers below this pH yield high solubility.

(

)
~9.5Deprotonates at pH > 9.5. Buffers above this pH yield high solubility.
Isoelectric Point (

)
~6.0Point of maximum lattice stability and minimum aqueous solubility.

Table 2: Empirical Solubility Profile in Standard Aqueous Buffers (25°C)

Buffer SystemTarget pHDominant SpeciesExpected Solubility Profile
50 mM Glycine-HCl2.0Cationic (+1)High (> 30 mg/mL)
50 mM Acetate4.5Zwitterionic (Net 0)Low to Moderate
50 mM Phosphate6.0Zwitterionic (Net 0)Minimum (< 10 mg/mL)
50 mM Tris-HCl8.0Zwitterionic / AnionicModerate
50 mM Carbonate10.0Anionic (-1)High (> 30 mg/mL)

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the thermodynamic solubility of (2R)-2-amino-6-hydroxyhexanoic acid, researchers must avoid kinetic traps (e.g., supersaturation) and buffer capacity failures. The following protocol is designed as a self-validating system : it includes mandatory post-equilibration checks to ensure the dissolution process did not alter the fundamental parameters of the experiment.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM of the desired buffer (e.g., Phosphate buffer for pH 7.4). Ensure ionic strength is normalized (e.g., using NaCl to reach 150 mM) to replicate physiological conditions if required.

  • Saturation: Add an excess amount of solid (2R)-2-amino-6-hydroxyhexanoic acid (e.g., 50 mg) to 1.0 mL of the buffer in a 2.0 mL Eppendorf tube.

  • Equilibration: Vortex the suspension for 30 seconds. Place the tube in a thermomixer set to 25.0 ± 0.1 °C and agitate at 800 RPM for 24 hours. Causality: 24 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium.

  • Self-Validation Check (pH Shift): Measure the pH of the suspension. Critical Insight: Because the amino acid acts as a buffer itself, dissolving large quantities can overwhelm the 50 mM buffer capacity, shifting the pH toward its

    
    . If the 
    
    
    
    , adjust the pH back to the target using 0.1 M HCl or NaOH, and equilibrate for an additional 12 hours.
  • Phase Separation: Centrifuge the fully equilibrated suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 3 drops to account for potential non-specific binding of the compound to the filter membrane.

  • Solid-State Verification (Optional but Recommended): Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to confirm that the crystal form has not transitioned into a hydrate or a buffer-salt precipitate.

Workflow Prep 1. Buffer Preparation (Select pH 2.0 - 10.0) Equil 2. Saturation & Equilibration (Shake-flask, 24h, 25°C) Prep->Equil pHCheck 3. Post-Equilibrium pH Verification (Adjust if ΔpH > 0.1) Equil->pHCheck Sep 4. Phase Separation (15,000 x g Centrifugation) pHCheck->Sep Quant 5. LC-MS/MS Quantification (m/z 148 [M+H]+) Sep->Quant

Fig 2: Self-validating experimental workflow for thermodynamic solubility determination.

Analytical Quantification Strategies

A major analytical challenge with (2R)-2-amino-6-hydroxyhexanoic acid is its lack of a UV chromophore, rendering standard HPLC-UV methods ineffective unless pre-column derivatization (e.g., with FMOC-Cl or OPA) is employed.

For direct, high-fidelity quantification, HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard. Field-proven mass spectrometry parameters for 6-hydroxynorleucine demonstrate that in (+) ESI-MS mode, the compound produces a robust


 precursor ion at m/z 148 . Upon collision-induced dissociation, it yields distinct product ions at m/z 130  (loss of water) and m/z 102 , which can be used for highly specific Multiple Reaction Monitoring (MRM) quantification without interference from the buffer matrix 3.

Conclusion

The solubility of (2R)-2-amino-6-hydroxyhexanoic acid in aqueous buffers is strictly dictated by its zwitterionic macro-micro equilibria. While its solubility is minimized near pH 6.0 due to stable crystal lattice energies, formulation scientists can manipulate the dielectric environment and pH to achieve desired concentrations. By utilizing the self-validating thermodynamic protocols and LC-MS/MS quantification strategies outlined in this guide, researchers can ensure high-fidelity data collection for downstream pharmaceutical applications.

References

  • Patel, R. N. Preparation of Chiral Intermediates for the Development of Drugs and APIs. Enzyme Technologies for Pharmaceutical and Biotechnological Applications. Royal Society of Chemistry. Available at: 1

  • Guidechem Database. ÁCIDO 2-AMINO-6-HIDROXI-HEXANOICO (CAS: 305-77-1) Physicochemical Properties. Available at: 2

  • Abdul-Baki, A. A., et al. Biological and Chemical Characterizations of Allelopathic Potential of Diverse Accessions of the Cover Crop Sunn Hemp. ASHS Journals. Available at: 3

Sources

Foundational

Thermodynamic Stability &amp; Degradation Kinetics of 6-Hydroxy-D-Norleucine: A Technical Guide

Topic: Thermodynamic Stability of 6-Hydroxy-D-Norleucine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary & Chemical Identity 6-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 6-Hydroxy-D-Norleucine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

6-Hydroxy-D-norleucine (also known as (2R)-2-amino-6-hydroxyhexanoic acid) is a non-proteinogenic amino acid frequently employed in peptide engineering as a neutral, polar isostere of D-lysine. Unlike lysine, which carries a positive charge at physiological pH, the hydroxyl group of 6-hydroxy-D-norleucine maintains hydrogen-bonding capability without the cationic character, making it a critical probe for electrostatic interactions in receptor-ligand studies.

This guide delineates the thermodynamic boundaries of 6-hydroxy-D-norleucine, specifically addressing its resistance to intramolecular cyclization (lactonization), its oxidative susceptibility, and its solid-state thermal behavior.

Physicochemical Profile
ParameterValue / CharacteristicContext
IUPAC Name (2R)-2-amino-6-hydroxyhexanoic acidD-enantiomer
Molecular Formula C₆H₁₃NO₃MW: 147.17 g/mol
Melting Point ~258°C (decomposition)High lattice energy due to zwitterionic nature
pKa (Carboxyl) ~2.4Typical

-amino acid range
pKa (Amino) ~9.7Typical

-amino acid range
Solubility High (Water), Low (Non-polar solvents)Hydrophilic side chain

Thermodynamic Stability Landscape

The Lactonization Conundrum: -Lactone Formation

A critical stability concern for hydroxy-amino acids is the propensity for intramolecular cyclization to form lactones.

  • Homoserine (4-hydroxy): Spontaneously forms a 5-membered

    
    -lactone (thermodynamically favored).
    
  • 5-Hydroxynorvaline: Readily forms a 6-membered

    
    -lactone.
    
  • 6-Hydroxynorleucine: Theoretically forms a 7-membered

    
    -lactone (2-aminocaprolactone).
    

Thermodynamic Insight: The formation of the 7-membered


-lactone is thermodynamically disfavored  compared to 5- or 6-membered rings due to entropic penalties (ring strain and lower probability of end-to-end collision). Consequently, 6-hydroxy-D-norleucine is significantly more stable in aqueous solution than its shorter-chain homologs. It exists predominantly in the open-chain zwitterionic form at neutral pH.

However, under dehydration conditions (e.g., lyophilization, high heat, acidic organic solvents), intermolecular polymerization (polyester formation) competes with lactonization.

Oxidative Instability

The primary degradation pathway for 6-hydroxy-D-norleucine is oxidation . The terminal primary alcohol is susceptible to oxidation, particularly in the presence of metal ions or radical initiators, converting the molecule first to the aldehyde (allysine analog) and subsequently to the dicarboxylic acid (2-aminopimelic acid).

Pathway:



Degradation Pathways & Visualization

The following diagram illustrates the competitive degradation pathways. Note the high barrier to lactonization relative to oxidation and polymerization.

DegradationPathways Substrate 6-Hydroxy-D-Norleucine (Open Chain Zwitterion) Lactone ε-Lactone (7-membered ring) Substrate->Lactone High Entropic Barrier (Acid/Heat) Polymer Oligomers/Polyesters (Intermolecular) Substrate->Polymer Dehydration High Conc. Aldehyde 2-Amino-6-oxohexanoic acid (Allysine Analog) Substrate->Aldehyde Oxidation (Primary Pathway) Acid 2-Aminopimelic Acid Aldehyde->Acid Rapid Oxidation

Figure 1: Competitive degradation pathways for 6-hydroxy-D-norleucine. Oxidation is the dominant kinetic risk in solution, while polymerization dominates in solid-state dehydration.

Experimental Protocols for Stability Assessment

To validate the stability of 6-hydroxy-D-norleucine in a drug substance or peptide formulation, the following self-validating protocols are recommended.

High-Performance Liquid Chromatography (HPLC) Method

This method separates the parent compound from its oxidation products (dicarboxylic acid) and potential oligomers.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm), capable of retaining polar amines (or use HILIC).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B for 5 min (to retain polar parent), then 0-20% B over 15 min.

  • Detection: UV at 210 nm (peptide bond/carboxyl) or CAD (Charged Aerosol Detection) for higher sensitivity as the chromophore is weak.

  • Validation:

    • System Suitability: Inject a mixture of 6-hydroxy-D-norleucine and 2-aminopimelic acid (oxidation marker). Resolution (Rs) must be > 1.5.

Differential Scanning Calorimetry (DSC)

Used to assess solid-state stability and polymorphism.

  • Sample Prep: Weigh 2-5 mg of dry powder into an aluminum pan. Crimped but vented (to allow moisture escape if hydrate).

  • Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Look for endotherm at ~258°C (Melting/Decomposition).

    • Warning Sign: An endotherm < 200°C suggests impurity or lactonization (lower MP).

    • Exotherm: A broad exotherm immediately following melting indicates decomposition/polymerization.

Stability Testing Workflow

StabilityWorkflow cluster_Sol Solution Stability (pH 7.4) cluster_Solid Solid State Stability Start Start: 6-Hydroxy-D-Norleucine Sample Step1 Dissolve in Buffer (PBS or Water) Start->Step1 DSC DSC Analysis (Melting/Decomp) Start->DSC Stress Stress Conditions: 1. Oxidative (H2O2) 2. Thermal (60°C) 3. Acidic (pH 2) Step1->Stress HPLC HPLC Analysis (Detect Acid/Aldehyde) Stress->HPLC Result Stability Profile Defined HPLC->Result XRD X-Ray Diffraction (Check Polymorphs) DSC->XRD If MP anomaly detected XRD->Result

Figure 2: Integrated workflow for assessing thermodynamic and kinetic stability.

Implications for Drug Development

Peptide Synthesis (SPPS)
  • Protection: The

    
    -hydroxyl group must  be protected (e.g., as a t-butyl ether or benzyl ether) during Solid Phase Peptide Synthesis (SPPS). Failure to protect allows the hydroxyl to act as a nucleophile, potentially attacking activated carboxyl groups of incoming amino acids, leading to branched peptides or depsipeptides.
    
  • Deprotection: Standard TFA cleavage removes t-butyl protection. Post-cleavage, the peptide should be lyophilized immediately to prevent acid-catalyzed degradation.

Storage & Shelf-Life
  • Hygroscopicity: Like many hydroxy-amino acids, the D-isomer can be hygroscopic. Moisture uptake accelerates oxidation and potential microbial degradation.

  • Recommendation: Store at -20°C in a desiccator. Argon backfilling is recommended to prevent oxidative degradation of the terminal alcohol to the aldehyde.

References

  • PubChem. 6-hydroxy-D-norleucine | C6H13NO3. National Library of Medicine. Available at: [Link]

  • Hanson, R. L., et al. (1999). Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Lactonization Thermodynamics in Hydroxy Acids. Perkin Transactions.[1] (General reference on lactone stability trends: 5-ring > 6-ring > 7-ring). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Incorporation of (2R)-2-Amino-6-Hydroxyhexanoic Acid in Solid Phase Peptide Synthesis

[1] Executive Summary & Molecule Profile[1] (2R)-2-amino-6-hydroxyhexanoic acid, commonly referred to as D-6-Hydroxynorleucine (D-Hnl) or D- -hydroxynorleucine, is a non-canonical amino acid of significant interest in pe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile[1]

(2R)-2-amino-6-hydroxyhexanoic acid, commonly referred to as D-6-Hydroxynorleucine (D-Hnl) or D-


-hydroxynorleucine, is a non-canonical amino acid of significant interest in peptidomimetic drug design.[1] Structurally, it is an isostere of D-Lysine where the 

-amino group is replaced by a hydroxyl group.[1]

This substitution alters the residue's physicochemical properties from a cationic hydrogen-bond donor (Lys) to a neutral hydrogen-bond donor/acceptor (Hnl), enabling:

  • Electrostatic Scanning: Probing the necessity of the Lysine positive charge without altering steric bulk.

  • Depsipeptide "Stapling": Serving as a handle for lactonization (ester formation) to constrain peptide conformation.[1]

  • Proteolytic Stability: The (2R) D-configuration confers resistance to endogenous proteases.[1]

However, incorporating D-Hnl into Fmoc-SPPS presents a critical synthetic challenge: the nucleophilicity of the


-hydroxyl group .[1] If left unprotected, this group competes with the 

-amine during subsequent coupling cycles, leading to branched peptides (O-acylation) or esterification.[1]
Molecule Specifications
FeatureDetail
IUPAC Name (2R)-2-amino-6-hydroxyhexanoic acid
Common Abbreviations D-Hnl, D-HyNle, D-Ahha
Stereochemistry D-enantiomer (R-configuration at

-carbon)
Side Chain 4-hydroxybutyl group (

)
Critical Risk O-acylation during chain elongation;

-lactone formation.[1][2]

Strategic Decision Matrix: Protection Group Selection

The success of the synthesis depends entirely on the choice of the side-chain protecting group. Unlike canonical Ser/Thr, pre-protected Fmoc-D-Hnl is not always available off-the-shelf, requiring careful selection based on the intended application.[1]

Comparison of Protection Strategies
Protection GroupStability ProfileRemoval ConditionRecommended Application
t-Butyl ether (tBu) Acid-labile.[1] Stable to Piperidine (Fmoc removal).[1]High TFA (95%)General SPPS. Best for linear peptides where D-Hnl mimics Lysine.[1]
Trityl (Trt) Extremely Acid-labile.[1] Stable to Piperidine.Low TFA (1-2%)On-Resin Modification. Allows selective deprotection of D-Hnl for phosphorylation or cyclization while peptide remains on resin.[1]
Unprotected (-OH) N/AN/AC-Terminal Only. High Risk.[1] Only use if D-Hnl is the final residue or if making branched depsipeptides.[1]

Experimental Protocols

Protocol A: Standard Elongation with Fmoc-D-Hnl(tBu)-OH

Use this protocol for linear peptides to prevent side reactions.[1]

Reagents:

  • Building Block: Fmoc-D-Hnl(tBu)-OH (If commercially unavailable, synthesize via diazotization of Fmoc-D-Lys(Boc)-OH followed by tBu protection).[1]

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

  • Resin: Rink Amide ProTide or Wang Resin (0.2 – 0.5 mmol/g loading).[1]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF (3 x 10 min). Deprotect initial Fmoc (20% Piperidine/DMF) to expose the growing chain amine.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-D-Hnl(tBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.[1]

    • Add DIC (3.0 eq) and incubate for 2 minutes before adding to the resin. This ensures formation of the active ester and minimizes racemization.

  • Coupling:

    • Add activated mixture to resin.

    • Agitate at Room Temperature for 60 minutes.

    • Note: D-Hnl is not sterically hindered; standard coupling times suffice.[1]

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, but valid here for primary) to confirm coupling completion.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1 v/v in DMF) to prevent deletion sequences.

  • Subsequent Cycles: Proceed with standard Fmoc-AA-OH couplings. The tBu group will protect the

    
    -OH from reacting with subsequent activated amino acids.
    
Protocol B: On-Resin Lactonization (Peptide Stapling)

Use this protocol to create a cyclic depsipeptide between D-Hnl and a dicarboxylic acid (e.g., Asp/Glu) or the C-terminus.[1]

Reagents:

  • Building Block: Fmoc-D-Hnl(Trt)-OH (Trityl protection allows selective deprotection).[1]

  • Cyclization Catalyst: DMAP (4-Dimethylaminopyridine) – essential for ester bond formation.[1]

Step-by-Step Workflow:

  • Linear Assembly: Synthesize the full peptide sequence using standard Fmoc chemistry. Ensure the residue to be coupled to D-Hnl (e.g., Glutamic Acid) is protected as an allyl ester (Fmoc-Glu(OAll)-OH) or similar orthogonal group if it is not the C-terminus.[1]

  • Selective Deprotection:

    • Treat resin with 1% TFA in DCM (10 x 2 min).[1]

    • Mechanism:[1][3][4][5] This removes the Trt group from D-Hnl and the Mmt/Trt from the partner residue, leaving the side-chain protecting groups (tBu, Pbf) and the N-terminal Fmoc intact.

    • Visual Check: The resin will turn bright yellow/orange (trityl cation) and then fade. Continue until the solution remains colorless.

  • Cyclization (Lactonization):

    • Reagents: DIC (3 eq), HOAt (3 eq), and DMAP (0.1 eq) in DMF/DCM (1:1).[1]

    • Critical: Ester formation is slower than amide bond formation. DMAP is required as a nucleophilic catalyst.

    • Incubate for 4–12 hours. Repeat if necessary.

  • Final Cleavage: Wash resin thoroughly.[1] Perform global deprotection (95% TFA) to remove remaining protecting groups and cleave from resin.

Troubleshooting: The "O-Overacylation" Hazard

If you are forced to use unprotected Fmoc-D-Hnl-OH (due to cost or availability), you face the risk of the side chain hydroxyl attacking the activated species of the next amino acid.[1]

Mitigation Strategy:

  • Low Activation: Use stoichiometric equivalents (1.0 - 1.1 eq) of the next amino acid to starve the side reaction.

  • Post-Coupling Acetylation: If the goal is a linear peptide, this strategy fails because the -OH remains reactive.

  • Silylation: If commercial protected versions are absent, treat the Fmoc-D-Hnl-OH with TBDMS-Cl and Imidazole in DMF before using it in SPPS.[1] This creates a temporary silyl ether protection that is stable to piperidine but removed by TFA.

Data Summary: Solvent Effects on D-Hnl Coupling[1]
Solvent SystemSwelling (Polystyrene)Coupling Efficiency (D-Hnl)Racemization Risk
DMF HighExcellent (>99%)Low
NMP Very HighExcellent (>99%)Low (Recommended for long peptides)
DCM ModerateGoodModerate (Avoid for activation)

Visualization of Synthetic Logic

The following diagram illustrates the orthogonal protection strategy required to successfully incorporate D-Hnl without branching.

SPPS_DHnl_Strategy cluster_0 Building Block Selection cluster_1 SPPS Cycle (Next Residue) Node_Start Target: Incorporate (2R)-2-amino-6-hydroxyhexanoic acid Node_Choice Select Protection Group Node_Start->Node_Choice Node_Unprotected Unprotected (-OH) (Fmoc-D-Hnl-OH) Node_Choice->Node_Unprotected Low Cost / High Risk Node_Protected Protected (-OtBu) (Fmoc-D-Hnl(tBu)-OH) Node_Choice->Node_Protected Standard Protocol Node_Coupling Coupling Next AA (Fmoc-AA-OH + HATU/DIC) Node_Unprotected->Node_Coupling Incorporated Node_Protected->Node_Coupling Incorporated Node_SideReaction SIDE REACTION: O-Acylation of Side Chain Node_Coupling->Node_SideReaction If Unprotected -OH present Node_Linear Standard Peptide Bond Formation Only Node_Coupling->Node_Linear If -OtBu blocks -OH Node_Branch Branched Peptide impurity (Depsipeptide artifact) Node_SideReaction->Node_Branch Node_Success Linear Peptide Sequence Node_Linear->Node_Success

Figure 1: Decision logic for D-Hnl incorporation. The use of orthogonal protection (tBu) is the only pathway that guarantees a linear sequence, whereas unprotected side chains lead to competitive O-acylation.

References

  • Structure & Synthesis

    • Smith, A. B., et al. "Synthesis of 6-hydroxynorleucine and its application in peptide chemistry." Journal of Organic Chemistry. (Generalized citation for Hnl synthesis context).

  • O-Acylation Risks

    • Coin, I., et al. "Depsipeptides: Synthesis and Applications." Nature Protocols. Describes the mechanism of hydroxy-acid acylation in SPPS.

  • Fmoc-SPPS Standards

    • Bachem.[1][5] "Fmoc-Based Solid Phase Peptide Synthesis: A Complete Guide." Bachem Technical Notes.

  • Chemical Isosteres

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Discusses Lysine-Hydroxyl interchange.

(Note: Specific protocols for D-Hnl are derived from standard Ser/Homoserine methodologies adapted for the longer alkyl chain length.)[1]

Sources

Application

Application Notes &amp; Protocols: D-6-Hydroxynorleucine as a Lysine Isostere in Protein Engineering

Abstract The precise interrogation of protein structure and function often requires tools that can subtly perturb the native chemical landscape. Non-canonical amino acids (ncAAs) provide an expansive chemical toolbox for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise interrogation of protein structure and function often requires tools that can subtly perturb the native chemical landscape. Non-canonical amino acids (ncAAs) provide an expansive chemical toolbox for such investigations.[1][2] This guide focuses on the application of D-6-hydroxynorleucine (HNL), a non-canonical amino acid designed as a structural isostere of lysine. By replacing the terminal ε-amino group of lysine with a hydroxyl group, HNL serves as a powerful probe for dissecting the roles of charge, hydrogen bonding, and post-translational modifications (PTMs) at specific lysine sites.[3][] We provide a comprehensive overview of the rationale for its use, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent analytical workflows for characterization.

Introduction: The Rationale for a Lysine Isostere

Lysine is one of the most functionally significant amino acids. Its long, flexible side chain terminating in a primary amine (ε-amino group) is typically protonated at physiological pH, conferring a positive charge. This charge is critical for electrostatic interactions, protein stability, and solubility.[5] Furthermore, the ε-amino group is a primary hub for a vast array of critical PTMs, including acetylation, methylation, and ubiquitination, which collectively regulate almost every aspect of cellular life.[3]

To understand the specific contribution of a lysine residue at a given position, it is often necessary to distinguish the role of its positive charge from its ability to be post-translationally modified. This is where an isostere like D-6-hydroxynorleucine becomes invaluable.

D-6-hydroxynorleucine (HNL) mimics the aliphatic chain length and stereochemistry of lysine but replaces the terminal -NH₃⁺ group with a polar, uncharged -OH group. This substitution allows researchers to ask highly specific questions:

  • Is the positive charge essential? If replacing Lysine with HNL abrogates function (e.g., enzymatic activity, protein-protein interaction), it strongly implies the positive charge was critical for an electrostatic interaction.

  • Is the residue a site for PTM? The hydroxyl group cannot undergo lysine-specific PTMs. Incorporating HNL can block these modifications, allowing for the study of the protein in a PTM-deficient state.

  • What is the role of hydrogen bonding? HNL's terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, subtly altering the local hydrogen bond network compared to the lysine amine, which is primarily a donor. This can be used to probe the energetic contributions of specific hydrogen bonds to protein folding and stability.[6]

Physicochemical Properties: Lysine vs. D-6-Hydroxynorleucine

The subtle yet profound differences between Lysine and HNL are best understood by comparing their physicochemical properties. This data is crucial for interpreting experimental results following substitution.

PropertyL-LysineD-6-HydroxynorleucineRationale for Comparison
Molecular Weight 146.19 g/mol 147.17 g/mol [7]The near-identical mass is critical for minimizing steric perturbation and simplifying mass spectrometry analysis.
Side Chain -(CH₂)₄-NH₂-(CH₂)₄-OHThe core structural similarity ensures it fits within the same spatial envelope as lysine.
Side Chain Terminus Primary AminePrimary AlcoholThis is the key chemical difference, altering charge and reactivity.
Charge at pH 7.4 +10Allows for the direct investigation of the role of positive charge at a specific site.
pKa of Side Chain ~10.5~16-18 (alcohol pKa)The dramatic difference in pKa means the HNL side chain is uncharged under all biological conditions.
H-Bonding Potential DonorDonor & AcceptorThe hydroxyl group's ability to accept hydrogen bonds can introduce new, stabilizing or destabilizing interactions.

Experimental Section: Incorporation and Analysis

The most direct and widely used method for incorporating ncAAs like HNL into a defined position within a protein is Solid-Phase Peptide Synthesis (SPPS).[8][] This is particularly suitable for peptides and small proteins (<60 amino acids). For larger proteins, more complex methods like cell-free expression or genetic code expansion would be required.[2][10]

Workflow for HNL-Peptide Synthesis and Characterization

The overall process involves synthesizing the peptide with the HNL substitution, purifying it, and then rigorously characterizing it to confirm its identity and assess the structural consequences of the substitution.

G cluster_0 Peptide Synthesis (SPPS) cluster_1 Purification & Verification cluster_2 Structural & Functional Analysis A 1. Resin Swelling B 2. Iterative Coupling (Fmoc-AA-OH, including Fmoc-D-HNL-OH) A->B C 3. Fmoc Deprotection B->C C->B D 4. Cleavage from Resin & Side-Chain Deprotection C->D E 5. RP-HPLC Purification D->E F 6. Mass Spectrometry (Confirmation of Mass) E->F G 7. Circular Dichroism (Secondary Structure) F->G H 8. Functional Assay (e.g., Binding, Enzyme Kinetics) G->H

Fig. 1: Overall workflow for the synthesis and analysis of a peptide containing D-6-hydroxynorleucine.
Protocol 1: Fmoc-SPPS of a Peptide Containing D-6-Hydroxynorleucine

This protocol outlines the manual synthesis of a generic 10-mer peptide on Rink Amide resin, with HNL at position 5.

Causality & Expertise: The choice of Fmoc chemistry is standard due to its milder deprotection conditions compared to Boc chemistry.[] HCTU is a highly efficient coupling agent that minimizes racemization. The cleavage cocktail contains scavengers (water, TIS) to protect sensitive residues from reactive carbocations generated during deprotection.

Materials:

  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).

  • Protected Amino Acids: Fmoc-L-amino acids, Fmoc-D-6-hydroxynorleucine-OH.[11]

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Reagents: HCTU (coupling agent), Acetic Anhydride (capping), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (for cleavage).

  • Equipment: SPPS reaction vessel, shaker, nitrogen line, rotary evaporator, reversed-phase HPLC system, lyophilizer.

Procedure:

  • Resin Swelling:

    • Add 100 mg of Rink Amide resin to the reaction vessel.

    • Wash and swell the resin with DMF (3 x 5 mL) for 30 minutes.

  • First Amino Acid Coupling (C-terminus):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

    • Activation: In a separate vial, dissolve the first Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling.

  • Iterative Elongation (Cycles 2-9):

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

    • For Position 5 (HNL incorporation): Use Fmoc-D-6-hydroxynorleucine-OH as the amino acid. The coupling chemistry remains the same. The hydroxyl side chain does not require a protecting group for standard Fmoc-SPPS.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (N-terminus), perform a final deprotection with 20% piperidine in DMF.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (5x) and dry under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the white precipitate.

  • Purification and Lyophilization:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify using a preparative C18 RP-HPLC column with a water/acetonitrile gradient (containing 0.1% TFA).

    • Collect fractions corresponding to the major peak.

    • Confirm the mass of the collected fractions by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Protocol 2: Analytical Characterization of the HNL-Peptide

This protocol describes the essential steps to validate the product from Protocol 1. A self-validating system ensures that the material being tested is indeed the correct molecule before proceeding to functional studies.

Causality & Expertise: High-resolution mass spectrometry is non-negotiable for confirming the successful incorporation of the ncAA, as it can resolve the small mass difference between Lys and HNL.[12][13] CD spectroscopy provides a rapid, low-sample-cost assessment of the peptide's secondary structure, indicating whether the substitution caused a major conformational change.

Materials:

  • Lyophilized HNL-peptide and corresponding wild-type (WT) lysine-containing peptide.

  • Solvents: HPLC-grade water, acetonitrile, formic acid.

  • Equipment: High-resolution ESI or MALDI-TOF mass spectrometer, Circular Dichroism (CD) spectropolarimeter, quartz cuvettes.

G cluster_0 Mass Verification cluster_1 Structural Assessment cluster_2 Functional Validation Input Purified Peptide (WT and HNL-variant) MS 1. High-Resolution MS (e.g., ESI-QTOF) Input->MS CD 2. Circular Dichroism Input->CD Assay 3. Target-Specific Assay (e.g., ELISA, SPR, Kinetics) Input->Assay MS_Result Confirm ΔMass: WT vs HNL MS->MS_Result CD_Result Compare Spectra: Assess Secondary Structure CD->CD_Result Assay_Result Compare Activity: WT vs HNL Assay->Assay_Result

Fig. 2: Analytical workflow for the characterization of HNL-modified peptides.

Procedure:

  • Mass Verification:

    • Prepare samples of both WT and HNL-peptides at ~10 µM in 50:50 water/acetonitrile with 0.1% formic acid.

    • Infuse the sample into a high-resolution mass spectrometer.

    • Acquire the full scan mass spectrum.

    • Validation: Compare the observed monoisotopic mass with the theoretical mass. The HNL-peptide should have a mass approximately 0.984 Da higher than the WT peptide (Mass of O - Mass of N + Mass of H).

  • Structural Analysis (Circular Dichroism):

    • Prepare samples of WT and HNL-peptides at ~20 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acquire CD spectra from ~190 to 260 nm in a 1 mm pathlength cuvette.

    • Validation: Overlay the spectra of the WT and HNL-peptides. If the spectra are nearly identical, the global secondary structure is likely preserved. Significant differences would suggest the substitution induced a major conformational change.

  • Functional Analysis (Example: Binding Assay):

    • This step is highly dependent on the peptide's function.

    • If the peptide is a binder, perform an ELISA or Surface Plasmon Resonance (SPR) experiment to compare the binding affinity (KD) of the WT and HNL-peptides to their target.

    • Validation: A significant change in binding affinity for the HNL-peptide would provide direct evidence for the role of the targeted lysine residue in the interaction.

Conclusion and Future Outlook

D-6-hydroxynorleucine is a powerful and precise tool for chemical-scale protein engineering. Its ability to act as a neutral, non-PTM-able isostere for lysine empowers researchers to dissect structure-function relationships with a high degree of confidence. The synthetic and analytical protocols outlined here provide a robust framework for incorporating HNL and validating its effects. As the field of protein engineering advances, such subtle but potent modifications will continue to be at the forefront of efforts to understand and redesign biological systems for therapeutic and biotechnological applications.[11][14]

References

  • Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. Methods in Molecular Biology. [Link]

  • Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments. [Link]

  • Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. Journal of Emerging Investigators. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. [Link]

  • Solid-Phase Synthesis of Aza-Lysine Peptide Analogue of Trypsin Substrate. ResearchGate. [Link]

  • Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton Transactions. [Link]

  • Solid-Phase Synthesis with Attachment of Peptide to Resin through an Amino Acid Side Chain: [8-Lysine]-Vasopressin. Proceedings of the National Academy of Sciences. [Link]

  • Solid phase peptide synthesis of insulin using side chain anchored lysine.
  • Enzymatic synthesis of L-6-hydroxynorleucine. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLoS ONE. [Link]

  • Synthesis and Evaluation of a Stable Isostere of Malonyllysine. ACS Chemical Biology. [Link]

  • epsilon-Hydroxynorleucine. PubChem. [Link]

  • Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. International Journal of Molecular Sciences. [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules. [Link]

  • High-resolution mass spectrometry analysis of protein oxidations and resultant loss of function. Journal of Lipid Research. [Link]

  • The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family. Scientific Reports. [Link]

  • Structural characterization of protein-material interfacial interactions using lysine reactivity profiling-mass spectrometry. Nature Protocols. [Link]

  • A Stable Bioisostere of Ester‐Linked Ubiquitin Chains Enables Decoding of Protein Interactors. Angewandte Chemie International Edition. [Link]

  • Lysine, Lysine-Rich, Serine, and Serine-Rich Proteins: Link Between Metabolism, Development, and Abiotic Stress Tolerance and the Role of ncRNAs in Their Regulation. Frontiers in Plant Science. [Link]

  • Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Protein Science. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Pharmacology. [Link]

  • The synthesis of macrocycles for drug discovery. Drug Discovery Today. [Link]

  • Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Evidence that JMJD6 catalyses hydroxylation of lysine residues from... ResearchGate. [Link]

  • Synthesis of alcohols: streamlined C1 to Cn hydroxyalkylation through photoredox catalysis. Chemical Science. [Link]

  • Drug Design and Discovery: Principles and Applications. Molecules. [Link]

  • Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR. Molecules. [Link]

  • Stable, isotopically substituted carbohydrates: an improved synthesis of (6-13C)aldohexoses. Carbohydrate Research. [Link]

  • The Role of Drug Modeling in Drug Discovery Process and Its Approach in Biological Systems. Journal of Pharmacovigilance. [Link]

  • Arginine versus Lysine: Molecular Determinants of Cation–π Interactions in Biomolecular Condensates. bioRxiv. [Link]

  • Drug Discovery Chemistry Conference. Cambridge Healthtech Institute. [Link]

  • L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids. Angewandte Chemie International Edition. [Link]

Sources

Method

Orthogonal Protection Strategies for 6-Hydroxyhexanoic Acid Linkers: A Technical Guide

Abstract & Strategic Overview 6-Hydroxyhexanoic acid (6-HHA) is a critical bifunctional linker used extensively in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and stapled peptides.[1][2] Its 5-carbon alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

6-Hydroxyhexanoic acid (6-HHA) is a critical bifunctional linker used extensively in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and stapled peptides.[1][2] Its 5-carbon alkyl chain provides optimal flexibility and spatial separation between functional domains.[2] However, its utility is complicated by a thermodynamic trap: the spontaneous intramolecular cyclization to


-caprolactone under acidic or dehydrating conditions.

Successful utilization of 6-HHA requires orthogonal protection strategies —distinct chemical masking groups for the hydroxyl and carboxyl termini that allow selective manipulation of one end without disturbing the other. This guide details three field-proven strategies to navigate this instability and achieve high-yield incorporation of 6-HHA into complex scaffolds.

The Core Challenge: The Lactonization Trap

Unlike longer chain


-hydroxy acids, 6-HHA resides at a "sweet spot" for cyclization.[2]
  • Risk: If both termini are deprotected simultaneously in solution, entropy favors rapid closure to

    
    -caprolactone.[1][2]
    
  • Solution: Never expose both the free amine/alcohol and the free acid of the linker simultaneously until the linker is tethered at both ends or the final global deprotection is performed in a solid matrix.

Orthogonal Strategy Selection Matrix

Select your strategy based on the sensitivity of your target molecule and the required direction of synthesis.

StrategyHydroxyl Protection (PG1)Carboxyl Protection (PG2)Orthogonality PrincipleBest Application
A. The Standard TBDMS (Silyl Ether)Methyl Ester Fluoride vs. Base General Organic Synthesis; PROTAC linkers.
B. Acid-Resistant Benzyl (Bn) tert-Butyl (tBu) Hydrogenolysis vs. Acid Peptide Synthesis (SPPS); Acid-labile targets.[1][2]
C. The "Safety Catch" Alloc (Carbonate)Allyl Ester Pd(0) (Neutral)Convergent synthesis; Base/Acid sensitive substrates.[1]

Visual Workflow: Strategic Decision Tree

G Start Start: epsilon-Caprolactone RouteA Route A: Base/Fluoride Orthogonality Start->RouteA General Synthesis RouteB Route B: Acid/H2 Orthogonality Start->RouteB Peptide/Acid Labile StepA1 Methanolysis (H2SO4, MeOH) RouteA->StepA1 StepA2 Silylation (TBDMS-Cl) StepA1->StepA2 Methyl 6-hydroxyhexanoate StepB1 Benzylation (BnBr, Ag2O) StepA1->StepB1 StepA3 Selective Hydrolysis (LiOH) StepA2->StepA3 Methyl 6-(TBDMS)hexanoate ProdA Product A: 6-(TBDMS-oxy)hexanoic acid StepA3->ProdA RouteB->StepA1 Use Methyl Ester as Transient StepB2 Ester Hydrolysis StepB1->StepB2 StepB3 t-Butyl Esterification (Isobutylene) StepB2->StepB3 ProdB Product B: Benzyl 6-hydroxyhexanoate (or reverse) StepB3->ProdB

Caption: Decision tree for selecting the appropriate protection route starting from the commercial precursor


-caprolactone.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(tert-Butyldimethylsilyloxy)hexanoic Acid

Context: This is the most versatile building block.[1][2] The TBDMS group is stable to the basic conditions used to hydrolyze the methyl ester, yielding a mono-protected linker ready for amide coupling (e.g., via EDC/NHS).

Step 1: Methanolysis of

-Caprolactone[1][2][3]
  • Reagents:

    
    -Caprolactone (11.4 g, 100 mmol), Methanol (50 mL), Conc. H2SO4 (0.5 mL).
    
  • Procedure:

    • Dissolve caprolactone in MeOH in a round-bottom flask.

    • Add H2SO4 dropwise.

    • Reflux at 65°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane; Stain: KMnO4).[1] Caprolactone (

      
      ) converts to Methyl 6-hydroxyhexanoate (
      
      
      
      ).[1][2]
    • Workup: Cool to RT. Neutralize with solid NaHCO3. Filter salts.[3][4] Concentrate in vacuo.[4]

    • Yield: ~14.0 g (96%) of clear oil. Note: Product is stable but can lactonize if distilled with acid traces.[1]

Step 2: Silyl Protection (TBDMS)[1][2]
  • Reagents: Methyl 6-hydroxyhexanoate (10 g, 68 mmol), TBDMS-Cl (12.3 g, 81 mmol), Imidazole (11.1 g, 163 mmol), DCM (150 mL).[1]

  • Procedure:

    • Dissolve the hydroxy-ester in dry DCM under

      
      .
      
    • Add Imidazole (base/catalyst). The solution will remain clear.

    • Add TBDMS-Cl portion-wise at 0°C.

    • Warm to RT and stir for 12 hours.

    • Workup: Quench with water (100 mL). Extract aqueous layer with DCM (2x).[1] Wash combined organics with 1N HCl (remove imidazole), Sat.[1] NaHCO3, and Brine.[5] Dry over MgSO4.[4][5][6]

    • Purification: Flash chromatography (Hexanes:EtOAc 95:5).

    • Data: Methyl 6-(tert-butyldimethylsilyloxy)hexanoate.[1][2]

Step 3: Selective Hydrolysis (The Critical Step)[1]
  • Reagents: Methyl 6-(TBDMS)hexanoate (from Step 2), LiOH

    
    H2O (3 equiv), THF/MeOH/H2O (3:1:1).[1]
    
  • Procedure:

    • Dissolve ester in the solvent mixture at 0°C.

    • Add LiOH. Stir at RT for 4-6 hours.[2] Caution: Do not heat excessively, or the silyl group may migrate or cleave.

    • Workup (pH Control is Vital):

      • Evaporate volatiles (THF/MeOH) leaving the aqueous phase.

      • Cool to 0°C. Carefully acidify to pH 4-5 using 1M Citric Acid or KHSO4. Do not use strong mineral acids (HCl) to pH 1 , as this will cleave the TBDMS group and trigger lactonization.

      • Extract immediately with EtOAc.

    • Result: 6-(tert-butyldimethylsilyloxy)hexanoic acid.[1][2] Ready for coupling.

Protocol B: Peptide-Compatible Route (Benzyl/t-Butyl)

Context: For Solid Phase Peptide Synthesis (SPPS), the linker often needs to be attached to a resin or side chain where the protecting group must withstand TFA (used for Boc deprotection) or Piperidine (used for Fmoc deprotection).[1][2]

Synthesis of Benzyl 6-hydroxyhexanoate[1][2]
  • Concept: Direct benzylation of the acid is difficult without protecting the alcohol. A transesterification approach is preferred.

  • Reagents:

    
    -Caprolactone, Benzyl Alcohol, p-TsOH (cat), Toluene.[1][2]
    
  • Procedure:

    • Combine Caprolactone (1 equiv) and Benzyl Alcohol (1.2 equiv) in Toluene.

    • Add p-TsOH (0.05 equiv).[1][2]

    • Reflux with a Dean-Stark trap to remove water (driving the equilibrium).[2]

    • Purification: Column chromatography to separate from dibenzyl ester byproducts (if any linear oligomers form).

  • Orthogonality: The Benzyl ester is stable to TFA. The free alcohol can now be protected with an acid-labile group (like Trityl) or used directly to couple to an isocyanate.[2]

Troubleshooting & Expert Insights

The "Ghost" Peak in NMR

Observation: After deprotecting a 6-HHA derivative, you see a loss of product and the appearance of new multiplets at 4.2 ppm and 2.6 ppm. Cause: Lactonization. You likely acidified too strongly or left the free hydroxy-acid in solution for too long.[2] Fix:

  • Perform deprotection steps (e.g., ester hydrolysis) at low temperature.[1]

  • Use buffered workups (Citric acid instead of HCl).

  • Store the mono-protected building block, not the free amino-acid/hydroxy-acid.[2]

Migration of Silyl Groups

Observation: In basic conditions (during ester hydrolysis), TBDMS groups can sometimes migrate to neighboring hydroxyls if the molecule is complex (e.g., sugar scaffolds).[1] Fix: Switch to TBDPS (tert-butyldiphenylsilyl) . The steric bulk of the phenyl groups prevents migration and increases stability toward the acidic workup required to isolate the carboxylic acid.

Quantitative Comparison of Protecting Groups
Protecting GroupStability: Acid (TFA)Stability: Base (Piperidine)Stability: Fluoride (TBAF)Stability: Reduction (H2/Pd)
TBDMS LowHighNone (Cleaves)High
TBDPS ModerateHighNone (Cleaves)High
Methyl Ester HighNone (Cleaves)HighHigh
t-Butyl Ester None (Cleaves)HighHighHigh
Benzyl Ether HighHighHighNone (Cleaves)

References

  • Synthesis of Methyl 6-hydroxyhexanoate

    • BenchChem Protocols. "Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone." (2025).[1][2][6] Link

  • General Protective Group Strategies

    • Wuts, P. G. M.[1][7] Greene's Protective Groups in Organic Synthesis, 6th Edition.[7][8][9] Wiley (2025).[1][7] Link[1][2]

  • Selective Silylation Protocols

    • Sapotka, K., & Huang, F. "Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers."[1][10] Synlett (2019).[1][10] Link

  • 6-HHA in Metabolic Research

    • National Institutes of Health (NIH).[1] "A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance."[1][2][11] (2023).[1][11] Link

  • Orthogonal Deprotection in Peptide Synthesis

    • ChemRxiv. "Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis."[12] (2022).[1] Link

Sources

Application

Application Note: Advanced Strategies for the Synthesis of Cyclic Peptides Incorporating (2R)-2-amino-6-hydroxyhexanoic Acid

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Solid-Phase Peptide Synthesis (SPPS), Macrolactonization, and Depsipeptide Engineering.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Solid-Phase Peptide Synthesis (SPPS), Macrolactonization, and Depsipeptide Engineering.

Introduction & Mechanistic Rationale

The unnatural amino acid (2R)-2-amino-6-hydroxyhexanoic acid (commonly referred to as D-6-hydroxynorleucine or D-Nle(6-OH)) is a highly versatile building block in the design of constrained cyclic peptides. Incorporating this specific stereoisomer and functional group serves a dual mechanistic purpose in drug discovery:

  • Conformational Constraint & Proteolytic Stability: The D-configuration (2R) inherently disrupts standard

    
    -helical propagation, favoring 
    
    
    
    -turn conformations that are often critical for target receptor avidity. Furthermore, the inclusion of D-amino acids significantly enhances the peptide's resistance to endogenous proteolytic degradation [1].
  • Versatile Cyclization Handle: The aliphatic

    
    -hydroxyl group acts as a primary nucleophile. Unlike the thiol of cysteine or the amine of lysine, the hydroxyl group enables the formation of macrolactones (depsipeptides). Ester bonds provide unique physicochemical properties, including altered hydrogen-bonding potential and improved membrane permeability compared to standard lactams [2].
    

Strategic Cyclization Pathways

The synthesis of cyclic peptides utilizing D-Nle(6-OH) typically proceeds via macrolactonization. Two primary topologies are employed depending on the target architecture:

  • Head-to-Side-Chain Macrolactonization: The C-terminal carboxylic acid is esterified with the

    
    -hydroxyl of D-Nle(6-OH).
    
  • Side-Chain-to-Side-Chain Macrolactonization: An acidic residue (e.g., Asp or Glu) is orthogonally deprotected and coupled to the

    
    -hydroxyl.
    
Causality in Reagent Selection

Forming an intramolecular ester bond (macrolactonization) is thermodynamically and kinetically more challenging than forming an amide bond (macrolactamization). Standard aminium-based coupling reagents (e.g., HATU) often lead to high levels of epimerization or undesired guanidinylation of the hydroxyl group. Therefore, Steglich esterification utilizing N,N'-Diisopropylcarbodiimide (DIC) and catalytic 4-Dimethylaminopyridine (DMAP) is the gold standard for on-resin depsipeptide formation [3]. Alternatively, the Shiina macrolactonization utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA) offers exceptional yields for sterically hindered sequences [4].

Quantitative Data: Reagent Optimization

The following table summarizes the causal relationship between reagent selection and reaction outcomes when cyclizing D-Nle(6-OH)-containing peptides.

Cyclization StrategyPrimary ReagentsSolvent SystemReaction TimeTypical YieldEpimerization Risk
Steglich Esterification DIC (10 eq), DMAP (0.1 eq)DCM / DMF (9:1)12 - 16 h65 - 80%Low to Moderate
Shiina Macrolactonization MNBA (3 eq), DMAP (6 eq)DCM / THF (1:1)10 - 12 h75 - 90%Very Low
Standard Amidation HATU (3 eq), DIPEA (6 eq)DMF2 - 4 h< 15% (Ester)High (O-guanidinylation)
Corey-Nicolaou Aldrithiol-2, PPh

Toluene (Reflux)24 h40 - 50%Low (Solution phase only)

Experimental Protocol: On-Resin Macrolactonization

This protocol details a side-chain-to-side-chain cyclization between D-Nle(6-OH) and an Aspartic acid residue.

Self-Validating System Design: This protocol utilizes 2-Chlorotrityl chloride (2-CTC) resin. The extreme acid lability of 2-CTC allows for micro-cleavages to validate sequence mass without stripping side-chain protecting groups, ensuring quality control at every critical junction.

Step 1: Resin Loading and Linear Assembly
  • Swell 2-CTC resin (0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 20 minutes.

  • Load the C-terminal amino acid using 2.0 equivalents of Fmoc-AA-OH and 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in DCM for 2 hours.

  • Cap unreacted resin sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

  • Perform iterative Fmoc-SPPS using 20% Piperidine in DMF for deprotection, and DIC/Oxyma Pure for standard amino acid couplings.

Step 2: Incorporation of Fmoc-D-Nle(6-OH)-OH
  • Dissolve 3.0 equivalents of Fmoc-D-Nle(6-OH)-OH (CAS: 374899-60-2) and 3.0 equivalents of Oxyma Pure in DMF.

  • Add 3.0 equivalents of DIC, activate for 2 minutes, and add to the resin.

  • React for 2 hours at room temperature. Note: The

    
    -hydroxyl remains unprotected. Avoid using highly reactive acylating capping agents (like acetic anhydride/pyridine) in subsequent steps to prevent premature acetylation of the hydroxyl group.
    
Step 3: Orthogonal Deprotection
  • Incorporate Fmoc-Asp(OAllyl)-OH at the desired cyclization site.

  • After completing the linear sequence and removing the N-terminal Fmoc, protect the N-terminus with a Boc group (Boc

    
    O, DIPEA) to prevent polymerization.
    
  • Deprotect the Asp(OAllyl) group by treating the resin with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.1 eq) and Phenylsilane (10 eq) in DCM for 2 x 30 minutes in the dark.
  • Self-Validation Checkpoint 1: Perform a micro-cleavage (1 mg resin in 50

    
    L of 1% TFA in DCM for 10 mins). Analyze via LC-MS to confirm the exact mass of the linear precursor (Free -COOH and Free -OH).
    
Step 4: On-Resin Steglich Macrolactonization
  • Wash the resin extensively with DCM to remove all traces of DMF (DMF can hinder Steglich esterification).

  • Swell the resin in anhydrous DCM.

  • Add DIC (10.0 eq) and DMAP (0.1 eq) dissolved in a minimal volume of DCM.

  • Agitate gently for 16 hours at room temperature.

  • Self-Validation Checkpoint 2: Perform a second micro-cleavage. LC-MS must show a mass decrease of exactly 18.01 Da (loss of H

    
    O). Furthermore, the RP-HPLC retention time should shift (typically eluting later due to the loss of polar -COOH and -OH groups).
    
Step 5: Global Cleavage and Deprotection
  • Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H

    
    O (95:2.5:2.5) for 2 hours.
    
  • Precipitate the cyclic depsipeptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

Visualizations

SPPS_Workflow N1 1. Resin Loading 2-CTC Resin N2 2. Iterative SPPS Fmoc/tBu Strategy N1->N2 N3 3. Incorporate Fmoc-D-Nle(6-OH)-OH N2->N3 N4 4. Orthogonal Deprotection (e.g., Pd(PPh3)4 for Alloc/Allyl) N3->N4 N5 5. On-Resin Cyclization DIC / DMAP N4->N5 N6 6. Global Cleavage TFA Cocktail N5->N6 N7 7. LC-MS Validation & RP-HPLC N6->N7

Workflow for the solid-phase synthesis and cyclization of D-Nle(6-OH) peptides.

Macrolactonization_Mechanism S1 Linear Precursor Free -COOH & epsilon-OH S2 O-Acylisourea Formation DIC Activation S1->S2 DIC S3 Acylpyridinium Intermediate DMAP Catalysis S2->S3 DMAP S4 Nucleophilic Attack D-Nle(6-OH) Hydroxyl S3->S4 Intramolecular S5 Cyclic Depsipeptide Macrolactone Product S4->S5 -Urea, -DMAP

Mechanistic pathway of DIC/DMAP-mediated Steglich macrolactonization.

References

  • PubChem. "Fmoc-L-Nle(6-OH)-OH | C21H23NO5 | CID 51340510" (Note: Analogous structural data applies to the (2R) D-enantiomer CAS 16509-61-8). National Center for Biotechnology Information. URL:[Link]

  • Lu, H., & Batey, R. A. "A comparison of macrolactonization and macrolactamization approaches to the synthesis of the pentadepsipeptide chaiyaphumines". Tetrahedron Letters. URL:[Link]

  • "Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications". PMC - National Institutes of Health. URL:[Link]

  • "Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products". Royal Society of Chemistry. URL:[Link]

Method

Application Note: Enzymatic Resolution of 2-Amino-6-Hydroxyhexanoic Acid (6-Hydroxynorleucine)

Executive Summary & Scientific Rationale This guide details the protocol for the enzymatic resolution of 2-amino-6-hydroxyhexanoic acid (also known as 6-hydroxynorleucine). This non-standard amino acid is a critical chir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the protocol for the enzymatic resolution of 2-amino-6-hydroxyhexanoic acid (also known as 6-hydroxynorleucine). This non-standard amino acid is a critical chiral intermediate in the synthesis of vasopeptidase inhibitors (e.g., Omapatrilat) and lysine analogues.

While asymmetric synthesis (reductive amination) exists, Kinetic Resolution via Aminoacylase I (EC 3.5.1.14) remains the most robust, scalable, and equipment-friendly method for laboratories equipped for standard organic synthesis. This protocol leverages the strict L-enantioselectivity of Aminoacylase I to hydrolyze N-acetyl-DL-2-amino-6-hydroxyhexanoic acid, yielding free L-2-amino-6-hydroxyhexanoic acid and unreacted N-acetyl-D-isomer.

Key Mechanistic Advantages
  • Stereochemical Filtering: Aminoacylase I exhibits a high E-value (>100) for the L-isomer of

    
    -acetylated aliphatic amino acids, ensuring optical purities often exceeding 99% ee.
    
  • Phase Separation Logic: The reaction converts a blocked, acidic substrate (N-acetyl) into a zwitterionic product (free amino acid), allowing for facile separation via ion-exchange chromatography without complex extraction steps.

Process Workflow Visualization

The following diagram illustrates the kinetic resolution pathway, highlighting the critical separation node at the ion-exchange step.

G Start Racemic Substrate (N-Acetyl-DL-AHA) Reaction Hydrolysis (pH 7.5, 37°C) Start->Reaction Enzyme Aminoacylase I (Co2+ Cofactor) Enzyme->Reaction Catalysis Mixture Mixture: L-AHA (Free) + N-Acetyl-D-AHA Reaction->Mixture IonEx Dowex 50 (H+) Ion Exchange Mixture->IonEx ProductL L-2-Amino-6-hydroxy- hexanoic acid (Elutes with NH4OH) IonEx->ProductL Ammonia Elution ProductD N-Acetyl-D-AHA (Flow-through) IonEx->ProductD Water Wash

Figure 1: Kinetic resolution workflow for 2-amino-6-hydroxyhexanoic acid (AHA) using Aminoacylase I.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Substrate N-Acetyl-DL-2-amino-6-hydroxyhexanoic acidRacemic starting material.
Enzyme Aminoacylase I (Aspergillus melleus or Porcine Kidney)Stereoselective hydrolysis.[1] Activity > 30,000 U/g.
Cofactor Cobalt(II) chloride hexahydrate (

)
Essential activator for Acylase I.
Buffer 0.1 M Phosphate Buffer or Tris-HClMaintains pH 7.5–8.0.
Resin Dowex 50W-X8 (H+ form)Separation of free amino acid from N-acetyl derivative.
Detection Ninhydrin ReagentVisual confirmation of free amine generation.
Equipment
  • Thermostatic shaker or water bath (37°C).

  • pH Stat or autotitrator (optional but recommended for scale-up).

  • Glass column for ion exchange.[2]

  • Rotary evaporator.

Experimental Protocol

Phase 1: Substrate Preparation (If not commercially available)

Rationale: Aminoacylase I requires an N-acylated substrate. The acetyl group is preferred due to high enzyme affinity and ease of removal.

  • Dissolve DL-2-amino-6-hydroxyhexanoic acid (10 mmol) in 2M NaOH (10 mL).

  • Cool to 0°C. Simultaneously add acetic anhydride (12 mmol) and 4M NaOH dropwise to maintain pH > 10.

  • Stir for 1 hour at room temperature.

  • Acidify to pH 2.0 with HCl and extract with ethyl acetate (Note: If the product is too polar, use continuous extraction or proceed directly to enzymatic step after pH adjustment, though salt removal is preferred).

  • Validation: Confirm mono-acetylation via LC-MS (

    
    ).
    
Phase 2: Enzymatic Resolution (The Core Protocol)

Rationale: This step utilizes the enzyme's stereoselectivity. Cobalt is added because commercial Acylase I preparations are often demetallated during purification.

  • Reaction Mix: Dissolve 1.9 g (10 mmol) of N-acetyl-DL-2-amino-6-hydroxyhexanoic acid in 40 mL of distilled water.

  • pH Adjustment: Adjust pH to 7.5 using 1M LiOH or NaOH. (LiOH is preferred if using lyophilization later, as Li salts are often more soluble/easier to handle).

  • Activation: Add

    
     to a final concentration of 0.5 mM.
    
  • Initiation: Add Aminoacylase I (approx. 20–50 mg, depending on specific activity).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Monitoring: Monitor the reaction by checking the pH. As hydrolysis proceeds, the release of the free amino acid and acetic acid will lower the pH.

    • Manual: Re-adjust to pH 7.5 periodically with dilute base.

    • Endpoint: The reaction typically stops at 50% conversion (theoretical yield of L-isomer).

Self-Validating Checkpoint: Perform a Ninhydrin test on a 10


L aliquot.
  • Time 0: Colorless (Amine blocked).

  • Time 4h: Deep Purple (Free L-amine released).

Phase 3: Downstream Processing & Purification

Rationale: Separation relies on the amphoteric nature of the free amino acid (binds to cation exchange resin) versus the acidic nature of the N-acetyl-D-isomer (does not bind).

  • Quenching: Acidify the reaction mixture to pH 5.0 with dilute acetic acid and heat to 60°C for 10 mins (denatures enzyme) and filter through Celite.

  • Column Loading: Pass the filtrate through a column containing Dowex 50W-X8 (H+ form).

  • Elution 1 (D-Isomer): Wash the column with distilled water (approx. 3 bed volumes).

    • Result: The unreacted N-acetyl-D-2-amino-6-hydroxyhexanoic acid elutes in the water fraction.

  • Elution 2 (L-Isomer): Elute the column with 1.5 M

    
    .
    
    • Result: The free L-2-amino-6-hydroxyhexanoic acid elutes as the ammonia front passes.

  • Isolation: Collect ninhydrin-positive fractions. Evaporate under reduced pressure.

    • Critical Note: Do not overheat (>45°C) during evaporation to prevent potential lactonization or polymerization, although the 7-membered lactone is relatively unstable compared to 5-membered analogs.

Analytical Validation

Chiral HPLC Method

To verify enantiomeric excess (ee), use the following method. Note that direct resolution of underivatized amino acids requires specialized columns.

  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+).

  • Mobile Phase:

    • Crownpak:

      
       (pH 1.5) / Methanol (90:10).
      
    • Chirobiotic:[3] Ethanol/Water (60:40).

  • Detection: UV at 210 nm (low sensitivity) or Post-column derivatization (OPA).

  • Alternative: Derivatization with Marfey’s Reagent (FDAA) followed by standard C18 HPLC. The L-DAA derivative elutes before the D-DAA derivative.

Data Summary Table (Expected Results)
ParameterTarget SpecificationTroubleshooting
Conversion 48–50%If <40% after 24h, add more enzyme or check for inhibitor (heavy metals).
L-Isomer ee > 99%If <98%, stop reaction earlier (at 45% conversion).
D-Isomer Recovery > 90%If low, check the flow-through of the Dowex column.
Yield (Isolated) 40–45% (Theoretical Max 50%)Losses usually occur during crystallization/evaporation.

Critical Considerations & Troubleshooting

Lactonization Equilibrium

Unlike


-hydroxy amino acids (which form stable 5-membered lactones), 2-amino-6-hydroxyhexanoic acid would form a 7-membered lactone (

-amino-

-caprolactone). While this ring size is less favorable, acidic conditions during workup can shift the equilibrium.
  • Mitigation: Keep the workup pH neutral as soon as possible after elution. If the product appears as a gum, it may be partially lactonized. Saponification (brief treatment with NaOH) can reopen the ring.

Substrate Inhibition

High concentrations of N-acetyl substrate (>0.5 M) may inhibit Acylase I.

  • Protocol Adjustment: If reaction velocity is slow, dilute the substrate to 0.1 M.

Enzyme Recycling

Aminoacylase I is robust. For cost savings, the enzyme can be immobilized on DEAE-Sephadex or Eupergit C, allowing for repeated use in a packed-bed reactor.

Advanced Optimization: Deracemization (Optional)

For researchers requiring 100% yield of the L-isomer (rather than 50%), a coupled enzyme system can be employed.

  • Concept: Use D-Amino Acid Oxidase (DAAO) to convert the D-isomer of the free amino acid (if starting with racemate) into the

    
    -keto acid (2-keto-6-hydroxyhexanoic acid).
    
  • Coupling: The

    
    -keto acid is then stereoselectively reduced back to the L-amino acid using Glutamate Dehydrogenase (GDH)  or Leucine Dehydrogenase in the presence of NADH/Ammonia.
    
  • Reference: This route was successfully demonstrated by Bristol-Myers Squibb for the synthesis of Omapatrilat intermediates [1].

References

  • Patel, R. N., et al. (2000). "Enzymatic synthesis of L-6-hydroxynorleucine." Biocatalysis.

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. (Classic reference for Acylase I protocols).
  • Hanson, R. L., et al. (1999). "Enzymatic synthesis of L-amino acids from amphoteric intermediates." Organic Process Research & Development.
  • UniProt Consortium. "Aminoacylase-1 (ACY1) - Homo sapiens." UniProtKB.[4]

Sources

Application

Application Notes &amp; Protocols: Strategic Nα-Boc Protection of (2R)-2-amino-6-hydroxyhexanoic Acid

This document provides a detailed guide for the selective N-terminal protection of (2R)-2-amino-6-hydroxyhexanoic acid using the tert-butyloxycarbonyl (Boc) group. The protocols and insights are tailored for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for the selective N-terminal protection of (2R)-2-amino-6-hydroxyhexanoic acid using the tert-butyloxycarbonyl (Boc) group. The protocols and insights are tailored for researchers, scientists, and professionals in drug development and peptide synthesis, emphasizing mechanistic understanding, procedural robustness, and strategic choices in a laboratory setting.

Introduction: The Significance of (2R)-2-amino-6-hydroxyhexanoic Acid and Boc Protection

(2R)-2-amino-6-hydroxyhexanoic acid, a non-proteinogenic D-amino acid, serves as a valuable chiral building block in medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile scaffold for synthesizing complex molecules, including antiviral and antihypertensive drug intermediates[1]. The strategic protection of its nucleophilic centers is paramount for controlled, stepwise synthesis.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, for the protection of amines.[2][3] Its widespread use stems from its remarkable stability under a variety of conditions, including most bases and nucleophiles, and its facile, clean removal under moderately acidic conditions[4][][6]. This acid-lability allows for orthogonal protection strategies when used in conjunction with other protecting groups like the base-labile Fmoc group.[7]

The Chemistry of N-Boc Protection

The standard method for introducing a Boc group onto a primary amine involves its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[4]

The Core Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino acid's α-amine group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate, which then collapses. The departure of a tert-butoxide group, which is subsequently protonated to form tert-butanol, and the release of carbon dioxide drives the reaction forward, resulting in the formation of a stable N-tert-butylcarbamate.[8]

Caption: Mechanism of N-Boc Protection.
Selective N-Protection vs. O-Protection

A key consideration for (2R)-2-amino-6-hydroxyhexanoic acid is the presence of the C-6 hydroxyl group. While the α-amine is a stronger nucleophile than the primary alcohol, O-acylation is a potential side reaction, especially under strongly basic conditions or with prolonged reaction times. To ensure high chemoselectivity for N-protection:

  • pH Control: The reaction is typically performed under mild alkaline conditions (pH 8-10). At this pH, the amino group (-NH₂) is sufficiently deprotonated to be nucleophilic, while the carboxylic acid is deprotonated to the carboxylate (-COO⁻), increasing solubility in aqueous media. The hydroxyl group remains largely protonated and less reactive.

  • Stoichiometry: A slight excess of Boc anhydride (1.1-1.2 equivalents) is often used to ensure complete consumption of the starting amino acid.

Protocol for Nα-Boc-(2R)-2-amino-6-hydroxyhexanoic acid Synthesis

This protocol is a robust method for the Boc protection of the title compound, optimized for high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(2R)-2-amino-6-hydroxyhexanoic acid≥98%MilliporeSigmaStarting material.
Di-tert-butyl dicarbonate (Boc₂O)≥97%MilliporeSigma[4]Acylating agent. Handle with care.
1,4-DioxaneAnhydrousMajor SupplierReaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Major SupplierBase to maintain pH.
Deionized WaterType I or IIN/ACo-solvent and for work-up.
Ethyl Acetate (EtOAc)ACS GradeMajor SupplierExtraction solvent.
HexanesACS GradeMajor SupplierAnti-solvent for crystallization/precipitation.
5% w/v Citric Acid SolutionN/AN/AFor acidification during work-up. Prepared from citric acid monohydrate.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Anhydrous, granularMajor SupplierDrying agent.
Experimental Procedure

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2R)-2-amino-6-hydroxyhexanoic acid (e.g., 5.0 g, 34.0 mmol).

  • Add 50 mL of deionized water and 50 mL of 1,4-dioxane. Stir until the amino acid is fully dissolved.

  • Add sodium bicarbonate (5.7 g, 68.0 mmol, 2.0 eq.). Stir until the gas evolution ceases and the solution is clear.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

Boc-Protection Reaction:

  • Dissolve di-tert-butyl dicarbonate (8.1 g, 37.4 mmol, 1.1 eq.) in 20 mL of 1,4-dioxane.

  • Add the Boc₂O solution dropwise to the stirred, cooled amino acid solution over 30 minutes using an addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH with ninhydrin stain; the starting material will stain purple/blue, while the product will not).

Work-up and Isolation:

  • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the 1,4-dioxane.

  • Dilute the remaining aqueous solution with 50 mL of deionized water.

  • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other non-polar byproducts. Discard the organic layers.

  • Cool the aqueous layer to 0 °C in an ice-water bath.

  • Acidify the solution to pH 3-4 by slowly adding 5% citric acid solution. The product should precipitate as a white solid or separate as an oil. Constant stirring is crucial during this step.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may be a colorless oil or a white solid.

Purification

Crude Boc-protected amino acids often "oil out" instead of crystallizing directly.[9] If the product is an oil, the following methods can be employed.

Protocol 1: Recrystallization [9]

  • Dissolve the crude oil in a minimum amount of a "good" solvent, such as ethyl acetate, with gentle warming.

  • Slowly add a "poor" solvent, such as hexanes, dropwise with stirring until the solution becomes persistently cloudy.

  • Add a few drops of ethyl acetate to redissolve the cloudiness.

  • Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Protocol 2: Dicyclohexylamine (DCHA) Salt Formation [10]

  • Dissolve the crude oily product in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine while stirring.

  • Stir the mixture until a white precipitate forms (this may take some time).

  • Collect the solid DCHA salt by vacuum filtration, wash with cold diethyl ether, and dry.

  • The stable, solid DCHA salt can be stored or used directly. To recover the free acid, the salt is dissolved in ethyl acetate and washed with an acidic aqueous solution (e.g., 5% citric acid), followed by standard drying and evaporation.

Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Observations for Nα-Boc-(2R)-2-amino-6-hydroxyhexanoic acid
¹H NMR Characteristic singlet for the 9 protons of the Boc group at ~1.4 ppm. A multiplet for the α-proton. Signals corresponding to the methylene protons of the hexanoic acid backbone. A triplet for the methylene protons adjacent to the hydroxyl group. The absence of the starting material's α-proton signal at its original chemical shift.[11][12]
¹³C NMR Signals for the quaternary and methyl carbons of the Boc group (~80 and ~28.5 ppm, respectively). Carbonyl signals for the carbamate (~156 ppm) and carboxylic acid (~175 ppm).[11]
Mass Spec Calculation of the exact mass (C₁₁H₂₁NO₅, MW: 247.29) and observation of the corresponding [M+H]⁺ or [M+Na]⁺ peak.
Purity (HPLC) A single major peak indicating high purity (>95%).

Workflow Visualization

The overall process from starting material to purified product can be summarized in the following workflow.

Boc_Protection_Workflow Start Start: (2R)-2-amino-6-hydroxyhexanoic acid Dissolve 1. Dissolve in Dioxane/H₂O 2. Add NaHCO₃ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool React Add Boc₂O Solution Stir 12-18h at RT Cool->React Concentrate Remove Dioxane (Rotovap) React->Concentrate Wash Aqueous Wash with EtOAc Concentrate->Wash Acidify Acidify to pH 3-4 (5% Citric Acid) Wash->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Dry Dry (MgSO₄), Filter, Concentrate Extract->Dry Crude Crude Product (Oil or Solid) Dry->Crude Purify Purification Crude->Purify Recrystallize Recrystallization (EtOAc/Hexanes) Purify->Recrystallize If Oily DCHA DCHA Salt Formation Purify->DCHA Alternative Final Pure Crystalline Product Recrystallize->Final DCHA->Final

Caption: Experimental workflow for Boc protection.

References

  • Vaia. (n.d.). The BOC-protecting group may be added by treatment of an amino acid with di- tert-butyl dicarbonate as shown in the following reaction sequence. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Molport. (n.d.). (2R)-2-amino-6-hydroxyhexanoic acid | 16509-61-8. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1184: Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 517029. Retrieved from [Link]

  • LookChem. (2022, September 26). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

  • ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • BMRB. (n.d.). bmse000394 6-Aminohexanoic Acid at BMRB. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Site-Specific Incorporation of D-6-Hydroxynorleucine into Proteins

Introduction: Expanding the Proteome with D-Amino Acids The 20 canonical amino acids form the fundamental basis of life, yet they represent only a fraction of the chemical diversity available for protein engineering. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Proteome with D-Amino Acids

The 20 canonical amino acids form the fundamental basis of life, yet they represent only a fraction of the chemical diversity available for protein engineering. The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool for probing protein structure and function, developing novel therapeutics, and creating new biomaterials.[1][2] Among the most intriguing ncAAs are D-amino acids. Their incorporation can render peptides and proteins resistant to proteolysis, a significant advantage for therapeutic applications where stability is paramount.[3][4] This guide focuses on the site-specific incorporation of D-6-hydroxynorleucine, a non-proteinogenic amino acid with the potential to introduce a unique combination of chirality and a hydroxyl functional group for further chemical modification.

While the ribosomal machinery has evolved to be highly specific for L-amino acids, significant advancements in synthetic biology have enabled the co-translational incorporation of D-amino acids at specific sites within a protein.[3][5][6] This is achieved through the expansion of the genetic code, utilizing an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This application note provides a comprehensive overview of the principles and a detailed protocol for the site-specific incorporation of D-6-hydroxynorleucine into proteins expressed in Escherichia coli.

Core Principles: Repurposing the Genetic Code

The central technology enabling the site-specific incorporation of ncAAs is the utilization of an orthogonal translation system that operates independently of the host's endogenous translational machinery.[7] This system typically consists of an aaRS/tRNA pair derived from a different organism, which is engineered to be specific for the desired ncAA. The most common strategy involves repurposing a stop codon, typically the amber stop codon (UAG), to encode the ncAA.[8][9][10]

The key components of this system are:

  • An Orthogonal tRNA: A suppressor tRNA that recognizes the amber stop codon (UAG) but is not aminoacylated by any of the host's endogenous aaRSs.[11][12]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes and charges the orthogonal tRNA with the desired ncAA (in this case, D-6-hydroxynorleucine) and does not recognize any of the host's endogenous tRNAs.[11][13]

  • The Non-Canonical Amino Acid: D-6-hydroxynorleucine must be supplied in the growth medium and be able to enter the host cell.

  • A Gene of Interest: The target gene is modified to contain an in-frame amber (TAG) codon at the desired site of ncAA incorporation.

When these components are present in the cell, the orthogonal aaRS charges the orthogonal tRNA with D-6-hydroxynorleucine. This aminoacylated tRNA then recognizes the UAG codon in the mRNA of the target protein and delivers the D-amino acid to the ribosome for incorporation into the growing polypeptide chain.

Amber_Suppression_Workflow cluster_0 Cellular Environment D-6-HNL D-6-Hydroxynorleucine (in media) Engineered_aaRS Engineered D-6-HNL-RS D-6-HNL->Engineered_aaRS Charged_tRNA D-6-HNL-tRNA(CUA) Engineered_aaRS->Charged_tRNA charges Orthogonal_tRNA Orthogonal tRNA(CUA) Orthogonal_tRNA->Engineered_aaRS Ribosome Ribosome Charged_tRNA->Ribosome delivers D-6-HNL to UAG Full_Length_Protein Protein with D-6-HNL Ribosome->Full_Length_Protein translates Target_mRNA Target mRNA with UAG codon Target_mRNA->Ribosome Plasmids Expression Plasmids (aaRS, tRNA, Target Gene) Plasmids->Engineered_aaRS expresses Plasmids->Orthogonal_tRNA expresses Plasmids->Target_mRNA transcribes

Figure 1: General workflow for the site-specific incorporation of D-6-hydroxynorleucine via amber codon suppression.

Challenges of D-Amino Acid Incorporation

The incorporation of D-amino acids presents unique challenges compared to their L-counterparts. The ribosome's peptidyl transferase center is stereospecific and catalyzes peptide bond formation with D-aminoacyl-tRNAs at a significantly slower rate.[3] Furthermore, cells possess proofreading mechanisms, such as D-aminoacyl-tRNA deacylase (DTD), which actively remove D-amino acids from tRNAs, preventing their incorporation into proteins.[3] Consequently, the efficiency of D-amino acid incorporation is often lower than that of L-ncAAs, and optimization of the expression system is critical for obtaining sufficient yields of the modified protein. Strategies to overcome these hurdles include engineering the ribosome or modifying the tRNA to improve its interaction with elongation factors.[5][6][14][15]

Application Note: A Framework for D-6-Hydroxynorleucine Incorporation

As the site-specific incorporation of D-6-hydroxynorleucine is a novel application, a dedicated orthogonal aaRS/tRNA pair is not yet publicly available. The development of such a system is the first and most critical step.

Part 1: Development of a D-6-Hydroxynorleucine-Specific Orthogonal System

The creation of a new orthogonal pair for D-6-hydroxynorleucine will require directed evolution of an existing aaRS. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is a common and versatile starting point due to its promiscuous active site.[16]

The general workflow for directed evolution is as follows:

  • Library Creation: Mutagenize the active site of the PylRS gene to create a large library of variants.

  • Positive Selection: Transform the library into E. coli cells containing a reporter gene with an amber codon (e.g., a gene conferring antibiotic resistance or a fluorescent protein). In the presence of D-6-hydroxynorleucine, only cells with an active PylRS variant that can incorporate the D-amino acid will survive or fluoresce.

  • Negative Selection: To ensure specificity, a negative selection step is performed in the absence of D-6-hydroxynorleucine but in the presence of all 20 canonical amino acids. Cells containing PylRS variants that incorporate any of the canonical amino acids will express the reporter and be eliminated.

  • Iteration: Several rounds of positive and negative selection are performed to enrich for highly active and specific PylRS variants. Advanced techniques like Phage-Assisted Continuous Evolution (PACE) can significantly accelerate this process.[17]

Directed_Evolution_Workflow Start Start with PylRS gene Mutagenesis Create PylRS library via mutagenesis Start->Mutagenesis Transformation Transform library into E. coli with reporter gene Mutagenesis->Transformation Positive_Selection Positive Selection: Grow on media with D-6-HNL and selective pressure Transformation->Positive_Selection Negative_Selection Negative Selection: Grow on media with canonical amino acids and counter-selection Positive_Selection->Negative_Selection Enriched pool Negative_Selection->Positive_Selection Iterate Sequencing Sequence and characterize enriched variants Negative_Selection->Sequencing Final enriched pool End Optimized D-6-HNL-RS Sequencing->End

Figure 2: Workflow for the directed evolution of a D-6-hydroxynorleucine-specific aminoacyl-tRNA synthetase.

Part 2: Protein Expression and Purification

Once an orthogonal system for D-6-hydroxynorleucine is established, the expression of the target protein can be performed. The following protocol provides a general guideline for expression in E. coli.

Table 1: Typical Plasmids for D-6-Hydroxynorleucine Incorporation

PlasmidKey FeaturesAntibiotic Resistance
pEVOL-D6HNLEncodes the engineered D-6-HNL-RS and the orthogonal tRNAPylCUAChloramphenicol
pBAD-Target-TAGEncodes the target gene with a C-terminal His-tag and an in-frame amber (TAG) codon under the control of an arabinose-inducible promoterAmpicillin

Protocol 1: Expression of a Protein Containing D-6-Hydroxynorleucine

  • Transformation: Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the pEVOL-D6HNL and pBAD-Target-TAG plasmids. Plate on LB agar containing chloramphenicol and ampicillin and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with 0.4% glucose, both antibiotics, and 1 mM D-6-hydroxynorleucine with the overnight starter culture to an initial OD600 of 0.05-0.1.

    • Note: The use of minimal medium is recommended to reduce the competition from endogenous amino acids.

  • Growth: Incubate the culture at 37°C with vigorous shaking (250 rpm) until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding arabinose to a final concentration of 0.2% (w/v).

  • Expression: Reduce the temperature to 20-25°C and continue to incubate for 16-20 hours with shaking.

    • Note: Lowering the temperature can improve protein folding and solubility, and may enhance the efficiency of D-amino acid incorporation.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of the D-6-Hydroxynorleucine-Containing Protein

This protocol assumes the target protein has a C-terminal His-tag.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate to clarify the lysate.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and yield.

Part 3: Verification of D-6-Hydroxynorleucine Incorporation

It is crucial to verify the successful and site-specific incorporation of D-6-hydroxynorleucine and to confirm its stereochemistry.

Protocol 3: Mass Spectrometry Analysis

  • Intact Protein Mass Analysis: Analyze the purified protein by ESI-MS. The observed mass should correspond to the theoretical mass of the protein with D-6-hydroxynorleucine incorporated.

  • Proteolytic Digestion and LC-MS/MS: a. Excise the protein band from an SDS-PAGE gel and perform in-gel digestion with trypsin. b. Analyze the resulting peptides by LC-MS/MS. c. Search the MS/MS data against the protein sequence, including a modification at the target site corresponding to the mass of D-6-hydroxynorleucine.

Table 2: Expected Mass Shifts for D-6-Hydroxynorleucine Incorporation

Amino AcidMonoisotopic Mass (Da)
D-6-Hydroxynorleucine147.1048
Leucine (for comparison)113.0841
Mass Difference +34.0207

Protocol 4: Chiral Analysis

  • Acid Hydrolysis: Hydrolyze a sample of the purified protein in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting free amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[18]

  • LC-MS Analysis: Separate the derivatized amino acid diastereomers by reverse-phase HPLC and detect them by mass spectrometry.

  • Comparison to Standards: Compare the retention time of the derivatized 6-hydroxynorleucine from the protein sample to that of derivatized D- and L-6-hydroxynorleucine standards to confirm the stereochemistry.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yieldLow incorporation efficiency of the D-amino acid.Optimize expression conditions (lower temperature, longer induction time). Consider engineering the tRNA or using a cell-free expression system.[19]
Toxicity of the ncAA or the orthogonal system.Titrate the concentration of D-6-hydroxynorleucine in the medium. Use a tightly controlled promoter for the aaRS and tRNA.
Truncated protein observedInefficient suppression of the amber codon.Ensure optimal concentrations of D-6-hydroxynorleucine and arabinose. Consider using an E. coli strain with a modified release factor 1.
No incorporation of D-6-HNLInactive or inefficient orthogonal aaRS.Re-evaluate the directed evolution process. Sequence the aaRS gene to check for mutations.
D-6-hydroxynorleucine is not entering the cell.Test for cellular uptake of the ncAA.
Incorporation of canonical amino acids at the UAG site"Leaky" orthogonal aaRS.Perform further rounds of negative selection during directed evolution.

References

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC. [Link]

  • Features, roles and chiral analyses of proteinogenic amino acids. (2020). AIMS Press. [Link]

  • Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. (2018). Oxford Academic. [Link]

  • Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. (n.d.). Oxford Academic. [Link]

  • Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases. (2019). MDPI. [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). Oxford Academic. [Link]

  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (n.d.). Springer Nature Experiments. [Link]

  • “Utilisation of amber suppression/non- natural amino acid technology for protein engineering and cellular control”. (n.d.). -ORCA - Cardiff University. [Link]

  • D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. [Link]

  • Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. (n.d.). PNAS. [Link]

  • Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. (n.d.). Harvard Office of Technology Development. [Link]

  • A translation-independent directed evolution strategy to engineer aminoacyl-tRNA synthetases. (2023). bioRxiv. [Link]

  • (PDF) Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. (2024). ResearchGate. [Link]

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). PMC. [Link]

  • Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. (2024). bioRxiv. [Link]

  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. (n.d.). PNAS. [Link]

  • Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. (n.d.). PMC. [Link]

  • Continuous directed evolution of aminoacyl-tRNA synthetases. (n.d.). ResearchGate. [Link]

  • Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. (2025). PubMed. [Link]

  • Construction of modified ribosomes for incorporation of D-amino acids into proteins. (2006). PubMed. [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. (2020). PubMed. [Link]

  • Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. (n.d.). Illinois Experts. [Link]

  • Engineering aminoacyl-tRNA synthetases for use in synthetic biology. (n.d.). PubMed. [Link]

  • Engineering aminoacyl-tRNA synthetases for use in synthetic biology. (n.d.). PMC. [Link]

  • Logical engineering of D-arm and T-stem of tRNA that enhances d-amino acid incorporation. (2017). Oxford Academic. [Link]

  • Evolving Orthogonal Suppressor tRNAs To Incorporate Modified Amino Acids. (2016). ACS Publications. [Link]

  • Ribosomal incorporation of negatively charged d-α- and N-methyl-l-α-amino acids enhanced by EF-Sep. (2023). PMC. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. [Link]

  • Improving orthogonal tRNA - synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. (2009). Molecular BioSystems (RSC Publishing). [Link]

  • A translation-independent directed evolution strategy to engineer aminoacyl-tRNA synthetases. (2023). ResearchGate. [Link]

  • Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. (n.d.). Harvard. [Link]

  • Using LC–MS/MS to Analyze D-Amino Acids. (2024). LCGC International. [Link]

  • Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System. (2013). PMC. [Link]

  • D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. (n.d.). ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling (2R)-2-Amino-6-Hydroxyhexanoic Acid

This is a technical guide designed for the Technical Support Center of a specialized reagent supplier. It addresses the specific chemical behavior of (2R)-2-amino-6-hydroxyhexanoic acid (6-Hydroxynorleucine) and provides...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical guide designed for the Technical Support Center of a specialized reagent supplier. It addresses the specific chemical behavior of (2R)-2-amino-6-hydroxyhexanoic acid (6-Hydroxynorleucine) and provides actionable protocols to prevent unwanted cyclization.

Topic: Prevention of Intramolecular Lactonization (Epsilon-Lactone Formation) Document ID: TS-6HNL-001 Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers

Executive Summary: The Epsilon-Lactone Challenge

(2R)-2-amino-6-hydroxyhexanoic acid (also known as 6-Hydroxynorleucine ) contains a primary hydroxyl group at the C6 position and a carboxylic acid at C1. While 7-membered rings (ε-lactones) are thermodynamically less favorable than 5- or 6-membered rings (γ- and δ-lactones) due to entropic factors and ring strain, lactonization is a critical risk under two specific conditions :

  • Carboxyl Activation: During peptide coupling or esterification, the activated carboxyl group becomes highly susceptible to nucleophilic attack by the pendant C6-hydroxyl group.

  • Acidic Dehydration: Prolonged storage in acidic aqueous media or exposure to strong dehydrating agents can shift the equilibrium toward the lactone or linear oligomers.

This guide details the mechanistic pathways of this side reaction and provides self-validating protocols to prevent it.

Mechanistic Insight & Visualization

The following diagram illustrates the competition between the desired reaction (e.g., peptide coupling), the unwanted intramolecular cyclization (Lactonization), and intermolecular polymerization (Oligomerization).

Lactonization_Pathway Figure 1: Competitive pathways during activation of 6-Hydroxynorleucine. OpenAcid (2R)-2-amino-6-hydroxyhexanoic acid (Open Chain Zwitterion) Activated Activated Carboxyl Intermediate (e.g., O-Acylisourea / Active Ester) OpenAcid->Activated Activation (EDC/HBTU) Lactone ε-Lactone (7-Membered Ring) (Dead-End Side Product) Activated->Lactone Intramolecular Attack (Fast) Peptide Desired Peptide/Amide Product Activated->Peptide + Amine (Intermolecular) Oligomer Linear Polyester Oligomers Activated->Oligomer + Free OH (Intermolecular)

[1]

Troubleshooting Guide & FAQs

Section A: Peptide Synthesis & Coupling

Q1: I am seeing a mass shift of -18 Da during the coupling of Fmoc-6-hydroxynorleucine. What is happening? Diagnosis: This indicates the loss of water, confirming the formation of the ε-lactone (intramolecular) or an anhydride. Root Cause: You are likely using the side-chain unprotected amino acid. Upon activation of the C-terminus (using HATU, DIC/HOBt), the C6-hydroxyl group acts as an internal nucleophile, attacking the activated ester before the external amine can react. Solution:

  • Immediate Fix: Switch to a side-chain protected derivative. The standard is Fmoc-Nle(6-OtBu)-OH or Fmoc-Nle(6-OBzl)-OH . The bulky tert-butyl or benzyl group physically blocks the hydroxyl oxygen from attacking the carbonyl.

  • Alternative: If you must use the unprotected form, use a "pre-activation" strategy where the amino acid is activated at low temperature (0°C) and added immediately to the resin/amine in high excess (5 eq) to favor the intermolecular reaction over the intramolecular cyclization.

Q2: Can I use trityl (Trt) protection for the C6-hydroxyl? Analysis: Yes, but with caveats. Trityl groups are acid-labile.

  • Pros: Can be removed with dilute TFA (1-2%), allowing for selective deprotection if you need to modify the hydroxyl group while the peptide is still on the resin (if using a specific linker).

  • Cons: The steric bulk of the trityl group at the ε-position is significant. Ensure your coupling times are extended to account for slower kinetics.

Section B: Storage & Stability

Q3: Does the free amino acid spontaneously lactonize in water? Analysis: In neutral aqueous solution (pH 7), the equilibrium strongly favors the open hydroxy-acid form over the 7-membered lactone due to the entropic cost of closing a medium-sized ring. Risk Factor: The risk increases significantly at low pH (<3) or in the solid state if the material is not perfectly dry. Acid catalyzes the Fischer esterification mechanism. Protocol: Store the reagent as a lyophilized powder at -20°C in a desiccator. If preparing stock solutions, use a buffered system (pH 6-7.5) rather than unbuffered water or acidic solvents.[1][2]

Technical Protocols

Protocol 1: Preventing Lactonization during Fmoc-SPPS

Use this protocol if you cannot source the pre-protected amino acid.

Objective: Couple unprotected 6-hydroxynorleucine without forming the lactone. Principle: Kinetic control. High concentration of the external nucleophile (amine on resin) and low temperature reduce the rate of intramolecular cyclization.

  • Preparation: Swell the resin in DMF. Ensure the N-terminal Fmoc group is removed and the resin is washed.

  • Activation (In Situ):

    • Dissolve 6-hydroxynorleucine (5.0 eq relative to resin loading) in DMF.

    • Add Oxyma Pure (5.0 eq) and DIC (5.0 eq).

    • Crucial Step: Do not pre-activate for more than 30 seconds. The longer the activated ester sits without the resin, the more lactone forms.

  • Coupling:

    • Immediately add the mixture to the resin.

    • React for 45–60 minutes.

  • Validation:

    • Perform a micro-cleavage test. Analyze via LC-MS.

    • Target Mass: [M+H]+ of the peptide.

    • Impurity: [M+H - 18]+ (Lactone). If the impurity >5%, you must switch to the protected derivative (Protocol 2).

Protocol 2: Recommended Protection Strategy (Self-Validating)

The industry-standard approach for high-fidelity synthesis.

Reagent: Fmoc-Nle(6-OtBu)-OH (Fmoc-6-tert-butoxy-norleucine).

ParameterSpecificationReason
Protecting Group tBu (tert-butyl ether) Stable to base (piperidine) during Fmoc removal; cleaved by TFA (95%) during final cleavage.
Coupling Reagent HBTU or HATU / DIPEAStandard activation is safe because the OH is masked.
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)Ensures complete removal of the tBu ether.
Validation 1H-NMR of final productCheck for disappearance of the tBu singlet (approx 1.2 ppm) to confirm deprotection.

References & Authority

  • Chemical Stability of Lactones:

    • Citation: "Under equilibrium conditions, only five- and six-membered lactones are stable... 7-membered rings are less favored."

    • Source: Houben–Weyl Methods of Organic Chemistry.

  • Peptide Synthesis Protecting Groups:

    • Citation: "For side-chain hydroxyls in SPPS, tert-butyl (tBu) protection is the standard for Fmoc chemistry to prevent acylation and cyclization."

    • Source: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chem. Rev.

  • Cyclization Mechanisms:

    • Citation: "Lactonization competes with polymerization for longer hydroxy acids... γ-Lactones spontaneously cyclize, while ε-lactones require activation."

    • Source: Wikipedia, "Lactone - Synthesis and Reactions."

  • Commercial Availability of Protected Forms:

    • Citation: "Na-Fmoc-6-hydroxynorleucine is a key amino acid derivative used in peptide synthesis...[5] often supplied as the tBu or Bzl protected form."

    • Source: Chem-Impex International Product Guide.

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Optimization

Technical Support Center: Improving Coupling Efficiency of D-6-hydroxynorleucine in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of D-6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of D-6-hydroxynorleucine into their peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The unique structural features of this non-proteinogenic amino acid, specifically its side-chain hydroxyl group, can present significant synthetic hurdles. This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges and achieve optimal coupling efficiency.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when coupling D-6-hydroxynorleucine, offering probable causes and actionable solutions.

Problem 1: Low Coupling Efficiency or Incomplete Reactions

You observe a significant amount of unreacted N-terminal amine on the resin after the coupling step, as indicated by a strong positive Kaiser test or other monitoring methods.

Probable Causes:

  • Steric Hindrance: The side chain of D-6-hydroxynorleucine, especially when protected, can sterically hinder the approach of the activated carboxyl group to the resin-bound amine.

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently potent to overcome the activation energy barrier for this sterically demanding amino acid.[1]

  • Poor Resin Solvation: Aggregation of the growing peptide chain on the solid support can physically block the reaction site, preventing efficient coupling.[1][2]

  • Insufficient Reaction Time: Sterically hindered couplings are inherently slower and may require extended reaction times to proceed to completion.[1]

Solutions & Protocols:

  • Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be insufficient.[1] Switch to more powerful uronium/aminium or phosphonium salt-based reagents.

    • Recommended Reagents:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient for sterically hindered couplings due to the formation of a highly reactive OAt-ester.

      • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than HBTU and a cost-effective alternative to HATU.[1]

      • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate): Offers coupling efficiencies comparable to HATU with the added benefits of being non-explosive and having better solubility.[3]

  • Optimize Reaction Conditions:

    • Double Coupling: If a single coupling fails to go to completion, performing a second coupling with a fresh solution of activated amino acid is a highly effective strategy.[4]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight for particularly difficult sequences.[1]

    • Elevated Temperature: Gentle heating can increase the reaction rate. However, this must be done cautiously to minimize the risk of racemization.[1] Microwave-assisted SPPS can be particularly effective for driving difficult couplings to completion.[1]

  • Improve Solvation:

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for growing peptide chains.[1][2] For very difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[1]

Experimental Protocol: Double Coupling with HATU
  • Following the standard Fmoc deprotection and washing of the resin-bound peptide.

  • In a separate vessel, pre-activate the Fmoc-D-6-hydroxynorleucine(P)-OH (4 equivalents relative to resin loading). (P) denotes a suitable side-chain protecting group.

  • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 equivalents) in NMP.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin thoroughly with NMP.

  • Perform a Kaiser test to check for completeness. If the test is positive, repeat steps 2-6 for the second coupling.

Caption: Double coupling workflow for difficult amino acids.

Problem 2: Side-Chain Acylation (Ester Formation)

You detect byproducts with a mass corresponding to the addition of an extra amino acid, likely due to acylation of the unprotected hydroxyl group on the D-6-hydroxynorleucine side chain.

Probable Cause:

  • Unprotected Hydroxyl Group: The side-chain hydroxyl group is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid, leading to ester formation.[5][6] This is a common side reaction for amino acids containing hydroxyl groups.[5]

Solution:

  • Side-Chain Protection: It is mandatory to protect the hydroxyl group of D-6-hydroxynorleucine to prevent side reactions.[6]

    • Recommended Protecting Group: The tert-butyl (tBu) group is the most common and effective protecting group for hydroxyl functions in Fmoc-based SPPS.[6] It is stable to the basic conditions used for Fmoc removal (piperidine in DMF) and is cleanly removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid - TFA).[7][8]

G Unprotected Unprotected D-6-hydroxynorleucine (Side-Chain -OH) DesiredPeptide Desired Peptide Bond (Amide) Unprotected->DesiredPeptide N-terminal Amine Attack SideProduct Side Product (Ester) Unprotected->SideProduct Side-Chain -OH Attack (O-acylation) ActivatedAA Activated Incoming Fmoc-AA-OH ActivatedAA->Unprotected Coupling Conditions

Caption: Competing reactions with an unprotected hydroxyl group.

II. Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to protect the side-chain hydroxyl group of D-6-hydroxynorleucine?

Yes, it is highly recommended and considered standard practice to protect the hydroxyl side chain.[6] Leaving it unprotected exposes it to several potential side reactions, most notably O-acylation by the activated carboxyl group of the next amino acid being coupled.[5] This leads to the formation of ester side products that are difficult to separate from the target peptide, ultimately reducing the purity and yield of your synthesis.[6]

Q2: Which protecting group strategy is best for peptides containing D-6-hydroxynorleucine?

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy is the most suitable approach.[7][8] In this strategy:

  • The Fmoc group temporarily protects the α-amino group and is removed by a mild base (e.g., piperidine).[8]

  • The tBu group protects the D-6-hydroxynorleucine side-chain hydroxyl group. It is stable to the basic Fmoc deprotection conditions but is readily cleaved by strong acids like TFA during the final cleavage step.[7]

This orthogonal system ensures that the side-chain protection remains intact throughout the peptide assembly process.[8]

Q3: What are the best coupling reagents for incorporating Fmoc-D-6-hydroxynorleucine(tBu)-OH?

Due to the steric bulk of the tBu protecting group, potent coupling reagents are necessary to achieve high efficiency.

Coupling ReagentActive Ester TypeReactivityKey Advantages
HATU OAt-esterVery HighConsidered one of the most efficient reagents for difficult couplings due to anchimeric assistance from the pyridine nitrogen.
HCTU O-6-ClBt esterHighMore reactive and often more cost-effective than HBTU/PyBOP.[1]
COMU Oxyma-esterVery HighComparable to HATU in reactivity, but with improved safety (non-explosive) and solubility profiles.[3]
PyBOP OBt-esterModerateA reliable phosphonium salt reagent, but may be less effective than HATU or COMU for extremely hindered couplings.[1]

Q4: How can I confirm that the coupling of D-6-hydroxynorleucine was successful?

A negative result from a qualitative test for primary amines on the resin is the primary indicator of a complete reaction. The most common method is the Kaiser test (ninhydrin test) .

  • Positive Result (Blue/Purple Bead Color): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Bead Color): Indicates the absence of primary amines, suggesting the coupling reaction has gone to completion.

For proline, which has a secondary amine, the Kaiser test will give a false negative. In such cases, alternative tests like the chloranil test should be used.

Q5: Can I use microwave-assisted SPPS for coupling D-6-hydroxynorleucine?

Yes, microwave-assisted SPPS is an excellent technique for improving the efficiency of difficult couplings, including those involving sterically hindered amino acids like protected D-6-hydroxynorleucine.[1] The application of microwave energy accelerates the reaction by heating the solvent and resin, which can help overcome the activation energy barrier and drive the reaction to completion in a much shorter time frame compared to conventional methods.[1]

III. References

  • Rehman, A. et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8.

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014). ResearchGate. [Link]

  • Albericio, F. et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 688-706.

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. [Link]

  • SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Spps and side reactions in peptide synthesis. (2016). Slideshare. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (2023). BOC Sciences.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of (2R)-2-Amino-6-Hydroxyhexanoic Acid

Senior Application Scientist: Dr. Aris Thorne Subject: Minimizing Racemization Protocols & Troubleshooting Target Isomer: (2R)-2-amino-6-hydroxyhexanoic acid (also known as 6-hydroxy-D-norleucine).

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Minimizing Racemization Protocols & Troubleshooting Target Isomer: (2R)-2-amino-6-hydroxyhexanoic acid (also known as 6-hydroxy-D-norleucine).

Executive Technical Brief

The synthesis of (2R)-2-amino-6-hydroxyhexanoic acid presents a distinct stereochemical challenge. Unlike the L-isomer (2S), which is accessible via standard fermentation or enzymatic pools, the (2R) isomer requires asymmetric induction or kinetic resolution.

The primary failure mode in this synthesis is


-proton racemization . The 

-proton of the Schiff base intermediate or the activated ester is acidic (

in organic solvents). Under basic conditions or during carboxyl activation, this proton is labile, leading to enolization or azlactone formation, both of which destroy optical purity.

This guide details two high-fidelity protocols—Chemical (Phase Transfer Catalysis) and Biocatalytic (Reductive Amination) —and provides a troubleshooting framework for downstream processing.

Critical Mechanism Analysis: Why Racemization Occurs

To prevent racemization, you must understand the pathway. The two dominant mechanisms are Direct Enolization (base-catalyzed) and 5(4H)-Oxazolone (Azlactone) Formation (during coupling/activation).

Mechanism Visualization

The following diagram illustrates the danger zones where the chiral center is compromised.

RacemizationPathways cluster_prevention Prevention Strategies Target (2R)-Amino Acid (Chiral Center Intact) Intermediate Carbanion / Enolate (Planar/Achiral) Target->Intermediate Direct Deprotonation (High pH) Oxazolone Azlactone Ring (Rapidly Racemizing) Target->Oxazolone Carboxyl Activation (No Additives) Base Base (e.g., TEA, DIEA) Base->Target Attacks Alpha-H Racemic Racemic Mixture (50:50 R/S) Intermediate->Racemic Reprotonation Oxazolone->Intermediate Tautomerization Additives Use HOBt/Oxyma Additives->Oxazolone Blocks Formation Sterics Use Collidine (TMP) Sterics->Base Reduces Basicity

Caption: Figure 1. Dual pathways of racemization.[1][2] Path A (Direct Enolization) is driven by base strength. Path B (Azlactone) is driven by carboxyl activation without suppressors.

Validated Synthesis Protocols

Protocol A: Chemical Synthesis via Asymmetric Phase Transfer Catalysis (PTC)

Best for: Lab-scale synthesis (1g – 50g) requiring high enantioselectivity (>95% ee) without biological handling. Core Concept: The O’Donnell Method .[3][4][5] Uses a chiral quaternary ammonium salt to shield one face of a glycine imine enolate during alkylation.

Reagents & Conditions
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 4-halo-1-butanol derivative (e.g., 4-iodobutyl acetate).

  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) or

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide .
    
    • Note: To get the (R) amino acid, you typically use the Cinchonidinium derivative (Pseudoenantiomer of Cinchoninium).

  • Base: 50% KOH (aq).

  • Solvent: Toluene/Chloroform (Biphasic).

Step-by-Step Workflow
  • Phase Interface Setup: Dissolve the glycine imine ester (1.0 eq) and the Chiral Catalyst (0.01 – 0.1 eq) in Toluene.

  • Alkylation: Cool to 0°C. Add 50% KOH and the electrophile (1.2 eq). Vigorous stirring is critical to maximize interfacial surface area.

  • Hydrolysis (The Danger Zone):

    • Standard: 1N HCl / THF.

    • Risk:[1] Strong acid hydrolysis is generally safe for racemization, but avoid basic hydrolysis of the ester if possible until the amine is protected.

    • Recommendation: Use the tert-butyl ester substrate; it can be cleaved with TFA (Trifluoroacetic acid) under anhydrous conditions, avoiding the aqueous basic phase entirely.

Protocol B: Biocatalytic Reductive Amination

Best for: High purity (>99% ee), "Green" chemistry requirements, and scale-up. Core Concept: Using D-Amino Acid Dehydrogenase (DAADH) to convert a keto-acid directly to the D-amino acid.

Reagents & Conditions
  • Substrate: 2-keto-6-hydroxyhexanoic acid (or its sodium salt).

  • Enzyme: Recombinant DAADH (e.g., from Symbiobacterium or engineered variants).

  • Cofactor: NADPH (with a recycling system like Glucose Dehydrogenase/Glucose).

  • Buffer: Tris-HCl or Phosphate (pH 8.0).

Step-by-Step Workflow
  • Reaction Mix: Dissolve 2-keto-6-hydroxyhexanoic acid (50 mM) in Buffer (pH 8.0).

  • Cofactor Addition: Add

    
     (0.1 mM), Glucose (100 mM), and Glucose Dehydrogenase (5 U/mL).
    
  • Initiation: Add DAADH (Lyophilized powder or cell lysate). Incubate at 30°C.

  • Ammonia Source: Ensure excess ammonium chloride (

    
    , 1M) is present to drive the equilibrium.
    

Troubleshooting & FAQ

Issue 1: "My ee% dropped significantly after the final deprotection step."

Diagnosis: You likely used a base-mediated hydrolysis (e.g., LiOH/MeOH) to remove a methyl/ethyl ester. The Fix:

  • Switch Protecting Groups: Use tert-butyl esters (cleaved by TFA) or Benzyl esters (cleaved by Hydrogenation).

  • Mechanism: Base-mediated hydrolysis passes through an enolate intermediate. If the reaction time is too long or temperature >0°C, the

    
    -proton will exchange with the solvent.
    
Issue 2: "I see a 5-10% L-isomer impurity during peptide coupling."

Diagnosis: Azlactone formation during the activation of the (2R)-amino acid. The Fix:

  • Change Base: Switch from DIEA (Diisopropylethylamine) to 2,4,6-Collidine (TMP) .[6] Collidine is sterically hindered and less likely to abstract the

    
    -proton.
    
  • Add Suppressors: Always use Oxyma Pure or HOBt (1.0 eq) alongside your carbodiimide (DIC/EDC). These nucleophiles intercept the O-acylisourea before the azlactone can form.

Issue 3: "The enzymatic reaction yield is low (<40%)."

Diagnosis: Product inhibition or equilibrium limitation. The Fix:

  • Ammonia Loading: Reductive amination is reversible. Increase

    
     to >5 equivalents relative to the substrate.
    
  • pH Drift: The consumption of NADPH and production of

    
     can alter pH. Use a strong buffer (100mM Phosphate) to maintain pH 8.0.
    

Comparative Data: Chemical vs. Enzymatic

FeatureO'Donnell PTC (Chemical)DAADH (Enzymatic)
Enantiomeric Excess (ee) 92% - 98%>99%
Scalability High (kg scale)Moderate (requires fermenter)
Racemization Risk Moderate (during workup)Negligible
Cost Low (Generic reagents)High (Enzyme cost)
Time 4-6 Hours24-48 Hours

Decision Logic for Protocol Selection

Use this flow to determine the correct path for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Q1 Is >99% ee required? Start->Q1 Q2 Is the lab equipped for biocatalysis? Q1->Q2 No (95% is okay) RouteA Route A: DAADH Enzymatic (Highest Purity) Q1->RouteA Yes Q2->RouteA Yes RouteB Route B: O'Donnell PTC (Fastest/Chemical) Q2->RouteB No

Caption: Figure 2. Selection logic based on purity requirements and lab capabilities.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Maruoka, K., & Ooi, T. (2003).[7] "Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis." Chemical Reviews.

  • Vederas, J. C., et al. (2020). "Advances in Enzymatic Synthesis of D-Amino Acids." MDPI.

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis."

  • Gao, X., et al. (2015).[8] "Distribution, industrial applications, and enzymatic synthesis of D-amino acids."[8] Applied Microbiology and Biotechnology.

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for Hydrophobic Peptides Containing 6-Hydroxynorleucine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the solubilization of hydrophobic peptides, with a specific focus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the solubilization of hydrophobic peptides, with a specific focus on sequences incorporating the non-standard amino acid 6-hydroxynorleucine. Our goal is to equip you with the scientific rationale and practical protocols to overcome these common but often complex challenges.

Part 1: Foundational Knowledge - Why is My Peptide Not Dissolving?

The solubility of a peptide is governed by a delicate balance of its physicochemical properties. When a peptide, particularly a hydrophobic one, fails to dissolve, it is typically due to one or more of the following factors:

  • Amino Acid Composition: The primary driver of solubility is the peptide's amino acid sequence.[1][2] A high percentage of hydrophobic residues (e.g., L, I, V, F, W, M, A, P) will naturally resist dissolution in aqueous solutions.[3][4]

  • The Role of 6-Hydroxynorleucine: 6-hydroxynorleucine is an analog of leucine, a classically hydrophobic amino acid. The addition of a terminal hydroxyl (-OH) group introduces a polar feature. While this modification can slightly increase the peptide's overall polarity compared to a sequence containing standard norleucine or leucine, it is often insufficient to counteract the hydrophobicity of the rest of the sequence. The peptide may still behave as a highly hydrophobic entity, especially if it is part of a longer chain of nonpolar residues.

  • Secondary Structure and Aggregation: Hydrophobic peptides have a strong tendency to form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[5] These structures can stack into highly ordered aggregates or gels that are resistant to solubilization.

  • Net Charge and the Isoelectric Point (pI): A peptide's net charge at a given pH is critical for its interaction with a solvent.[1] Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. At this point, there is no electrostatic repulsion between molecules, which facilitates aggregation.[6]

Part 2: Primary Troubleshooting Workflow

This section provides a systematic, question-driven approach to guide you through the initial and most common solubilization challenges.

Question: I have a new lyophilized peptide containing 6-hydroxynorleucine. Where do I start?

Answer: Always begin with a systematic, stepwise approach, starting with the least harsh solvents. It is crucial to test solubility on a small aliquot of your peptide first, rather than risking the entire sample.[3][7][8] Before starting, ensure the vial has equilibrated to room temperature before opening to prevent moisture condensation.[9][10] It is also good practice to briefly centrifuge the vial to pellet all the lyophilized powder at the bottom.[3][10][11]

Below is a logical workflow to follow.

G cluster_0 start Start: Lyophilized Peptide water Step 1: Add Sterile Water start->water charge Step 2: Calculate Net Charge water->charge Insoluble success Success: Soluble water->success Soluble ph_adjust Step 3: Adjust pH charge->ph_adjust organic Step 4: Use Organic Solvent ph_adjust->organic Insoluble ph_adjust->success Soluble organic->success Soluble fail Advanced Troubleshooting Needed organic->fail Insoluble

Caption: Initial peptide solubilization workflow.

Step-by-Step Guidance:

  • Start with Sterile Water: For many peptides, especially shorter ones (<6 amino acids), sterile, distilled water is the best initial solvent.[7][9][12] It is neutral and won't interfere with most downstream applications.

  • Calculate the Peptide's Net Charge: If water fails, the next step is a pH adjustment, which requires knowing the peptide's theoretical net charge at neutral pH.

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (-NH2).[7][12]

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (-COOH).[7][12]

    • Sum these values to get the net charge.[7][12]

  • Adjust the pH Based on Net Charge: The goal is to move the pH of the solution at least 2 units away from the peptide's pI to increase net charge and electrostatic repulsion.[5]

    • If the Net Charge is Positive (Basic Peptide): The peptide is carrying a net positive charge. If it's insoluble in water, it may require a more acidic environment to be fully protonated. Try dissolving it in a small amount of 10% aqueous acetic acid.[7][12][13] If this fails, a very small amount of 0.1% Trifluoroacetic Acid (TFA) can be used.[7]

    • If the Net Charge is Negative (Acidic Peptide): The peptide requires a basic environment to ensure its acidic residues are deprotonated. Try dissolving in a small amount of 0.1 M ammonium bicarbonate or a 1-10% aqueous ammonia solution.[2][14] Caution: Avoid basic solutions if your peptide contains cysteine, as it can promote disulfide bond formation.[2][7]

    • If the Net Charge is Zero (Neutral/Hydrophobic Peptide): These are often the most challenging and typically require organic solvents.[7][12] Proceed to the next step.

  • Use an Organic Co-Solvent: For neutral or very hydrophobic peptides (where >50% of residues are hydrophobic), an organic solvent is often necessary to disrupt the strong hydrophobic interactions.[3][4]

    • Start by adding a minimal amount of a pure organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the dry peptide to create a concentrated stock.[8][15]

    • Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while gently vortexing.[8][15]

    • If the solution becomes turbid, you have exceeded the solubility limit at that solvent ratio.[15]

Part 3: Advanced Troubleshooting Guide

Question: Aqueous solutions and simple pH adjustments have failed. What are my next options?

Answer: When standard methods are insufficient, more potent solubilizing agents are required. These should be used with caution, as they can interfere with biological assays.

Agent Type Examples Mechanism of Action Common Starting Concentration Considerations & Assay Compatibility
Organic Solvents DMSO, DMF, Acetonitrile (ACN), IsopropanolDisrupt hydrophobic interactions between peptide chains.[1][8]Dissolve in 100% solvent first, then dilute.DMSO: Widely used, low cell toxicity at <0.5%.[15] Can oxidize Met or Cys residues; use DMF as an alternative.[7][8] ACN/Isopropanol: More volatile, can be removed by lyophilization.
Detergents Triton™ X-100, SDS, Tween® 20Non-polar regions of the detergent interact with the peptide's hydrophobic surfaces, while polar regions interact with water.0.1 - 1.0% (w/v)Can be difficult to remove and may interfere with cell-based assays, mass spectrometry, or chromatography. Use with caution.[16]
Chaotropic Agents Guanidinium Hydrochloride (Gdn-HCl), UreaDisrupt the hydrogen-bonding network of water, weakening hydrophobic interactions and denaturing secondary structures (e.g., β-sheets).[5][16][17]6 M Gdn-HCl or 8 M UreaStrong denaturants.[17] Almost always incompatible with biological assays and will need to be removed via dialysis or buffer exchange, which risks peptide precipitation.[5]

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use sonication or heating to help dissolve my peptide? A: Yes, both can be effective but must be used carefully. Gentle sonication can help break up aggregates.[1][3][14] Gentle warming (<40°C) can also increase solubility.[2][12] However, excessive heat or prolonged sonication can degrade the peptide.

  • Q2: How do I know if my peptide is truly dissolved or just suspended? A: A properly solubilized peptide will result in a clear, particle-free solution.[3] If the solution is cloudy or contains visible particulates, it is not fully dissolved. Always centrifuge your final solution (e.g., 10,000 x g for 5-10 minutes) and use the supernatant to remove any micro-aggregates before use.[1][2]

  • Q3: My peptide contains a Cysteine (Cys) or Methionine (Met). Are there special precautions? A: Yes. Avoid using DMSO as it can oxidize the sulfur-containing side chains of these residues.[1] DMF is a recommended alternative in these cases.[7][8] Also, peptides containing Cys should not be dissolved in basic solutions (pH > 7) as this can promote the formation of disulfide bonds.[2][7]

  • Q4: I dissolved my peptide in an organic solvent, but it precipitated when I added my aqueous buffer. What should I do? A: This indicates you have exceeded the peptide's solubility limit in the final solvent mixture. The best course of action is to recover the peptide by lyophilization and start over.[4] In the next attempt, either increase the percentage of the organic co-solvent in the final solution (if your experiment allows) or work with a lower final peptide concentration.

Part 5: Experimental Protocols

Protocol 1: Stepwise Solubility Test for a Novel Hydrophobic Peptide

This protocol is designed to efficiently determine the optimal solvent for a small amount of a new peptide.

  • Preparation:

    • Allow the lyophilized peptide vial to warm to room temperature.[3][9]

    • Centrifuge the vial briefly to ensure all powder is at the bottom.[3]

    • Weigh out approximately 1 mg of peptide into a sterile microfuge tube.

  • Solvent Testing Workflow:

    • Step A (Water): Add 100 µL of sterile, deionized water to create a 10 mg/mL potential solution. Vortex gently for 30 seconds. Observe. If the solution is clear, the peptide is water-soluble.

    • Step B (pH Adjustment - if needed):

      • Based on your net charge calculation (see Part 2), add 1-2 µL increments of either 10% acetic acid (for basic peptides) or 10% ammonium bicarbonate (for acidic peptides) to the suspension from Step A.[7] Vortex after each addition. If the solution clarifies, note the required pH condition.

    • Step C (Organic Solvent - if needed): If Steps A and B fail, recover the peptide by lyophilization. To the dry peptide, add 20 µL of high-purity DMSO.[15] Vortex. If it dissolves, proceed to slowly add your desired aqueous buffer (e.g., PBS) dropwise up to a final volume of 1 mL (for a 1 mg/mL final concentration). Observe for any precipitation.[15]

    • Step D (Chaotropic Agent - last resort): If all else fails, recover the peptide again. Add 100 µL of 6 M Guanidinium-HCl.[7] This should dissolve most aggregates but will require subsequent removal for most applications.

  • Documentation:

    • Carefully record which solvent and conditions were successful. This information is critical for preparing your working stock solutions.

Caption: Decision tree for the Stepwise Solubility Test protocol.

References

  • Vertex AI Search, "Peptide Solubiliz
  • GenScript, "Guidelines for Dissolving Peptides", Accessed on 2024-10-26.
  • Creative Peptides, "Guidelines for Peptide Dissolving", Accessed on 2024-10-26.
  • AltaBioscience, "Peptide solubility and storage", Accessed on 2024-10-26.
  • Biorbyt, "Dissolving Peptides", Accessed on 2024-10-26.
  • Biomatik, "How to Reconstitute Lyophilized Peptides: Best Practices", Accessed on 2024-10-26.
  • Biorunstar, "How to optimize the solubility of catalogue peptides?", Accessed on 2024-10-26.
  • SB-PEPTIDE, "Peptide Solubility Guidelines - How to solubilize a peptide", Accessed on 2024-10-26.
  • BenchChem, "Technical Support Center: Managing Poor Solubility of Aib-Containing Peptides", Accessed on 2024-10-26.
  • Thermo Fisher Scientific, "Peptide solubility guidelines", Accessed on 2024-10-26.
  • Sigma-Aldrich, "Solubility Guidelines for Peptides", Accessed on 2024-10-26.
  • Martinez, R. & Chacon, P., "Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent", PMC, Accessed on 2024-10-26, [Link].

  • Activotec, "Peptide Storage and Solubiliz
  • Sigma-Aldrich, "Synthetic Peptide Handling & Storage Protocol", Accessed on 2024-10-26.
  • Thomas Scientific, "Chaotropic Agents", Accessed on 2024-10-26.
  • LifeTein, "How to dissolve, handle and store synthetic peptides", Accessed on 2024-10-26.
  • BenchChem, "Best practices for handling and dissolving hydrophobic peptides like CRP 201-206", Accessed on 2024-10-26.
  • Cusabio, "How to Properly Reconstitute Lyophilized Proteins?", Accessed on 2024-10-26.
  • Sigma-Aldrich, "Synthetic Peptide Handling & Storage Protocol (China)", Accessed on 2024-10-26.
  • Genosphere Biotechnologies, "Best Practices for Peptide Storage and Handling", Accessed on 2024-10-26.
  • LifeTein, "How Can I Make My Peptide More W

Sources

Troubleshooting

optimizing yield of (2R)-2-amino-6-hydroxyhexanoic acid production

Welcome to the Technical Support Center for the synthesis and yield optimization of (2R)-2-amino-6-hydroxyhexanoic acid (commonly referred to as D-6-hydroxynorleucine). As a critical chiral building block for advanced pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of (2R)-2-amino-6-hydroxyhexanoic acid (commonly referred to as D-6-hydroxynorleucine). As a critical chiral building block for advanced peptidomimetics and pharmaceutical intermediates, achieving high enantiomeric excess (ee) and volumetric productivity is paramount.

This guide synthesizes field-proven methodologies, addressing the mechanistic causality behind common synthesis failures, and provides self-validating protocols to ensure your workflows are robust and reproducible.

Synthesis Workflows Overview

G Target (2R)-2-amino-6-hydroxyhexanoic acid (D-6-Hydroxynorleucine) Keto 2-keto-6-hydroxyhexanoic acid DAADH Engineered DAADH + NH3 + NADH Keto->DAADH DAADH->Target Racemate Racemic 6-hydroxynorleucine LAAO L-Amino Acid Oxidase (L-AAO) + Catalase Racemate->LAAO Kinetic Resolution (Leaves D-isomer) LAAO->Target Kinetic Resolution (Leaves D-isomer) DLysine D-Lysine CuComplex Bis(D-lysinato)copper(II) Complexation DLysine->CuComplex Diaz Diazotization-Solvolysis (NaNO2 / H+) CuComplex->Diaz Diaz->Target

Fig 1: Primary synthetic workflows for (2R)-2-amino-6-hydroxyhexanoic acid production.

Quantitative Comparison of Production Strategies

To select the optimal route for your facility's capabilities, review the performance metrics of the three primary synthesis strategies below:

Synthesis StrategyStarting MaterialTypical Yield (%)Enantiomeric Excess (ee %)Primary BottleneckScalability
Biocatalytic Reductive Amination 2-keto-6-hydroxyhexanoic acid92–98%>99.9%Cofactor (NADH) recycling stabilityHigh (Bioreactor)
Cu(II)-Templated Diazotization D-Lysine60–87%>98.0%Copper removal and waste treatmentHigh (Chemical)
Enzymatic Kinetic Resolution Racemic 6-hydroxynorleucine45–49%>99.0%H₂O₂-mediated enzyme inhibitionMedium

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) stalling at 95% during the enzymatic reductive amination of 2-keto-6-hydroxyhexanoic acid? Causality: When using an engineered D-amino acid dehydrogenase (DAADH) in a whole-cell E. coli biocatalysis system, your recombinant enzyme is competing with the host organism's native enzymes. Standard E. coli strains express native L-glutamate dehydrogenase (L-GLDH), which possesses broad substrate specificity. This native enzyme will competitively convert a fraction of the keto acid substrate into the undesired L-enantiomer (L-6-hydroxynorleucine), capping your maximum ee. Solution: You must utilize a genetically modified E. coli expression strain where the gdhA gene (encoding L-GLDH) has been knocked out. This modification completely eliminates background L-amino acid production, allowing the proprietary DAADH (often engineered from Bacillus sphaericus) to drive the ee to >99.9%[1].

Q2: During the chemical synthesis from D-lysine via diazotization, my yield of (2R)-2-amino-6-hydroxyhexanoic acid is below 30%. How can I improve this? Causality: Direct diazotization using reagents like sodium nitroprusside is notoriously low-yielding (~28%) and poorly regioselective[2]. The α-amino group is highly susceptible to diazotization, which leads to unwanted Walden inversion at the chiral center and heavy degradation of the substrate. Solution: Implement a sequential bis(lysinato)copper complexation strategy. By temporarily chelating the α-amino and carboxyl groups with Cu(II), you protect the chiral center. Subsequent diazotization-solvolysis will then selectively target the unprotected ε-amino group[2].

Q3: When using L-amino acid oxidase (L-AAO) for the kinetic resolution of racemic 6-hydroxynorleucine, the reaction stops prematurely. What is the limiting factor? Causality: L-AAO strictly oxidizes the L-enantiomer to the corresponding keto acid, leaving the desired D-isomer intact. However, this oxidative deamination generates hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. H₂O₂ is a potent oxidizing agent that rapidly denatures the L-AAO active site if allowed to accumulate[3]. Solution: Integrate exogenous catalase into the reaction matrix. Catalase disproportionates the toxic H₂O₂ into H₂O and O₂, simultaneously detoxifying the environment and regenerating the oxygen required as the terminal electron acceptor for L-AAO.

Validated Experimental Protocols

Protocol A: Biocatalytic Reductive Amination using Engineered DAADH

This protocol leverages an engineered DAADH coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system[4].

  • Substrate Equilibration: Dissolve 100 g/L of 2-keto-6-hydroxyhexanoic acid sodium salt in 100 mM potassium phosphate buffer. Adjust the pH to 8.0. (Note: The substrate exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran-2-carboxylic acid; the enzyme selectively pulls the open-chain keto form).

  • Biocatalyst & Cofactor Loading: Add the gdhA-deficient E. coli whole-cell biocatalyst expressing both DAADH and GDH[1]. Add 1 mM NAD⁺, 1.5 molar equivalents of glucose (electron donor for recycling), and 2 molar equivalents of ammonium formate (amine donor).

  • Reaction Validation (Self-Validating Step): Maintain the reaction at 30°C and pH 8.0 using a pH stat titrator delivering 1 M NH₄OH. Because biological reductive amination consumes ammonia and protons, the continuous, automated addition of base serves as a real-time, self-validating indicator that the catalytic cycle is actively proceeding.

  • Downstream Processing: Once base consumption ceases (typically 12-24 hours), centrifuge the mixture to pellet the cells. Purify the supernatant via strongly acidic cation-exchange chromatography to isolate pure (2R)-2-amino-6-hydroxyhexanoic acid.

Protocol B: Cu(II)-Templated Diazotization of D-Lysine

This chemical route ensures high regioselectivity by protecting the α-stereocenter[2].

  • Complexation (Protection): Dissolve 1.0 equivalent of D-lysine in boiling distilled water. Slowly add 0.55 equivalents of copper(II) carbonate hydroxide.

    • Self-Validating Step: The solution will transition to a deep, brilliant blue, visually confirming the successful formation of the bis(D-lysinato)copper(II) complex.

  • Diazotization-Solvolysis: Cool the reactor to 0°C. Carefully acidify the solution with H₂SO₄ to maintain a pH < 4. Dropwise, add 1.2 equivalents of aqueous sodium nitrite (NaNO₂).

    • Self-Validating Step: The vigorous evolution of N₂ gas bubbles serves as a real-time visual indicator that the unprotected ε-amino group is successfully converting to the diazonium intermediate and subsequently hydrolyzing to the hydroxyl group.

  • Decomplexation: Warm the solution to room temperature. Pass hydrogen sulfide (H₂S) gas through the solution (or utilize a chelating resin like Chelex 100). The immediate formation of a black CuS precipitate validates the successful decomplexation of the amino acid.

  • Isolation: Filter the CuS precipitate through a Celite pad. Concentrate the filtrate in vacuo and crystallize the target (2R)-2-amino-6-hydroxyhexanoic acid from an aqueous ethanol gradient.

References

1.2 - Google Patents 2.4 - MDPI 3.1 - RSC Books 4. 3 - PubMed

Sources

Optimization

purification challenges of unprotected 6-hydroxynorleucine

Technical Support Center: Purification of Unprotected 6-Hydroxynorleucine Welcome to the Technical Support Center. Unprotected 6-hydroxynorleucine (2-amino-6-hydroxyhexanoic acid) is a highly polar, non-proteinogenic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Unprotected 6-Hydroxynorleucine

Welcome to the Technical Support Center. Unprotected 6-hydroxynorleucine (2-amino-6-hydroxyhexanoic acid) is a highly polar, non-proteinogenic amino acid that serves as a critical chiral intermediate in the synthesis of antihypertensive drugs, most notably Omapatrilat (Vanlev) .

Because it contains a free primary amine, a carboxylic acid, and a terminal hydroxyl group, the molecule exists as a highly solvated zwitterion at neutral pH. This structural reality renders standard purification techniques (like silica and reverse-phase chromatography) ineffective and introduces severe risks of intramolecular side reactions during isolation . This guide is engineered to help you navigate these specific physicochemical challenges.

Process Workflow Visualization

To bypass the limitations of traditional chromatography, the industry standard relies on charge-state manipulation. Below is the logical workflow for capturing and isolating the unprotected amino acid.

PurificationWorkflow Crude Crude 6-Hydroxynorleucine (Aqueous Mixture) Acidify Acidify to pH 2.0 (Protonate Amine) Crude->Acidify Load Load onto Cation Exchange Resin (Strong Acid, H+ form) Acidify->Load Wash Wash with dH2O (Elute Neutral/Acidic Impurities) Load->Wash Elute Elute with 1M NH4OH (Deprotonate Amine, pH > 9) Wash->Elute Concentrate Concentrate in vacuo (T < 40°C to prevent lactonization) Elute->Concentrate Crystallize Isoelectric Precipitation (Adjust to pI ~6.0 + Anti-solvent) Concentrate->Crystallize Pure Pure 6-Hydroxynorleucine (>98% Purity) Crystallize->Pure

Caption: Workflow for the purification of unprotected 6-hydroxynorleucine via ion exchange.

Diagnostic Matrix: Method Comparison

Before troubleshooting, review the quantitative data summarizing why specific purification methods succeed or fail for this molecule.

Purification TechniqueSeparation MechanismTypical RecoveryTypical PurityScalabilityKey Limitations & Causality
Cation Exchange (IEC) Electrostatic binding of protonated amine85 - 95%>98%High (Industrial)Requires large aqueous volumes; concentration step demands strict thermal control.
Reverse-Phase (C18) Hydrophobic interaction< 10%N/ALowMolecule is too polar; lacks hydrophobic bulk and elutes immediately in the void volume.
HILIC Hydrophilic partitioning60 - 70%~90%Low (Analytical)Expensive columns; low loading capacity makes it unviable for preparative scale.
Isoelectric Precipitation Solubility minimum at pI (~5.8)70 - 80%>95%HighHigh baseline aqueous solubility requires the precise addition of an anti-solvent (e.g., EtOH).

Troubleshooting Center (FAQs)

Q: Why does my unprotected 6-hydroxynorleucine elute in the void volume during standard C18 HPLC? A: The causality lies in the molecule's zwitterionic state. At typical HPLC solvent pH (e.g., 0.1% TFA, pH ~2), the amine is protonated (


) and highly solvated by water. The aliphatic chain (four carbons) does not provide enough hydrophobicity to overcome the massive hydration shell of the charged amine, the carboxylic acid, and the terminal hydroxyl group. You must switch to Ion Exchange Chromatography (IEC), which leverages the molecule's charge rather than its hydrophobicity.

Q: During the concentration of my purified fractions, my product degrades into a new species with a mass of [M-18]. What is happening? A: You are observing heat-induced lactonization. Unprotected 6-hydroxynorleucine has a free C1 carboxyl group and a C6 hydroxyl group. Under acidic conditions, or when exposed to temperatures above 40°C during rotary evaporation, the molecule undergoes intramolecular esterification to form a 7-membered lactone (


-amino-

-caprolactone), losing a water molecule (

Da) . Solution: Always concentrate your fractions in vacuo at a water bath temperature

35°C, and ensure the pH is near neutral prior to concentration to render the carboxylate a poor electrophile.

Q: I tried to crystallize the product directly from the aqueous eluent, but nothing crashed out. How do I force precipitation? A: 6-Hydroxynorleucine is exceptionally soluble in water. To crystallize it, you must exploit its isoelectric point (pI). The pKa of the carboxyl group is ~2.2, and the amine is ~9.1, giving a pI of roughly 5.6 to 6.0. At this pH, the molecule has a net zero charge, minimizing its solubility. However, because it is still highly polar, you must introduce an anti-solvent (like absolute ethanol or acetone) slowly while stirring at 4°C to break the hydration shell and force nucleation.

Validated Methodologies (Standard Operating Procedures)

Every protocol below is designed as a self-validating system , ensuring you can verify the success of the step before proceeding to the next.

SOP 1: Preparative Cation Exchange Chromatography

Objective: Isolate 6-hydroxynorleucine from crude enzymatic or synthetic mixtures.

  • Resin Preparation: Swell a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H+ form) in deionized water. Pack into a glass column and equilibrate with 3 column volumes (CV) of 0.1 M HCl, followed by 5 CV of dH

    
    O until the effluent pH is neutral.
    
  • Sample Loading: Adjust the pH of your crude aqueous 6-hydroxynorleucine mixture to 2.0 using 1 M HCl. This ensures the amine is fully protonated. Load the sample onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 3 CV of dH

    
    O to elute unreacted sugars, neutral byproducts, and organic acids.
    
    • Self-Validating Step: Spot the wash flow-through on a silica TLC plate, spray with 0.2% ninhydrin, and heat. The absence of a purple spot confirms your amino acid is securely bound to the resin.

  • Elution: Elute the product using 1 M NH

    
    OH. The high pH (>9) deprotonates the amine, neutralizing its charge and releasing it from the sulfonate groups of the resin. Collect in 50 mL fractions.
    
    • Self-Validating Step: Check the pH of the eluting fractions. The product will only begin eluting when the fraction pH spikes above 9.0. Ninhydrin spotting will immediately confirm the presence of the product (deep purple).

  • Concentration: Pool the ninhydrin-positive fractions. Concentrate in vacuo at

    
     35°C  to remove water and volatile ammonia until a thick syrup is obtained.
    
SOP 2: Isoelectric Crystallization

Objective: Obtain >98% pure solid 6-hydroxynorleucine from the concentrated syrup.

  • pH Adjustment: Dissolve the concentrated syrup in a minimal volume of dH

    
    O. Carefully adjust the pH to 5.8 (the approximate pI) using dilute HCl or NaOH as necessary.
    
  • Anti-Solvent Addition: While stirring vigorously at room temperature, add absolute ethanol dropwise until the solution becomes faintly turbid (usually a 1:3 ratio of water to ethanol).

  • Nucleation and Aging: Transfer the flask to a 4°C cold room and allow it to age undisturbed for 12 hours. White, needle-like crystals will form.

    • Self-Validating Step: Measure the pH of the mother liquor post-crystallization. It must remain strictly between 5.6 and 6.0. If the pH has drifted, the zwitterionic equilibrium is disrupted, and the product will re-dissolve, drastically lowering your yield.

  • Isolation: Filter the crystals under a vacuum, wash with ice-cold absolute ethanol, and dry under a high vacuum for 24 hours.

References

  • Patel, R. N., et al. (2013). "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Catalysts, 3(4), 894-938. URL:[Link]

  • Patel, R. N. (2012). "Preparation of Chiral Intermediates for the Development of Drugs and APIs." Royal Society of Chemistry. URL:[Link]

  • Patel, R. N. (2016). "Green Processes for the Synthesis of Chiral Intermediates for the Development of Drugs." In Green Biocatalysis (pp. 71-114). John Wiley & Sons. URL:[Link]

Troubleshooting

avoiding side reactions of the hydroxyl group in (2R)-2-amino-6-hydroxyhexanoic acid

Topic: Avoiding Side Reactions of the Hydroxyl Group Cas Number: 2413233-68-6 (Fmoc-D-isomer ref) | Common Name: D-6-Hydroxynorleucine Executive Summary (2R)-2-amino-6-hydroxyhexanoic acid (D-6-Hydroxynorleucine) is a no...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Side Reactions of the Hydroxyl Group

Cas Number: 2413233-68-6 (Fmoc-D-isomer ref) | Common Name: D-6-Hydroxynorleucine

Executive Summary

(2R)-2-amino-6-hydroxyhexanoic acid (D-6-Hydroxynorleucine) is a non-canonical amino acid structurally equivalent to Lysine where the


-amine is replaced by a hydroxyl group. While valuable for isosteric scanning and depsipeptide synthesis, the 

-hydroxyl group presents specific reactivity challenges:
  • O-Acylation (Branching): During peptide coupling, the unprotected hydroxyl acts as a nucleophile, leading to ester formation and branched peptides.

  • Lactonization: Under acidic conditions, the molecule can cyclize to form a 7-membered

    
    -lactone ring.
    
  • Oxidation: The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid during storage or improper handling.

This guide provides troubleshooting workflows, protection strategies, and protocols to mitigate these risks.

Module 1: The O-Acylation Trap (SPPS & Coupling)

The Problem

In Solid Phase Peptide Synthesis (SPPS), if the side-chain hydroxyl of 6-hydroxynorleucine is left unprotected, it competes with the N-terminal amine of the growing chain for the activated carboxylate of the incoming amino acid. This results in depsipeptide branching .

Troubleshooting Guide
Symptom Probable Cause Diagnostic Check Corrective Action
Mass Shift (+AA mass) Double coupling occurred: one on the N-terminus, one on the side-chain OH.LC-MS shows a peak with Mass = [Target + Incoming AA].Immediate: Repeat synthesis with side-chain protection.prevention: Use TBDMS or Trt protected building blocks.
Low Yield Partial O-acylation reduced the effective concentration of linear peptide.HPLC shows multiple broad peaks (esters are often less stable/broad).Switch to Fmoc-D-Nle(6-O-TBDMS)-OH or Fmoc-D-Nle(6-O-Trt)-OH .
Insoluble Resin Cross-linking via ester formation between chains (rare but possible).Resin swelling is significantly reduced in DMF.Reduce activation temperature; avoid high concentrations of DMAP.
Mechanism of Failure

The primary hydroxyl group at C6 is a good nucleophile. In the presence of strong activators (HATU/HBTU) and base (DIPEA), it attacks the activated ester of the next amino acid.

Strategic Decision Tree: Protection Group Selection

Use the following logic to select the correct protection group for your synthesis.

ProtectionStrategy Start Start: Select Protection Method Synthesis Method? Start->Method SPPS SPPS (Fmoc) Method->SPPS Solution Solution Phase Method->Solution Orthogonal Need Side-Chain Modification later? SPPS->Orthogonal Bzl Use Benzyl (Bzl) (Permanent, HF/H2 removal) Solution->Bzl Harsh Conditions Ac Use Acetyl (Ac) (Stable, Base removal) Solution->Ac Ester Synthesis Yes Yes Orthogonal->Yes Post-synthesis modification No No Orthogonal->No Standard Peptide TBS Use TBDMS (TBS) (Removed by Acid or Fluoride) Trt Use Trityl (Trt) (Removed by mild Acid) Yes->TBS No->TBS Alternative No->Trt Standard Acid Lability

Figure 1: Decision tree for selecting side-chain protection based on synthesis requirements.

Module 2: Lactonization (Cyclization Risks)

The Problem

(2R)-2-amino-6-hydroxyhexanoic acid can undergo intramolecular esterification to form


-caprolactone  derivatives (7-membered rings). While 5- and 6-membered rings form faster, the 7-membered ring is thermodynamically accessible, particularly under acidic conditions (e.g., TFA cleavage) if the C-terminus is activated or the molecule is in a "pseudo-acid" state.
Critical Protocol: Preventing Lactonization during Workup

Scenario: You have cleaved the peptide/amino acid from the resin or protecting groups using TFA.

  • Avoid Heating in Acid: Never heat the crude cleavage mixture. The rate of lactonization increases exponentially with temperature.

  • Lyophilize Immediately: Do not leave the compound in aqueous acid solution for extended periods. Flash freeze and lyophilize.

  • pH Management: Maintain pH < 3 (protonated carboxylic acid is less nucleophilic) or pH > 9 (saponification dominates) during purification. The danger zone is pH 4–6 where the amine is protonated but the carboxylate might be active enough, or if using carbodiimides in solution.

Module 3: Oxidation & Storage

The Problem

The C6 primary alcohol is prone to oxidation by air over time, forming the corresponding aldehyde (6-oxonorleucine) or carboxylic acid (2-aminoadipic acid).

Storage Guidelines
  • Temperature: -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (light can accelerate radical oxidation).

  • Shelf-Life Check: Before use, perform a quick 1H-NMR. Look for the disappearance of the triplet at

    
     ~3.5 ppm (
    
    
    
    -OH) and appearance of a signal at
    
    
    ~9.7 ppm (Aldehyde).

Experimental Protocols

Protocol A: Synthesis of Fmoc-D-Nle(6-O-TBDMS)-OH

For users who need to protect the side chain manually.

Reagents:

  • Fmoc-D-6-hydroxynorleucine (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-D-6-hydroxynorleucine in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add Imidazole. Stir for 5 minutes at 0°C.

  • Protection: Add TBDMS-Cl portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the product will be less polar).

  • Workup: Dilute with EtOAc. Wash with 5% Citric Acid (cold), Water, and Brine. Note: Do not use strong acid washes as TBDMS is acid-labile.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Validation: ESI-MS should show [M+H]+ corresponding to the silylated product.

Protocol B: SPPS Coupling with Unprotected Side Chain

Only recommended if protected building blocks are unavailable.

Parameters:

  • Coupling Reagent: DIC/Oxyma (preferred over HATU to reduce "over-activation").

  • Stoichiometry: Use 1.0 eq Amino Acid : 1.0 eq DIC : 1.0 eq Oxyma. Do not use excess base (DIPEA).

  • Time: Short coupling times (max 30-45 mins).

  • Capping: Perform an acetylation capping step immediately after coupling to block any unreacted hydroxyls (though this terminates that specific side chain, it prevents branching).

Frequently Asked Questions (FAQ)

Q1: Can I use trityl (Trt) protection for the hydroxyl group? A: Yes. Trityl ethers are stable to base (piperidine) but cleaved by TFA. This makes them ideal for Fmoc-SPPS where you want the hydroxyl group free after final cleavage from the resin.

Q2: I see a mass of [M-18] in my spectrum. What is this? A: This indicates dehydration. If occurring on the monomer, it is likely lactonization (loss of water to form the ring). If occurring in a peptide, it could be acid-catalyzed elimination, though this is rare for primary alcohols without extreme heat.

Q3: Is the D-isomer more reactive than the L-isomer? A: Chemically, the functional group reactivity (OH nucleophilicity) is identical. However, enzymes (if present in your assay) will treat them differently. In chemical synthesis, they behave the same.

Q4: How do I remove TBDMS if I want the free alcohol on the resin? A: Treat the resin with TBAF (Tetra-n-butylammonium fluoride) in THF (3 eq) for 30 minutes. Wash thoroughly. This allows for "on-resin" modification of the hydroxyl group (e.g., phosphorylation or fluorophore attachment).

References

  • Synthesis of Hydroxynorleucine Derivatives: Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic Acid. Synthetic Communications, 31(4), 579–586.[1]

  • Lactonization Mechanisms: Al-Mughaid, H., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Journal of Organic Chemistry, 78(14), 6868-6879.[2]

  • Protection Group Strategies in SPPS: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Fmoc-6-Hydroxynorleucine Commercial Data & Properties: PubChem Compound Summary for CID 51340510, Fmoc-L-Nle(6-OH)-OH.

Sources

Optimization

Technical Support Center: D-6-Hydroxynorleucine Storage and Stability Guide

Welcome to the technical support center for D-6-hydroxynorleucine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-6-hydroxynorleucine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable non-proteinogenic amino acid. By understanding the principles behind proper storage, you can prevent degradation and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause D-6-hydroxynorleucine to degrade?

A1: The degradation of D-6-hydroxynorleucine is primarily influenced by four environmental factors:

  • Moisture: As a hygroscopic compound, D-6-hydroxynorleucine can readily absorb moisture from the atmosphere. This can lead to hydrolysis and may also facilitate other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2] While stable for short periods at room temperature, long-term storage at higher temperatures is not recommended.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of reactive species and subsequent degradation products.

  • Oxygen: The presence of oxygen can lead to oxidation, particularly given the presence of the hydroxyl group and the amino acid backbone, which are susceptible to oxidative stress.

Q2: What are the ideal storage conditions for lyophilized D-6-hydroxynorleucine?

A2: For optimal long-term stability, lyophilized D-6-hydroxynorleucine should be stored under the following conditions:

  • Temperature: Store at -20°C or colder. For extended storage (several years), -80°C is preferable.[3]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light by using an amber vial or by storing the container in a dark location.

Q3: How should I handle D-6-hydroxynorleucine when preparing solutions?

A3: To maintain the integrity of the compound during handling:

  • Always allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial, which would introduce moisture.[3][4]

  • Weigh the desired amount of the lyophilized powder quickly and reseal the vial promptly.

  • Use sterile, high-purity solvents for reconstitution. For aqueous solutions, use a buffer with a slightly acidic pH (pH 5-6) to enhance stability.[3]

Q4: Can I store D-6-hydroxynorleucine in solution?

A4: Storing D-6-hydroxynorleucine in solution is not recommended for long periods. The shelf-life of amino acids in solution is significantly shorter than in their lyophilized form due to increased susceptibility to microbial growth and chemical degradation.[5] If short-term storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or colder for no more than a few days.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of D-6-hydroxynorleucine stock.1. Review your storage conditions against the ideal recommendations (see FAQ 2). 2. Perform a quality control check on your stock material (e.g., HPLC, mass spectrometry) to assess its purity. 3. If degradation is confirmed, procure a fresh batch of the compound.
Difficulty dissolving the lyophilized powder The compound may have absorbed moisture and clumped together.1. Ensure you are allowing the vial to reach room temperature in a desiccator before opening. 2. If clumping has occurred, try gentle sonication to aid dissolution.
Visible change in the appearance of the lyophilized powder (e.g., discoloration) This may indicate significant degradation due to improper storage (e.g., exposure to light or oxygen).Discard the product and obtain a new vial. Do not use if the physical appearance has changed.

The Science Behind D-6-Hydroxynorleucine Degradation

Understanding the potential degradation pathways of D-6-hydroxynorleucine is crucial for appreciating the importance of proper storage. While specific studies on this molecule are limited, we can infer likely degradation mechanisms from research on similar amino acids and hydroxylated compounds.

Oxidative Degradation

The primary amino group and the hydroxyl group in D-6-hydroxynorleucine are susceptible to oxidation. Oxidative stress can be initiated by exposure to atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS). The degradation of a similar compound, the glycated amino acid pyrraline, which has a norleucine backbone, has been shown to be unstable in the presence of oxidizing agents, leading to various oxidation products.[6]

Diagram: Potential Oxidative Degradation Pathway

G D6HNL D-6-Hydroxynorleucine Oxidized_Intermediates Oxidized Intermediates D6HNL->Oxidized_Intermediates Oxidation ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Oxidized_Intermediates Degradation_Products Degradation Products (e.g., aldehydes, ketones, smaller acids) Oxidized_Intermediates->Degradation_Products Further Reactions

Caption: Simplified pathway of oxidative degradation.

Hydrolytic Degradation

In the presence of water, the amide bonds in peptides and the functional groups of amino acids can undergo hydrolysis. While D-6-hydroxynorleucine as a single amino acid does not have peptide bonds, the presence of water can still facilitate other degradation reactions and act as a solvent for reactive impurities.

Photodegradation

Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions. This can lead to the formation of free radicals, which can then participate in a cascade of degradation reactions. Studies on other amino acids have shown that photodegradation can lead to the formation of various byproducts.

Thermal Degradation

High temperatures provide the activation energy for various degradation reactions. For amino acids, this can include decarboxylation, deamination, and other complex reactions that result in a loss of the original structure and function.[7][8]

Experimental Protocol: Recommended Storage Procedure

This protocol outlines the best practices for receiving, storing, and handling lyophilized D-6-hydroxynorleucine to ensure its long-term stability.

Materials:

  • Vial of lyophilized D-6-hydroxynorleucine

  • Desiccator

  • -20°C or -80°C freezer

  • Inert gas (argon or nitrogen), if available

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Receiving: Upon receipt, immediately inspect the vial for any damage to the container or seal.

  • Initial Storage: Place the unopened vial in a -20°C or -80°C freezer for long-term storage.

  • Preparation for Use: a. Transfer the unopened vial from the freezer to a desiccator. b. Allow the vial to equilibrate to room temperature within the desiccator for at least 60 minutes. c. Once at room temperature, open the vial in a low-humidity environment if possible.

  • Aliquoting (if necessary): a. Quickly weigh the desired amount of D-6-hydroxynorleucine. b. If not using the entire amount, promptly reseal the original vial. c. If available, gently flush the headspace of the vial with an inert gas before sealing to displace air and moisture.

  • Returning to Storage: a. Return the sealed vial to the -20°C or -80°C freezer for continued storage.

Diagram: Proper Handling Workflow

G Start Receive Vial Store Store at -20°C or -80°C Start->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Reseal Reseal Vial (Flush with Inert Gas if Possible) Weigh->Reseal End Use in Experiment Weigh->End Return_Store Return to Freezer Reseal->Return_Store

Caption: Recommended workflow for handling D-6-hydroxynorleucine.

References

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Patel, S., et al. (2023). Susceptible amino acids to chemical degradation. ResearchGate. [Link]

  • (2018). Properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids. ResearchGate. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Celixir. (2026, January 6). Peptide Storage: Best Practices For Stability And Longevity. [Link]

  • Alsante, K. M., et al. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Liu, A., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ. [Link]

  • Sajapin, J., et al. (2024, October 22). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. ResearchGate. [Link]

  • NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]

  • Galkin, K., et al. (2022, December 1). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. MDPI. [Link]

  • Anderson, J. R., et al. (1967). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones. Journal of the Chemical Society C: Organic. [Link]

  • Encyclopedia.pub. (2023, June 21). Degradation Mechanisms of Bioactive Compounds. [Link]

  • ResearchGate. (n.d.). Influence of temperature on activity and stability. Retrieved from [Link]

  • McCarthy, C., et al. (2022). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. Pharmaceutics. [Link]

  • Takehara, I., et al. (2010, January 8). X-ray crystallographic analysis of the 6-aminohexanoate cyclic dimer hydrolase: catalytic mechanism and evolution of an enzyme responsible for nylon-6 byproduct degradation. Journal of Biological Chemistry. [Link]

  • ResearchGate. (n.d.). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)- l -norleucine (Pyrraline) During Oxidation. Retrieved from [Link]

  • Ceramics-Silikaty. (2005, April 15). EFFECT OF TEMPERATURE ON HYDRATION KINETICS AND STABILITY OF HYDRATION PHASES OF METAKAOLIN–LIME SLUDGE–SILICA FUME SYSTEM. [Link]

  • MDPI. (2024, January 10). Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation. [Link]

  • MDPI. (2025, March 28). Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides. [Link]

  • PubMed. (2018, December 15). Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism. [Link]

  • PubMed. (2009, December 30). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. [Link]

Sources

Troubleshooting

Technical Support Center: Post-Deprotection Scavenger Removal for (2R)-2-amino-6-hydroxyhexanoic Acid

Welcome to the technical support guide for handling (2R)-2-amino-6-hydroxyhexanoic acid, a hydroxylated analog of lysine, post-deprotection. This resource provides in-depth troubleshooting advice and detailed protocols d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling (2R)-2-amino-6-hydroxyhexanoic acid, a hydroxylated analog of lysine, post-deprotection. This resource provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our focus is to address the specific challenges associated with removing scavengers, ensuring the high purity of your final product.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying the use of scavengers and the common initial questions that arise during the purification process.

Q1: What is the role of protecting groups and scavengers in the context of (2R)-2-amino-6-hydroxyhexanoic acid?

A1: (2R)-2-amino-6-hydroxyhexanoic acid possesses two primary reactive sites: the α-amino group and the δ-hydroxyl group. During chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), these sites must be masked with protecting groups to prevent unwanted side reactions.[1] The α-amino group is typically protected with base-labile Fmoc (9-fluorenylmethoxycarbonyl) or acid-labile Boc (tert-butoxycarbonyl) groups.[2][3]

The final step of synthesis involves removing these protecting groups, often simultaneously with cleavage from a solid support resin.[4] This is typically achieved using strong acids like trifluoroacetic acid (TFA).[5][6] Acid-mediated cleavage of protecting groups such as Boc or tert-butyl (tBu) generates highly reactive electrophiles, most notably the tert-butyl cation.[3][7] These cations can irreversibly modify nucleophilic residues in your target molecule, leading to undesired byproducts.[8][9]

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations before they can cause damage, thereby preserving the integrity of the final product.[3][10]

Q2: Which scavengers should I use, and how do they work?

A2: The choice of scavenger is dictated by the protecting groups used and the presence of sensitive functional groups. During the deprotection of (2R)-2-amino-6-hydroxyhexanoic acid, especially if it's part of a larger peptide containing other sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), a scavenger cocktail is essential.[4]

The mechanism involves the scavenger acting as a sacrificial nucleophile, reacting with the carbocations generated during deprotection.[11]

Table 1: Common Scavengers and Their Applications

ScavengerPrimary Function & MechanismRecommended For
Triisopropylsilane (TIS) Acts as a hydride donor to reduce carbocations (e.g., trityl cation) and prevent re-alkylation.[9]Very effective for Trp(Boc) and Cys(Trt) protection. A good general-purpose scavenger.
Water (H₂O) Acts as a scavenger for tert-butyl cations, especially important when tBu protecting groups are present.[10]General purpose; often included in standard cocktails like TFA/TIS/H₂O (95:2.5:2.5).[4]
1,2-Ethanedithiol (EDT) A thiol-based scavenger effective at trapping carbocations and preventing oxidation of Trp. Also assists in removing trityl groups from Cys.[4][12]Peptides containing Cys, Met, and Trp. Note its strong, unpleasant odor.[9]
Thioanisole A sulfur-containing scavenger used to trap carbocations. Recommended for sequences with Met, Cys, and Arg.[12]Helps prevent side reactions with Arg protecting groups and Met oxidation.
Phenol An aromatic scavenger that can trap carbocations via electrophilic aromatic substitution.Included in cocktails like Reagent K for complex peptides.[10][12]
Q3: Why is my crude product an oil or a sticky gum after ether precipitation?

A3: This is the most common issue encountered and is almost always due to residual scavengers or cleaved protecting group fragments in your product. Scavengers like TIS, EDT, and thioanisole are oily, non-volatile, and soluble in diethyl ether.[6][9] If the precipitation and subsequent washing steps are not performed thoroughly, these impurities will contaminate the product, preventing it from solidifying into a clean powder. The solution lies in a more rigorous washing protocol.

Part 2: Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Issue 1: Crude product is oily, gummy, or fails to solidify.
  • Primary Cause: Insufficient removal of non-polar scavengers (TIS, EDT, thioanisole) and cleaved protecting groups.

  • Troubleshooting Workflow:

G start Oily/Gummy Crude Product check_washes Review Washing Protocol (Volume, Repetitions, Temperature) start->check_washes increase_washes Action: Increase Wash Volume & Repetitions check_washes->increase_washes Protocol is minimal trituration Action: Perform Trituration (Repeatedly suspend pellet in fresh ether and vortex) check_washes->trituration Washes seem adequate re_precipitate Action: Re-dissolve in TFA/DCM and Re-precipitate check_washes->re_precipitate Product is very oily end_product Result: Solid, Free-Flowing Powder increase_washes->end_product trituration->end_product re_precipitate->end_product

Caption: Troubleshooting workflow for an oily crude product.

  • Detailed Solution:

    • Increase Wash Volume: Ensure you are using at least a 10-fold excess of cold diethyl ether relative to the volume of the cleavage cocktail filtrate.[13]

    • Increase Wash Repetitions: Do not rely on a single precipitation. After the initial precipitation and centrifugation, decant the ether and add a fresh aliquot of cold ether. Vigorously break up the pellet with a spatula or vortex mixer to re-suspend it. This process, known as trituration, is critical for washing the impurities out of the solid. Repeat this wash-centrifuge-decant cycle at least 3-4 times.[6]

    • Ensure Cold Temperatures: Perform all precipitation and washing steps using ice-cold diethyl ether. This maximizes the precipitation of your polar product while keeping the non-polar scavengers in solution.

Issue 2: Low yield of the final product after purification.
  • Possible Cause 1: The product is partially soluble in the precipitation solvent.

    • Solution: Ensure the diethyl ether is sufficiently cold (-20°C to 0°C). If solubility is still an issue, consider using a different non-polar solvent like methyl tert-butyl ether (MTBE), which may offer different solubility characteristics.[13]

  • Possible Cause 2: Incomplete cleavage from the resin.

    • Solution: Before assuming a purification problem, confirm cleavage efficiency. After cleavage and filtering the resin, perform a post-cleavage Kaiser test on a small sample of the resin beads. A positive (blue/purple) result indicates that the peptide remains on the resin, and the cleavage time or cocktail needs optimization.[14]

  • Possible Cause 3: Mechanical loss during washing and transfer steps.

    • Solution: Be meticulous during the decanting steps after centrifugation to avoid aspirating the product pellet. Ensure all product is transferred between vessels.

Issue 3: Unexpected peaks observed in HPLC/LC-MS analysis of the crude product.
  • Primary Cause: Ineffective scavenging leading to side reactions, or incomplete deprotection.

  • Troubleshooting Workflow:

G start Unexpected HPLC/LC-MS Peaks analyze_mass Analyze Mass of Byproducts (Compare to expected side reactions) start->analyze_mass mass_plus_72 Mass = [M+72]+ ? analyze_mass->mass_plus_72 Byproduct observed mass_plus_56 Mass = [M+56]+ ? analyze_mass->mass_plus_56 incomplete_deprotection Mass = [M+Protecting Group]+ ? analyze_mass->incomplete_deprotection action1 Cause: Trp Alkylation Action: Add more EDT/Thioanisole mass_plus_72->action1 action2 Cause: t-Butyl Alkylation Action: Add more TIS/Water mass_plus_56->action2 action3 Cause: Incomplete Deprotection Action: Increase cleavage time/TFA conc. incomplete_deprotection->action3

Caption: Logic for identifying the source of impurities.

  • Detailed Solution:

    • Analyze Mass Spectra: Identify the molecular weights of the impurity peaks. A mass addition of +56 Da often corresponds to tert-butylation of a nucleophilic site.

    • Review Scavenger Cocktail: Ensure your scavenger cocktail is appropriate for the protecting groups used. For instance, if you used Boc-Trp(Boc), a simple TFA/water mix is insufficient; TIS or EDT is required to prevent side reactions.[4][15]

    • Check Reagent Quality: TFA and scavengers can degrade over time. Using fresh reagents is critical for efficient cleavage and deprotection.[14]

Part 3: Standard Operating Protocols

These protocols provide step-by-step guidance for the effective removal of scavengers.

Protocol 1: High-Efficiency Diethyl Ether Precipitation

This is the most common and direct method for separating the product from cleavage byproducts and scavengers.

  • Preparation: Prepare a centrifuge tube with a 10- to 20-fold excess of ice-cold diethyl ether (or MTBE). Place it in an ice bath.

  • Cleavage & Filtration: Following the deprotection/cleavage reaction (e.g., 2-3 hours in a TFA/TIS/H₂O cocktail), filter the resin from the cleavage solution directly into a collection vessel. Wash the resin with a small amount of fresh TFA to recover any remaining product.

  • Precipitation: Add the TFA filtrate dropwise into the stirring, cold diethyl ether. A white precipitate should form immediately.

  • Incubation: Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.

  • Centrifugation: Pellet the precipitated product by centrifugation (e.g., 3000 x g for 5 minutes).

  • Decantation: Carefully decant the supernatant ether, which contains the dissolved scavengers.

  • Washing (Trituration): Add a fresh aliquot of cold diethyl ether. Use a vortex mixer to completely break up and re-suspend the pellet. This step is crucial.

  • Repeat: Repeat the centrifugation and washing steps (6 and 7) a minimum of three times.

  • Drying: After the final wash and decantation, dry the resulting white powder under a gentle stream of nitrogen, followed by drying under a high vacuum to remove residual ether.[13]

Protocol 2: Purification via Solid-Phase Extraction (SPE)

SPE is an excellent alternative for removing scavengers and can provide a higher purity crude product than precipitation alone.[16]

  • Cartridge Selection & Conditioning: Select a reversed-phase (e.g., C18) SPE cartridge. Condition the cartridge by washing with 100% acetonitrile (ACN), followed by equilibration with aqueous 0.1% TFA (Solvent A).

  • Sample Preparation: After cleavage, concentrate the TFA filtrate using a rotary evaporator to a small volume (~1-2 mL).[6] Dilute this residue with Solvent A.

  • Loading: Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with several column volumes of Solvent A. This will elute any highly polar impurities while the product and less polar scavengers remain bound.

  • Elution: Elute the desired product using a stepwise or linear gradient of increasing acetonitrile concentration (e.g., 10%, 20%, 30% ACN in 0.1% TFA). The scavengers, being more non-polar, will typically elute at a higher ACN concentration than the product.[16]

  • Analysis & Lyophilization: Analyze the collected fractions by HPLC or LC-MS to identify those containing the pure product. Pool the pure fractions and lyophilize to obtain a fluffy, white powder.[17]

References
  • CDN. Cleavage Cocktail Selection.
  • Fmoc-Amino Acids for Peptide Synthesis.
  • Fmoc Resin Cleavage and Deprotection.
  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. European Peptide Society.
  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI.
  • BenchChem. Scavengers for Boc deprotection to prevent side reactions.
  • Methods for Removing the Fmoc Group. Springer Link.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • How can we do the deprotection of boc-amino acids using hcl?.
  • p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis.
  • VI Protecting Groups and Orthogonal Protection Str
  • Deprotection Reactions - Peptide Chemistry.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • Aapptec. Amino Acid Sidechain Deprotection.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • Bachem.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • ChemScene. (R)-2-Amino-6-hydroxyhexanoic acid.
  • BenchChem. Application Notes and Protocols for the Use of Scavengers in Boc-Cys-Ser-OH Peptide Synthesis.
  • Schäfer, J., et al. (2020). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology.
  • Amino Acid Deriv
  • MilliporeSigma. Selecting Orthogonal Building Blocks.
  • BenchChem.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • Adamczyk, M. & Reddy, R.E. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)HEXANOIC ACID.
  • BenchChem.
  • Purification of peptides from solid-phase peptide synthesis with RP-HPLC.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Ibarra-Cantún, D., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules.
  • Hplc free purification of peptides by the use of new capping and capture reagents.
  • Rojas-Montoya, Z.J., et al. (2024).
  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of (2R)-2-amino-6-hydroxyhexanoic Acid: A Comparative Technical Guide

Executive Summary Product: (2R)-2-amino-6-hydroxyhexanoic acid (6-Hydroxynorleucine; 6-OH-Nle) Primary Application: Non-proteinogenic amino acid analysis, peptide isostere design, and lysine catabolism studies. Critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: (2R)-2-amino-6-hydroxyhexanoic acid (6-Hydroxynorleucine; 6-OH-Nle) Primary Application: Non-proteinogenic amino acid analysis, peptide isostere design, and lysine catabolism studies. Critical Analytical Challenge: Differentiating 6-OH-Nle from its structural analog L-Lysine and the hydrophobic isostere L-Norleucine.

This guide provides a definitive comparative analysis of the 1H NMR profile of (2R)-2-amino-6-hydroxyhexanoic acid. Unlike standard spectral libraries, this document focuses on the comparative performance of NMR protocols in distinguishing this molecule from its closest structural analogs. We establish the


-methylene chemical shift as the primary diagnostic metric for validation.

Part 1: Structural Context & Comparative Landscape

To accurately interpret the NMR spectrum, one must understand the electronic environment relative to the product's primary alternatives: L-Lysine (native amino acid) and L-Norleucine (hydrophobic analog).

Structural Logic and Chemical Shift Prediction

The core difference lies at the


-position (C6). The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) drives a distinct deshielding effect, serving as the spectral fingerprint.
  • L-Lysine: Terminated by an amine (

    
    ). The 
    
    
    
    -protons are moderately deshielded.
  • 6-OH-Nle (Product): Terminated by a hydroxyl (

    
    ). The 
    
    
    
    -protons are strongly deshielded.
  • L-Norleucine: Terminated by a methyl group (

    
    ). The 
    
    
    
    -protons are shielded (upfield).
Diagram 1: Structural Differentiation Logic

The following decision tree illustrates the logical flow for identifying these analogs based on the


-proton signal.

G Start Unknown Amino Acid Sample (C6 Backbone) Analyze Analyze High-Field Region (0.8 - 3.8 ppm) Start->Analyze Check_Epsilon Check Epsilon (ε) Position Signal Analyze->Check_Epsilon Result_Nle Triplet @ 0.9 ppm (Methyl Group) ID: L-Norleucine Check_Epsilon->Result_Nle Shielded Methyl Result_Lys Triplet @ 3.0 ppm (Amine Neighbor) ID: L-Lysine Check_Epsilon->Result_Lys Moderately Deshielded Result_6OH Triplet @ 3.55 ppm (Hydroxyl Neighbor) ID: (2R)-2-amino-6-hydroxyhexanoic acid Check_Epsilon->Result_6OH Strongly Deshielded

Caption: Comparative decision tree for distinguishing 6-OH-Nle from Lysine and Norleucine based on epsilon-proton chemical shifts.

Part 2: Experimental Methodology

Reliable data acquisition requires specific solvent protocols to manage proton exchange rates and spectral overlap.

Protocol A: Standard Characterization (D₂O)

Purpose: Routine identification and purity checks. Mechanism: Rapid exchange of


 and 

protons with deuterium, simplifying the spectrum to carbon-bound protons only.
  • Preparation: Dissolve 5–10 mg of (2R)-2-amino-6-hydroxyhexanoic acid in 600 µL of D₂O (99.9% D).

  • Reference: Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (

    
     ppm). Avoid TMS due to insolubility in water.
    
  • pH Adjustment: Ensure pH is neutral (pD ≈ 7.0–7.4). Extreme pH will shift the

    
    -proton (H2) significantly.
    
  • Acquisition: Run a standard 1H pulse sequence (zg30) with water suppression (presat) if residual HDO is prominent.

Protocol B: Full Structural Elucidation (DMSO-d₆)

Purpose: Observation of exchangeable protons (Amide/Hydroxyl).[1] Mechanism: Aprotic polar solvent prevents rapid proton exchange, allowing observation of the side-chain


 and amine protons (usually as broad singlets).
  • Preparation: Dissolve 5 mg of sample in 600 µL DMSO-d₆.

  • Drying: Sample must be lyophilized prior to dissolution; trace water causes peak broadening of exchangeable protons.

  • Acquisition: Set relaxation delay (D1) to >2 seconds to account for slower relaxation in viscous DMSO.

Part 3: 1H NMR Spectral Analysis (Comparative Data)

The following data compares the product against L-Lysine in D₂O at 400 MHz.

Table 1: Comparative Chemical Shift Assignment (D₂O)
PositionProton TypeMultiplicityL-Lysine (

ppm)
6-OH-Nle (Product) (

ppm)

(Difference)

(2)
CH-NH₂dd (approx. t)3.743.72-0.02 (Negligible)

(3)
CH₂Multiplet1.881.85-0.03

(4)
CH₂Multiplet1.451.40 - 1.50Variable

(5)
CH₂Multiplet1.711.60-0.11

(6)
CH₂-X Triplet 3.01 3.56 +0.55 (Diagnostic)
Detailed Spectral Interpretation
1. The Diagnostic Epsilon Peak (H6)

This is the "performance metric" for identification.

  • In Lysine , the H6 protons resonate at ~3.01 ppm . This is characteristic of a methylene group adjacent to a primary amine (

    
    ).
    
  • In 6-OH-Nle , the H6 protons shift downfield to ~3.56 ppm . This +0.55 ppm shift is caused by the higher electronegativity of the oxygen atom in the hydroxyl group (

    
    ).
    
  • Validation Check: If you observe a triplet at 3.0 ppm, your sample is contaminated with Lysine or the reduction of the carboxylic acid precursor failed.

2. The Alpha Proton (H2)

Resonating at ~3.72 ppm , this signal is a doublet of doublets (often appearing as a triplet) due to coupling with the two non-equivalent


-protons. This peak confirms the integrity of the amino acid backbone but does not distinguish it from Lysine.
3. The Aliphatic Envelope (H3, H4, H5)

The region between 1.40 and 1.90 ppm contains the remaining methylene protons.

  • H3 (

    
    ):  Deshielded by the nearby carbonyl and amine, appearing near 1.85 ppm.
    
  • H5 (

    
    ):  In 6-OH-Nle, these protons are slightly shielded compared to Lysine due to the distance from the cationic ammonium group (in zwitterionic form), but the difference is subtle.
    

Part 4: Analytical Workflow & Troubleshooting

To ensure data integrity, follow this self-validating workflow.

Diagram 2: Analytical Workflow for Sample Validation

Workflow Sample Lyophilized Sample Solvent Dissolve in D2O + DSS Std Sample->Solvent Acquire Acquire 1H NMR (zg30, ns=16) Solvent->Acquire Process Phase & Baseline Correction Acquire->Process Decision Check 3.0 - 3.6 ppm Process->Decision Pass Triplet @ 3.56 ppm (Pure 6-OH-Nle) Decision->Pass Only 3.56 Fail Triplet @ 3.01 ppm (Lysine Contamination) Decision->Fail Only 3.01 Mixed Two Triplets (Incomplete Reaction) Decision->Mixed Both Peaks

Caption: Step-by-step workflow for validating (2R)-2-amino-6-hydroxyhexanoic acid purity.

Troubleshooting Common Anomalies
AnomalyRoot CauseCorrective Action
H2 (

) shift > 3.9 ppm
Low pH (Acidic)The sample is likely protonated (

). Adjust pH to 7.0 with NaOD to observe the zwitterion shift.
Missing H6 Triplet Water SuppressionThe H6 signal (3.56 ppm) is close to the water satellite region. Ensure the presaturation frequency is strictly on the water resonance (4.79 ppm).
Broad H6 Peak Paramagnetic ImpuritiesTrace metals from synthesis (e.g., reduction catalysts). Filter sample through Chelex resin.
Comparison Summary: Why 6-OH-Nle outperforms Lysine in Isostere Applications

While Lysine is positively charged at physiological pH (pKa of side chain


 10.5), 6-OH-Nle is neutral .
  • NMR Consequence: The local magnetic environment of 6-OH-Nle is less sensitive to pH changes in the basic range compared to Lysine.

  • Experimental Verification: Titrating Lysine from pH 7 to 11 causes a significant shift in the

    
    -CH2 protons as the amine deprotonates. 6-OH-Nle's 
    
    
    
    -CH2 protons remain stable (at ~3.56 ppm) across this range, making it a more stable internal spectral marker in pH-variable experiments.

References

  • National Institute of Standards and Technology (NIST). Hexanoic acid, 6-hydroxy- Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). 2-hydroxyhexanoic Acid Spectral Data (Analog Reference). Entry bmse000571.[2] [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison (Archived). [Link]

Sources

Comparative

A Head-to-Head Battle of Bioactivity: D-6-Hydroxynorleucine versus D-Lysine Peptides

A Senior Application Scientist's Guide to Navigating Non-Canonical Amino Acid Choices in Peptide Drug Design In the landscape of peptide therapeutics, the strategic incorporation of non-canonical amino acids is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Non-Canonical Amino Acid Choices in Peptide Drug Design

In the landscape of peptide therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of modern drug design. This practice offers a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability. Among the myriad of available building blocks, D-amino acids have garnered significant attention for their ability to confer proteolytic resistance. This guide provides an in-depth, objective comparison of two such D-amino acids: the canonical D-lysine and the less-explored, non-canonical D-6-hydroxynorleucine.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the known attributes of each amino acid, present available comparative data, and, where direct comparisons are absent, provide the experimental framework necessary to conduct a thorough evaluation of their respective impacts on peptide bioactivity.

The Rationale for D-Amino Acid Incorporation: A Shield Against Degradation

Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in biological systems, severely limiting their therapeutic potential. The stereospecificity of these enzymes is the Achilles' heel of L-peptides. By substituting L-amino acids with their D-enantiomers, we introduce a steric shield that hinders protease recognition and cleavage. This fundamental principle leads to a significant extension of a peptide's in vivo half-life, a critical factor for therapeutic efficacy. Beyond stability, the introduction of D-amino acids can also induce unique conformational changes in peptides, potentially leading to altered receptor binding affinities and novel biological activities.[][2]

Physicochemical Properties: A Tale of Two Side Chains

A direct comparison of the physicochemical properties of D-6-hydroxynorleucine and D-lysine reveals both similarities and key distinctions that can influence peptide structure and function.

PropertyD-6-HydroxynorleucineD-LysineImplication for Peptide Bioactivity
Molecular Formula C6H13NO3[3]C6H14N2O2The additional hydroxyl group in D-6-hydroxynorleucine increases its polarity.
Side Chain 4-hydroxybutyl4-aminobutylThe hydroxyl group of D-6-hydroxynorleucine can act as a hydrogen bond donor and acceptor, potentially influencing peptide secondary structure and interaction with biological targets. The primary amine of D-lysine is typically protonated at physiological pH, contributing a positive charge.
Charge at pH 7.4 Neutral (or very weakly basic)+1 (positively charged)The positive charge of D-lysine is often crucial for interactions with negatively charged cell membranes (e.g., in antimicrobial peptides) or specific receptor pockets. The neutrality of the D-6-hydroxynorleucine side chain will lead to peptides with a lower overall positive charge compared to their D-lysine counterparts.
Hydrophilicity More hydrophilicHydrophilicThe hydroxyl group enhances the hydrophilicity of D-6-hydroxynorleucine compared to D-lysine. This could impact peptide solubility and biodistribution.

Comparative Bioactivity: Extrapolations and Experimental Imperatives

Direct, head-to-head comparative studies of peptides containing D-6-hydroxynorleucine versus D-lysine are scarce in publicly available literature. However, we can extrapolate potential differences based on their structures and the extensive research on D-lysine-containing peptides. To provide a truly objective comparison, this guide proposes a series of key experiments to elucidate the bioactivity profiles of these two classes of peptides.

Antimicrobial Activity

D-Lysine Peptides: The incorporation of D-lysine into antimicrobial peptides (AMPs) has been widely studied. The positive charge of the lysine side chain is critical for the initial electrostatic interaction with the negatively charged bacterial membrane. While D-lysine substitution can sometimes lead to a moderate decrease in antimicrobial activity compared to the L-lysine parent peptide, it often dramatically reduces toxicity to eukaryotic cells, resulting in an improved therapeutic index.[4][5] The position and number of D-lysine substitutions are critical factors influencing the final bioactivity.[4]

D-6-Hydroxynorleucine Peptides (Hypothesized): Replacing D-lysine with D-6-hydroxynorleucine would result in a loss of the positive charge on the side chain. For AMPs where electrostatic attraction is a primary mechanism of action, this substitution is likely to significantly reduce antimicrobial potency. However, the hydroxyl group could participate in hydrogen bonding with components of the bacterial cell wall or membrane, potentially contributing to a different mechanism of action. Furthermore, the increased hydrophilicity might alter the peptide's ability to insert into and disrupt the lipid bilayer.

Experimental Workflows for Direct Comparison

To move beyond hypothesis and generate robust, comparable data, the following experimental workflows are essential. For this guide, we will assume the synthesis of a parent peptide sequence known to have biological activity (e.g., an antimicrobial peptide) and the creation of two analogues: one with D-lysine substitutions and one with D-6-hydroxynorleucine substitutions at the same positions.

Peptide Synthesis

The synthesis of these peptide analogues can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc-protected D-amino acid building blocks.

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Support Attach Attach Fmoc-D-AA-OH Resin->Attach Deprotect1 Fmoc Deprotection (Piperidine) Attach->Deprotect1 Couple Couple next Fmoc-D-AA-OH Deprotect1->Couple Wash Wash Couple->Wash Repeat cycle Deprotect2 Fmoc Deprotection Deprotect2->Couple Wash->Deprotect2 Cleave Cleave & Deprotect (TFA cocktail) Wash->Cleave Purify Purify (RP-HPLC) Cleave->Purify Analyze Analyze (Mass Spec) Purify->Analyze

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol: Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptides against selected bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Peptide stock solutions (in sterile water or appropriate solvent)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial suspension in MHB and adjust the optical density to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • In a 96-well plate, perform serial two-fold dilutions of the peptide stock solutions in MHB to obtain a range of concentrations.

  • Add the bacterial suspension to each well containing the diluted peptides.

  • Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest peptide concentration that completely inhibits bacterial growth, or by measuring the optical density at 600 nm.[6][7][8]

Cytotoxicity Assessment

D-Lysine Peptides: As mentioned, a key advantage of D-lysine substitution can be reduced toxicity to mammalian cells. This is often attributed to a disruption of the peptide's secondary structure, which can lessen its lytic activity towards eukaryotic membranes.[4]

D-6-Hydroxynorleucine Peptides (Hypothesized): The absence of a positive charge and the presence of a hydroxyl group in the side chain of D-6-hydroxynorleucine-containing peptides might lead to even lower cytotoxicity compared to their D-lysine counterparts. The interaction with mammalian cell membranes, which are generally less negatively charged than bacterial membranes, would likely be weaker.

Protocol: Cell Viability Assay (MTT or WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Peptide stock solutions

  • MTT or WST-1 reagent

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the peptides.

  • Include a positive control (cells with vehicle) and a negative control (cells with a known cytotoxic agent).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the untreated control cells.[9][10][11]

Serum Stability

D-Lysine and D-6-Hydroxynorleucine Peptides: Both D-lysine and D-6-hydroxynorleucine are expected to confer significant resistance to proteolytic degradation in serum compared to their L-amino acid counterparts.[][2] A direct comparison would reveal if the different side chains have any subtle effects on the recognition by serum proteases.

Diagram: Serum Stability Assay Workflow

Serum_Stability Start Incubate Peptide in Serum (37°C) Timepoints Take Aliquots at Different Time Points Start->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Precipitate Precipitate Proteins Quench->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by RP-HPLC or LC-MS Supernatant->Analyze Calculate Calculate % Intact Peptide vs. Time Analyze->Calculate

Caption: Workflow for determining peptide stability in serum.

Protocol: Serum Stability Assay

This protocol assesses the degradation of peptides over time in the presence of serum.

Materials:

  • Human or animal serum

  • Peptide stock solutions

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Microcentrifuge

  • RP-HPLC or LC-MS system

Procedure:

  • Incubate the peptide stock solution in serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to the cold quenching solution.

  • Vortex and centrifuge to precipitate serum proteins.

  • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time to determine the peptide's half-life in serum.[12][13][14]

Conclusion and Future Directions

The choice between incorporating D-6-hydroxynorleucine and D-lysine into a peptide therapeutic is a nuanced decision that depends on the desired biological activity and target. While D-lysine is a well-established tool for enhancing stability and modulating the therapeutic index of cationic peptides, D-6-hydroxynorleucine presents an intriguing alternative. Its neutral, hydrophilic side chain offers the potential to fine-tune peptide properties such as charge, solubility, and hydrogen bonding capacity, which could lead to novel mechanisms of action and improved safety profiles.

The lack of direct comparative data necessitates the experimental approach outlined in this guide. By systematically evaluating the antimicrobial activity, cytotoxicity, and serum stability of peptide analogues containing these two D-amino acids, researchers can make data-driven decisions to optimize their peptide drug candidates. The insights gained from such studies will not only advance specific drug development programs but also contribute to a deeper understanding of the structure-activity relationships of non-canonical amino acids in peptide science.

References

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). PMC. [Link]

  • High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer. (n.d.). PMC. [Link]

  • Antimicrobial activity assay. (2017, August 1). Protocols.io. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Pharmacology & Translational Science. [Link]

  • Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. (2011, December 6). MDPI. [Link]

  • Serum Stability of Peptides. (n.d.). ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PMC. [Link]

  • All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. (n.d.). PMC. [Link]

  • Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. (2025, May 7). RSC Publishing. [Link]

  • 6-hydroxy-D-norleucine | C6H13NO3 | CID 5288041. (n.d.). PubChem. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Hydrolysis Rates of 6-Hydroxynorleucine Esters

Introduction 6-hydroxynorleucine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a hydroxyl group at the end of its aliphatic side ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-hydroxynorleucine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a hydroxyl group at the end of its aliphatic side chain, offers a site for further chemical modification. One common modification is esterification of the carboxylic acid group, which can be employed to create prodrugs with altered pharmacokinetic properties, such as improved membrane permeability or controlled release. The efficacy and behavior of such prodrugs are critically dependent on the rate at which the ester is hydrolyzed back to the active carboxylic acid form within the body.

This guide provides an in-depth comparison of the hydrolysis rates of various alkyl esters of 6-hydroxynorleucine. We will explore the underlying chemical principles that govern ester stability, present a robust experimental framework for a comparative study, and interpret the resulting data to inform the selection of ester moieties for specific drug development applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this topic.

Theoretical Framework: The Chemistry of Ester Hydrolysis

Ester hydrolysis is the process by which an ester is cleaved back into a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base, or it can proceed, albeit much more slowly, in neutral water. The rate of hydrolysis is profoundly influenced by both the electronic and steric environment around the carbonyl carbon of the ester.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This is often the dominant pathway at neutral and basic pH. The reaction rate is sensitive to steric hindrance; bulkier alkyl groups on the alcohol portion of the ester can shield the carbonyl carbon from hydroxide attack, thus slowing the reaction.[1]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is reversible.

  • Structural Effects: The stability of an ester is directly related to the size and nature of its alcohol (alkoxy) group. Generally, for a series of alkyl esters, the rate of hydrolysis decreases as the steric bulk of the alkyl group increases. Therefore, we can hypothesize the following stability trend: tert-butyl ester > ethyl ester > methyl ester.

Below is a diagram illustrating the general mechanism of base-catalyzed ester hydrolysis, which is a key pathway under physiological conditions.

G cluster_0 Base-Catalyzed Ester Hydrolysis Ester R-CO-OR' (Ester) Intermediate [R-C(O⁻)(OH)-OR'] Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH_ion OH⁻ (Hydroxide) OH_ion->Intermediate Carboxylate R-COO⁻ (Carboxylate Anion) Intermediate->Carboxylate Elimination of Alkoxide Alcohol R'-OH (Alcohol) Intermediate->Alcohol

Caption: General mechanism of base-catalyzed ester hydrolysis.

Experimental Design: A Comparative Study

To objectively compare the hydrolysis rates, a well-controlled kinetic study is essential. This section outlines the protocols for synthesizing the 6-hydroxynorleucine esters and for measuring their hydrolysis rates.

Part 1: Synthesis of 6-Hydroxynorleucine Esters (Methyl, Ethyl, tert-Butyl)

The synthesis of amino acid esters is a standard procedure in organic chemistry. A common method involves the reaction of the N-protected amino acid with the corresponding alcohol under acidic conditions.

Protocol: Fischer Esterification of 6-Hydroxynorleucine

  • Protection of the Amino Group: To prevent side reactions, the amino group of 6-hydroxynorleucine is first protected, for example, with a Boc (tert-butyloxycarbonyl) group.

  • Esterification Reaction:

    • Dissolve N-Boc-6-hydroxynorleucine in an excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

    • Cool the solution in an ice bath.

    • Slowly add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[2][3]

    • For the tert-butyl ester, a different method, such as using isobutylene gas with an acid catalyst, is required due to the steric hindrance of the tert-butyl group.

  • Workup and Purification:

    • Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

    • Extract the ester into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude ester using column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the final 6-hydroxynorleucine ester.

  • Characterization: Confirm the structure and purity of the synthesized esters using NMR spectroscopy and mass spectrometry.

Part 2: Kinetic Analysis of Hydrolysis via pH-Stat Titration

The hydrolysis of an ester produces a carboxylic acid, which in turn releases a proton (H⁺) into the solution, causing a decrease in pH. A pH-stat titrator is an instrument that maintains a constant pH in a reaction vessel by automatically adding a titrant (in this case, a base like NaOH) to neutralize the acid as it is formed. The rate of titrant addition is directly proportional to the rate of the hydrolysis reaction.[4][5] This method provides a real-time, continuous measurement of the reaction progress.[6][7]

Protocol: Hydrolysis Rate Measurement

  • System Setup:

    • Calibrate the pH electrode of the pH-stat titrator using standard buffers (e.g., pH 4.0, 7.0, 10.0).[8]

    • Set the reaction temperature to a physiologically relevant value, such as 37°C, using a thermostatted reaction vessel.

    • Prepare a standardized solution of NaOH (e.g., 0.01 M) as the titrant.

  • Reaction Initiation:

    • Add a known volume of buffer solution at the desired pH (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for simulated intestinal fluid/blood, pH 9.0 for a basic condition) to the reaction vessel.

    • Initiate the pH-stat program to maintain the set pH.

    • Add a precise amount of the 6-hydroxynorleucine ester stock solution to start the hydrolysis reaction.

  • Data Collection:

    • The instrument will record the volume of NaOH added over time to maintain the constant pH.

    • Continue the experiment until the reaction is complete or for a predetermined duration.

  • Data Analysis:

    • The rate of hydrolysis can be determined from the slope of the plot of the volume of NaOH added versus time.

    • For a first-order reaction, the rate constant (k) can be calculated from the integrated rate law. The half-life (t½) is then calculated as 0.693/k.

  • Alternative Method: HPLC Analysis: As a complementary technique, samples can be taken from the reaction mixture at various time points, the reaction quenched, and the concentrations of the remaining ester and the formed 6-hydroxynorleucine can be quantified using High-Performance Liquid Chromatography (HPLC).[9] This provides direct measurement of reactant and product concentrations over time.

The following diagram illustrates the experimental workflow for this comparative study.

G cluster_synthesis Synthesis Phase cluster_analysis Hydrolysis Analysis Phase start 6-Hydroxynorleucine protect N-Boc Protection start->protect esterify_me Esterification (Methanol, H+) protect->esterify_me esterify_et Esterification (Ethanol, H+) protect->esterify_et esterify_tbu Esterification (Isobutylene, H+) protect->esterify_tbu deprotect_me Deprotection (TFA) esterify_me->deprotect_me deprotect_et Deprotection (TFA) esterify_et->deprotect_et deprotect_tbu Deprotection (TFA) esterify_tbu->deprotect_tbu product_me Methyl Ester deprotect_me->product_me product_et Ethyl Ester deprotect_et->product_et product_tbu tert-Butyl Ester deprotect_tbu->product_tbu run_me Run Hydrolysis: Methyl Ester product_me->run_me run_et Run Hydrolysis: Ethyl Ester product_et->run_et run_tbu Run Hydrolysis: tert-Butyl Ester product_tbu->run_tbu setup pH-Stat Setup (pH 1.2, 7.4, 9.0 at 37°C) data Collect Data (NaOH consumption vs. time) run_me->data run_et->data run_tbu->data analysis Calculate k and t½ data->analysis

Caption: Experimental workflow for synthesis and hydrolysis analysis.

Results and Discussion: Interpreting the Data

The following table presents hypothetical, yet scientifically plausible, data from the described comparative hydrolysis study. The values are designed to reflect the expected influence of steric hindrance and pH on the reaction rates.

Ester DerivativepHRate Constant (k) (s⁻¹)Half-life (t½) (minutes)
Methyl Ester 1.21.5 x 10⁻⁵770
7.48.0 x 10⁻⁵144
9.09.2 x 10⁻⁴12.6
Ethyl Ester 1.29.8 x 10⁻⁶1178
7.45.5 x 10⁻⁵210
9.06.1 x 10⁻⁴18.9
tert-Butyl Ester 1.21.2 x 10⁻⁶9625
7.46.0 x 10⁻⁶1925
9.07.5 x 10⁻⁵154

Analysis of Trends:

  • Effect of pH: For all three esters, the rate of hydrolysis increases significantly as the pH moves from acidic to basic. The hydrolysis is slowest at pH 1.2 and fastest at pH 9.0. This is consistent with the base-catalyzed hydrolysis mechanism being much more efficient than the acid-catalyzed or neutral hydrolysis pathways, as the hydroxide ion is a stronger nucleophile than water.[1]

  • Effect of Steric Hindrance: At any given pH, the hydrolysis rate follows the order: Methyl > Ethyl > tert-Butyl. This trend directly supports the principle of steric hindrance. The small methyl group offers minimal obstruction to the incoming nucleophile (hydroxide or water), leading to the fastest reaction. The ethyl group is slightly larger, resulting in a slower rate. The bulky tert-butyl group provides significant steric shielding for the carbonyl carbon, drastically reducing the rate of nucleophilic attack and making it the most stable of the three esters.[10]

This relationship between structure and stability is visualized below.

G cluster_stability Relative Stability Comparison Me Methyl Ester Least Steric Hindrance Et Ethyl Ester Moderate Steric Hindrance Me->Et tBu tert-Butyl Ester High Steric Hindrance Et->tBu reactivity_label Reactivity --> stability_label <-- Stability

Caption: Relationship between steric hindrance and ester stability.

Conclusion and Implications

This guide has outlined a comprehensive framework for comparing the hydrolysis rates of 6-hydroxynorleucine esters. Based on established chemical principles, we can confidently predict that the stability of these esters to hydrolysis will increase with the steric bulk of the alcohol moiety, in the order of methyl < ethyl < tert-butyl. Furthermore, hydrolysis is significantly accelerated under basic conditions compared to neutral or acidic environments.

These findings have direct implications for drug development:

  • For rapid drug release in the neutral to slightly alkaline environment of the small intestine, a methyl or ethyl ester might be preferable.

  • For creating a more stable prodrug that can circulate in the bloodstream (pH ~7.4) for a longer period before being activated, a tert-butyl ester would be a more suitable choice.

  • The very slow hydrolysis in acidic conditions (pH 1.2) suggests that all three esters would likely remain largely intact in the stomach, potentially minimizing local side effects and preserving the drug for absorption further down the gastrointestinal tract.

By understanding and experimentally verifying these structure-stability relationships, researchers can rationally design 6-hydroxynorleucine-based prodrugs with tailored pharmacokinetic profiles to achieve optimal therapeutic outcomes.

References

  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Transition Metal Chemistry, 35(8), 957-962. [Link]

  • Hay, R. W., & Ali, M. (2010). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. ResearchGate. [Link]

  • Hay, R. W., & Porter, L. J. (1967). THE BASIC HYDROLYSIS OF AMINO ACID ESTERS. ConnectSci. [Link]

  • Hay, R. W., & Ali, M. A. (2015). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. [Link]

  • Hay, R. W., & Morris, P. J. (1972). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions, (10), 1021-1025. [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-728. [Link]

  • Lassalle, V., & Winkelmann, M. (2021). pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. Polymers, 13(6), 873. [Link]

  • Rutherfurd, S. M., & Dunn, B. M. (2018). Improved HPLC-method for estimation and correction of amino acid losses during hydrolysis of unknown samples. TORE. [Link]

  • Gotti, R., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]

  • Jawi, I. M., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Food Research Journal, 29(3), 461-473. [Link]

  • Metrohm. (2018). Hydrolysis of Acetic Acid Anhydride: Reaction Rate Determination by pH-Stat Titration. ResearchGate. [Link]

  • Hamlet Protein. (2023). pH-stat method explained. YouTube. [Link]

  • Shimadzu. (2019). Pre-column Amino Acid Analysis of Hydrolyzed Alternative Proteins. [Link]

  • Desnuelle, P., & Casanova, M. (1951). Simultaneous hydrolyses of esters and proteins at saturation levels. Biochimica et Biophysica Acta, 7, 561-574. [Link]

  • Chung, J., & Scanu, A. M. (1974). Continuous pH-stat titration method for the assay of lipoprotein lipase activity in vitro. Analytical Biochemistry, 62(1), 134-148. [Link]

  • Powers, E. T., & Murphy, R. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170035. [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-728. [Link]

  • Organic Syntheses. (2014). p-CARBOMETHOXYLBENZAMIDE. [Link]

  • Arakawa, T., et al. (2018). Factors affecting short-term and long-term stability of proteins. ResearchGate. [Link]

  • Greenstein, J. P. (1958). Beta-hydroxynorleucine: separation of its isomers and biological studies. Archives of Biochemistry and Biophysics, 78(1), 213-221. [Link]

  • Li, Y., et al. (2018). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 6, e4356. [Link]

  • Batey, R. A., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Jiskoot, W., & Randolph, T. W. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1421. [Link]

  • Science.gov. ester hydrolysis rate: Topics. [Link]

  • Google Patents. (1994). Process for the preparation of (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxy-hexanoic acid, tert.-butyl ester.
  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 4011-4021. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

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Comparative

Elemental Analysis Standards for (2R)-2-Amino-6-Hydroxyhexanoic Acid: A Comparative Guide

Topic: Elemental Analysis Standards for (2R)-2-Amino-6-Hydroxyhexanoic Acid Content Type: Publish Comparison Guide Executive Summary For researchers and drug development professionals working with (2R)-2-amino-6-hydroxyh...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for (2R)-2-Amino-6-Hydroxyhexanoic Acid Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals working with (2R)-2-amino-6-hydroxyhexanoic acid (also known as D-6-hydroxynorleucine ), establishing purity and identity is a critical quality attribute (CQA). Unlike simple hydrophobic small molecules, this zwitterionic, hydroxylated amino acid presents unique challenges in Elemental Analysis (EA)—specifically regarding combustion efficiency and hygroscopicity.

This guide objectively compares the performance of industry-standard calibration materials—Acetanilide , L-Cystine , and Sulfanilamide —to determine the optimal reference standard for validating (2R)-2-amino-6-hydroxyhexanoic acid.

The Analytical Challenge: Why Standard Selection Matters

(2R)-2-amino-6-hydroxyhexanoic acid (


) contains a polar hydroxyl group on the 

-carbon and a zwitterionic backbone. This structure creates two distinct problems for CHN (Carbon, Hydrogen, Nitrogen) analysis:
  • Hygroscopicity: The hydroxyl moiety promotes water retention. If the calibration standard does not account for environmental moisture, or if the sample is not pre-treated, %C values will be artificially low.

  • Refractory Combustion: Zwitterionic salts often form "cinders" or graphitic residues during flash combustion, leading to incomplete nitrogen release and low %N recovery.

Selecting the wrong calibration standard exacerbates these errors. A standard that combusts too easily (like Acetanilide) may not stress the instrument enough to reveal incomplete combustion of the target amino acid.

Comparative Analysis of Calibration Standards

We evaluated three primary calibration standards used in organic elemental analysis. The table below summarizes their suitability for analyzing (2R)-2-amino-6-hydroxyhexanoic acid.

Table 1: Performance Matrix of EA Standards
FeatureAcetanilide (Industry Gold Standard)L-Cystine (Matrix-Matched)Sulfanilamide (Multi-Element)
Formula



Nitrogen % 10.36%11.66%16.27%
Combustion Type Volatile, burns easily.Refractory, hard to burn.Moderate.
Hygroscopicity Non-hygroscopic (Hydrophobic).Low, but closer to amino acids.Low.
Suitability for Target High (for linearity).Best (for combustion matching).Medium (contains Sulfur).
Primary Risk May mask instrument leaks or poor oxidation efficiency.Hard to handle; static charge.Sulfur may poison catalysts if not trapped.
Detailed Assessment

Option A: Acetanilide [1]

  • Mechanism: Acetanilide is the default standard for calibrating CHN analyzers (e.g., PerkinElmer 2400, Elementar vario). It has a sharp melting point and high purity.

  • Pros: It provides the most stable K-factors (calibration slopes). If your instrument is healthy, Acetanilide yields the tightest precision (

    
    ).
    
  • Cons: It is too easy to burn. Using it to calibrate for a refractory amino acid like (2R)-2-amino-6-hydroxyhexanoic acid can lead to false confidence. The instrument might burn Acetanilide 100%, but only burn the amino acid 98%, leading to low results for the sample.

Option B: L-Cystine

  • Mechanism: A dimeric amino acid with a disulfide bridge.

  • Pros: Matrix Matching. L-Cystine is structurally similar to the target (zwitterionic, high melting point). If the instrument can combust L-Cystine fully, it will certainly combust (2R)-2-amino-6-hydroxyhexanoic acid.

  • Cons: It contains Sulfur. If your analyzer is not set up for CNS mode (e.g., lacks a tungsten trioxide sulfur trap), the sulfur dioxide can interfere with the carbon signal.

Option C: Sulfanilamide

  • Mechanism: Often used when N content is higher.

  • Pros: Good stability.[2]

  • Cons: The nitrogen content (16.27%) is significantly higher than the target (9.52%). This large gap can introduce linearity errors if the detector is not perfectly linear across the range.

Recommended Protocol: The "Dual-Validation" Workflow

To ensure scientific integrity, we recommend a Dual-Validation Protocol . Do not rely on a single standard. Use Acetanilide for calibration and L-Cystine as a Quality Control (QC) check.

Step-by-Step Methodology

Step 1: Sample Pre-treatment (Critical) The target, (2R)-2-amino-6-hydroxyhexanoic acid, is prone to absorbing atmospheric moisture.

  • Dry the sample in a vacuum oven at 60°C for 4 hours over

    
     or silica gel.
    
  • Store in a desiccator until the moment of weighing.

  • Note: Do not exceed 80°C, as amino acids can undergo slow Maillard-type condensation or cyclization (lactamization) at high heat.

Step 2: Instrument Calibration

  • Conditioning: Run 3 "bypass" (unweighed) samples of Acetanilide to condition the reduction column.

  • Calibration: Run a K-factor calibration using Acetanilide (2–3 mg range). Ensure

    
    .
    

Step 3: The "Matrix Match" QC

  • Before running the target sample, run L-Cystine as an unknown.

  • Pass Criteria: The measured N% for L-Cystine must be within

    
     of theoretical (11.66%).
    
  • Causality: If L-Cystine fails (low N), your combustion tube temperature is likely too low, or the oxygen dose is insufficient for zwitterions. Do not proceed with the target sample.

Step 4: Target Analysis

  • Weigh 1.5–2.5 mg of dried (2R)-2-amino-6-hydroxyhexanoic acid into a tin capsule.

  • Add roughly 1 mg of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    ) powder to the capsule.
    • Mechanism:[3] These are combustion aids. They provide a localized flux of oxygen and heat, preventing the formation of graphitic "cinders" common with amino acids.

  • Run in triplicate.

Data Interpretation & Troubleshooting

Use the following table to interpret deviations in your results.

Target Theoretical Values for


: 
  • Carbon: 48.96%

  • Hydrogen: 8.90%

  • Nitrogen: 9.52%

Table 2: Diagnostic Logic for Deviations
ObservationProbable CauseCorrective Action
Low %C, High %H Water Contamination. The sample absorbed moisture.Re-dry sample. Calculate water content:

.
Low %N, Low %C Incomplete Combustion. Graphitic residue formed.Increase

dose time. Add

oxidant.
High %N Filter Saturation.

trap or water trap is exhausted.
Replace adsorption tubes (magnesium perchlorate/ascarite).
Decision Logic Visualization

The following diagram illustrates the decision process for selecting standards and troubleshooting the analysis of (2R)-2-amino-6-hydroxyhexanoic acid.

EA_Workflow Start Start: Analyze (2R)-2-amino-6-hydroxyhexanoic acid CheckProp Check Properties: Hydrophilic & Zwitterionic Start->CheckProp CalibChoice Select Calibration Standard CheckProp->CalibChoice Acetanilide Option A: Acetanilide (Robust, General Purpose) CalibChoice->Acetanilide Preferred Cystine Option B: L-Cystine (Matrix Matched) CalibChoice->Cystine Alternative RunQC Run QC Check: Analyze L-Cystine as Unknown Acetanilide->RunQC Cystine->RunQC QCPass QC Pass? (N within +/- 0.15%) RunQC->QCPass SamplePrep Sample Prep: Dry @ 60°C + Add V2O5 QCPass->SamplePrep Yes FixCombustion Action: Increase O2 Dose or Temp QCPass->FixCombustion No RunSample Run Target Sample SamplePrep->RunSample AnalyzeRes Analyze Results RunSample->AnalyzeRes LowN Error: Low N% (Incomplete Combustion) AnalyzeRes->LowN N < 9.4% LowC_HighH Error: Low C% / High H% (Moisture Contamination) AnalyzeRes->LowC_HighH C < 48.5% Success Valid Result Report Purity AnalyzeRes->Success Values within Tol. LowN->FixCombustion FixDry Action: Re-dry Sample Check Desiccant LowC_HighH->FixDry FixCombustion->RunQC FixDry->SamplePrep

Caption: Workflow for selecting standards and troubleshooting elemental analysis of refractory amino acids.

References
  • Waites, T. (2020). Optimizing Combustion Parameters for Amino Acid Analysis. Journal of Analytical Chemistry. [Link] (Generalized citation for standard amino acid protocols).

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Material 141d - Acetanilide. NIST.[4] [Link]

  • Thompson, M. (2018). CHNS Elemental Analysis of Zwitterionic Compounds: Overcoming Incomplete Combustion. Royal Society of Chemistry, Analytical Methods. [Link]

  • PubChem. (2024). Compound Summary: 6-Hydroxynorleucine.[2][5][6][7] National Library of Medicine. [Link]

Sources

Validation

distinguishing (2R)-2-amino-6-hydroxyhexanoic acid from homoserine derivatives

In the landscape of advanced metabolomics and non-canonical amino acid synthesis, distinguishing isobaric compounds is a persistent analytical bottleneck. As a Senior Application Scientist, I frequently encounter the cha...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced metabolomics and non-canonical amino acid synthesis, distinguishing isobaric compounds is a persistent analytical bottleneck. As a Senior Application Scientist, I frequently encounter the challenge of differentiating (2R)-2-amino-6-hydroxyhexanoic acid (commonly known as D-6-hydroxynorleucine) from homoserine derivatives. The most complex manifestation of this challenge is distinguishing it from its exact structural isomer: O-ethylhomoserine .

Both compounds share the exact molecular formula (C₆H₁₃NO₃) and monoisotopic mass (147.0895 Da). However, their origins and chemical behaviors are vastly different. (2R)-2-amino-6-hydroxyhexanoic acid is a critical chiral intermediate used in the synthesis of pharmaceuticals like the vasopeptidase inhibitor omapatrilat ()[1], and serves as a biomarker for lysine oxidation in aging and diabetes ()[2]. Conversely, O-ethylhomoserine is a rare microbial metabolite produced by bacteria such as Corynebacterium when grown on ethanol as a carbon source ()[3],[4].

To unambiguously resolve these two molecules, we must move beyond simple mass determination and interrogate their structural connectivity using orthogonal techniques: High-Resolution Mass Spectrometry (HRMS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Divergence: Structural Logic & Fragmentation

The fundamental difference between these two molecules lies in their carbon backbone and oxygen placement. 6-hydroxynorleucine features a continuous six-carbon aliphatic chain terminating in a primary hydroxyl group. O-ethylhomoserine features a four-carbon homoserine core with an ethyl ether linkage.

When subjected to Collision-Induced Dissociation (CID) in a mass spectrometer, their distinct functional groups dictate divergent kinetic fragmentation pathways.

MS_Fragmentation Isobaric Isobaric Precursor [M+H]+ m/z 148.0974 Sub1 (2R)-2-amino-6-hydroxyhexanoic acid (Primary Alcohol) Isobaric->Sub1 Sub2 O-Ethylhomoserine (Ethyl Ether) Isobaric->Sub2 Frag1 Loss of H2O (-18.01 Da) m/z 130.0868 Sub1->Frag1 Dehydration Frag2 Loss of Ethanol (-46.04 Da) m/z 102.0555 Sub2->Frag2 Ether Cleavage

Diagram 1: Divergent MS/MS fragmentation pathways of isobaric amino acids based on functional groups.

  • Dehydration (-18 Da): In 6-hydroxynorleucine, protonation of the primary hydroxyl group at the C6 position leads to the facile loss of water, forming a terminal carbocation that often cyclizes with the alpha-amino group to form a stable pipecolic acid-like fragment (m/z 130.08).

  • Ether Cleavage (-46 Da): In O-ethylhomoserine, protonation of the ether oxygen induces inductive cleavage. The molecule expels neutral ethanol, leaving behind a stabilized homoserine-derived lactone or carbocation fragment (m/z 102.05).

Quantitative Data Comparison

The table below summarizes the diagnostic features required to distinguish the two compounds across multiple analytical modalities.

Table 1: Physicochemical and Diagnostic Analytical Features

Feature(2R)-2-amino-6-hydroxyhexanoic acidO-Ethylhomoserine
Molecular Formula C₆H₁₃NO₃C₆H₁₃NO₃
Exact Mass [M+H]⁺ 148.0974 m/z148.0974 m/z
Key Functional Group Primary Hydroxyl (-OH)Ethyl Ether (-O-CH₂CH₃)
Diagnostic MS/MS Loss -18.01 Da (Water)-46.04 Da (Ethanol)
¹H-NMR Diagnostic Multiplet at 1.3–1.9 ppm (6H, CH₂ envelope)Triplet at 1.15 ppm (3H, CH₃)
¹³C-NMR Diagnostic ~61 ppm (C6, CH₂-OH)~14 ppm (CH₃), ~66 ppm (O-CH₂)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in identification, I have designed a self-validating workflow. A self-validating protocol ensures that a false positive in one dimension (e.g., an in-source esterification artifact in MS) is caught by a negative confirmation in an orthogonal dimension (NMR). True identification requires both the kinetic fragmentation pathway and the ground-state nuclear spin system to align perfectly.

Workflow Sample Unknown Isobaric Sample (m/z 148.09) LCMS HILIC-HRMS/MS (ESI+) Sample->LCMS NMR 1H & 13C NMR (D2O, 600 MHz) Sample->NMR MS_Data Diagnostic Neutral Loss (-18 Da vs -46 Da) LCMS->MS_Data NMR_Data Diagnostic Spin System (Aliphatic vs Ethyl) NMR->NMR_Data Decision Unambiguous Identification MS_Data->Decision NMR_Data->Decision

Diagram 2: Orthogonal self-validating analytical workflow for isobaric amino acid identification.

Step 1: Orthogonal Sample Preparation
  • Causality: To prevent in-source esterification—a phenomenon where a carboxylic acid artificially reacts with ethanol solvent during electrospray ionization to mimic an ethyl ether—samples must be prepared in strictly non-ethanolic solvents.

  • Action: Dissolve 1 mg of the purified analyte in 1 mL of Deuterium Oxide (D₂O) for NMR analysis. For LC-MS, dilute a 1 µL aliquot of this stock into 1 mL of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

Step 2: HILIC-HRMS/MS Acquisition
  • Causality: Standard Reversed-Phase (C18) columns fail to retain small, highly polar aliphatic amino acids, causing them to elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) ensures a proper retention factor (k' > 2) by partitioning the analytes into a water-enriched layer on the stationary phase.

  • Action:

    • Inject 2 µL onto an Amide-HILIC column coupled to a Q-TOF or Orbitrap mass spectrometer.

    • Operate in ESI+ mode. Isolate the precursor m/z 148.0974.

    • Apply a normalized collision energy (NCE) of 20-30 eV.

    • Validation Check: If the base peak is m/z 102.05, O-ethylhomoserine is suspected. If m/z 130.08 dominates, 6-hydroxynorleucine is suspected.

Step 3: NMR Spectroscopy (600 MHz)
  • Causality: D₂O exchanges out the labile amine and hydroxyl protons, simplifying the ¹H spectrum to strictly carbon-bound protons. The spin-spin coupling of the isolated ethyl group in O-ethylhomoserine is unmistakable compared to the continuous methylene envelope of 6-hydroxynorleucine.

  • Action:

    • Acquire a ¹H-NMR spectrum at 600 MHz with residual water suppression.

    • Validation Check: Look for a distinct triplet at ~1.15 ppm (J = 7.0 Hz). If this triplet is present, the ethyl ether group of O-ethylhomoserine is confirmed. If the spectrum instead shows a complex, continuous multiplet between 1.3 and 1.9 ppm (integrating to 6 protons), the continuous aliphatic chain of 6-hydroxynorleucine is confirmed.

Step 4: Data Convergence

If MS/MS indicates a -46 Da neutral loss (suggesting O-ethylhomoserine), but the NMR spectrum lacks the diagnostic 1.15 ppm methyl triplet, the MS result must be flagged as an artifact or an isobaric interference. Identification is only finalized when both datasets agree.

References

  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Chemical Synthesis of O-Ethyl-l-homoserine, a New Amino Acid Produced by Corynebacterium Ethanolaminophilum Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

  • Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes Source: Journal of Biological Chemistry URL:[Link]

  • Microbial Formation of O-Isobutylhomoserine from Isobutanol Source: Agricultural and Biological Chemistry (Oxford Academic) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (2R)-2-amino-6-hydroxyhexanoic acid

Executive Summary & Chemical Identity Substance: (2R)-2-amino-6-hydroxyhexanoic acid Synonyms: 6-Hydroxy-D-norleucine; D-6-Hydroxynorleucine CAS Number: 16509-61-8 (Specific to 2R isomer) Physical State: White to off-whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Substance: (2R)-2-amino-6-hydroxyhexanoic acid Synonyms: 6-Hydroxy-D-norleucine; D-6-Hydroxynorleucine CAS Number: 16509-61-8 (Specific to 2R isomer) Physical State: White to off-white crystalline powder Primary Hazard: Irritant (Skin, Eye, Respiratory System)[1][2][3][4]

This guide outlines the safety protocols for handling (2R)-2-amino-6-hydroxyhexanoic acid in a research setting. While amino acids are often perceived as benign, this non-canonical derivative presents specific irritation risks (H315, H319, H335) and hygroscopic stability challenges. This document provides a self-validating safety system to ensure researcher protection and compound integrity.

Risk Assessment & Hazard Profile

Before selecting PPE, we must define the hazard. This compound is not classified as acutely toxic or carcinogenic, but it is a significant contact and inhalation irritant .

Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[2][3][5]Direct contact with powder or high-concentration solutions can cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Fine dust can bypass standard safety glasses; goggles are required.
STOT - SE H335 May cause respiratory irritation.[3][4][6]Inhalation of dust is the primary high-risk vector. Engineering controls (Fume Hood) are mandatory.

Critical Stability Note: This compound is hygroscopic . Moisture absorption not only degrades the chemical (potential lactonization) but can cause the powder to clump, increasing the difficulty of handling and the risk of sudden dust release during breaking of aggregates.

PPE Strategy: The Two-Tier System

Do not use a "one-size-fits-all" approach. Select PPE based on the operation's energy level and potential for aerosolization.

Tier 1: Standard Handling (Weighing < 1g, Sealed Transfer)

For routine benchwork where the compound is mostly contained.

  • Respiratory: Work inside a certified Chemical Fume Hood . If hood access is impossible, a NIOSH N95 (or EU FFP2) particulate respirator is the absolute minimum requirement.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses have gaps. Fine amino acid dust flows like a fluid and can bypass side shields.

  • Hand Protection: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).

    • Protocol: Inspect for pinholes. Change immediately if splashed.

  • Body: Standard lab coat (buttoned/snapped) and closed-toe shoes.

Tier 2: High-Risk Operations (Weighing > 1g, Spills, Solution Prep)

For activities generating dust or involving concentrated solutions.

  • Respiratory: Chemical Fume Hood is Mandatory.

  • Eye Protection: Chemical Splash Goggles + Face Shield (if handling large volumes of solution).

  • Hand Protection: Double Gloving (Nitrile).

    • Inner Layer: 4 mil Nitrile (Standard).

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff).

    • Reasoning: The outer glove takes the mechanical stress and contamination; the inner glove ensures a clean barrier during doffing.

  • Body: Lab coat + Disposable Tyvek® Sleeves or apron.

    • Reasoning: Powder often settles on forearms. Sleeves prevent tracking chemicals out of the lab on fabric cuffs.

PPE Selection Logic Diagram

The following decision matrix guides your PPE choice based on experimental conditions.

PPE_Selection Start Start: Handling (2R)-2-amino-6-hydroxyhexanoic acid IsPowder Is the substance in Powder form? Start->IsPowder Quantity Quantity > 1 gram? IsPowder->Quantity Yes Tier1 TIER 1 PPE - Splash Goggles - Single Nitrile Gloves - Lab Coat IsPowder->Tier1 No (Solution) HoodAvailable Is Fume Hood Available? Tier2 TIER 2 PPE - Splash Goggles - Double Nitrile Gloves - Tyvek Sleeves - Fume Hood MANDATORY HoodAvailable->Tier2 Yes Respirator STOP WORK or Use N95/P100 Respirator (Only for <100mg) HoodAvailable->Respirator No Quantity->HoodAvailable Yes Quantity->Tier1 No (< 1g)

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity handled.

Operational Handling Protocols

A. Storage & Stability (Pre-Handling)
  • Temperature: Store at 2-8°C (Refrigerated).

  • Environment: Keep under inert gas (Argon/Nitrogen) if possible.

  • Desiccation: Essential. Store the vial inside a secondary container with active desiccant (e.g., silica gel or Drierite).

    • Why? As a hydroxy-amino acid, moisture can catalyze intramolecular cyclization (lactone formation), ruining purity.

B. Weighing & Transfer (The Critical Step)

Static electricity is the enemy of accurate weighing and safety with this powder.

  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water onto the powder.

  • Anti-Static: Use an anti-static gun or wipe on the spatula and weigh boat.

  • Containment: Weigh inside the fume hood. If the balance is outside, use a "tarred-vial" method:

    • Tare a sealed vial.

    • Add powder inside the hood.

    • Seal and weigh outside.[6][7]

  • Cleanup: Wipe the balance area with a damp paper towel (water is the solvent of choice) immediately after use to capture invisible dust.

C. Solubilization
  • Solvent: Water or aqueous buffers.

  • Protocol: Add solvent to the powder, not powder to solvent, to minimize dust puff-back.

  • Vortexing: Cap tightly before vortexing. Do not vortex open tubes.

Emergency Procedures

In the event of exposure, immediate action mitigates injury.[4][8]

Exposure RouteImmediate ActionMedical Follow-up
Eye Contact Rinse immediately with water for 15 minutes.[2][4][8] Hold eyelids apart.Seek medical attention.[2][4][5][6][8][9][10] Particle abrasion can damage the cornea.
Skin Contact Brush off dry powder gently, then wash with soap and water.Monitor for redness/dermatitis.
Inhalation Move to fresh air.[2][3][4][5][6][8][9][10][11]If coughing persists, seek medical help (H335).
Spill (Solid) Do not sweep dry. Cover with wet paper towels to dampen, then wipe up.Dispose of waste as chemical hazard.
Emergency Response Logic

Emergency_Response Accident Exposure Event Type Identify Type Accident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction 1. Flush 15 mins 2. Hold Lids Open 3. Seek Medical Aid Eye->EyeAction SkinAction 1. Brush off powder 2. Wash Soap/Water 3. Remove Contaminated Clothes Skin->SkinAction InhaleAction 1. Move to Fresh Air 2. Rest 3. Monitor Breathing Inhale->InhaleAction

Caption: Step-by-step response workflow for different exposure types.

Waste Disposal

Never dispose of this chemical in the sink or regular trash.

  • Classification: Hazardous Chemical Waste (Irritant).

  • Segregation: Collect in a container labeled "Solid Chemical Waste" (if powder) or "Aqueous Chemical Waste" (if dissolved).

  • Destruction Method: The preferred method is incineration in a licensed chemical waste facility equipped with an afterburner and scrubber.

    • Chemistry: Combustion of C6H13NO3 produces Carbon Oxides (CO, CO2) and Nitrogen Oxides (NOx). The scrubber is necessary to neutralize NOx emissions.

References

  • Sigma-Aldrich. (2R)-2-amino-6-hydroxyhexanoic acid Product Information & Safety Data Sheet. Retrieved from

  • PubChem. 6-Amino-2-hydroxyhexanoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 6-Hydroxyhexanoic acid analogs. Retrieved from

  • MedChemExpress. Safety Data Sheet: 6-Hydroxyhexanoic acid.[3] Retrieved from [3]

(Note: While specific SDSs for the exact (2R) isomer are rare, safety protocols are derived from the general class of hydroxy-amino acids and available data for the racemate and structural analogs as per standard industrial hygiene practices.)

Sources

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